molecular formula AlBr3 B048194 Aluminum bromide CAS No. 7727-15-3

Aluminum bromide

Cat. No.: B048194
CAS No.: 7727-15-3
M. Wt: 266.69 g/mol
InChI Key: PQLAYKMGZDUDLQ-UHFFFAOYSA-K
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Description

Aluminum bromide (AlBr₃) is a highly versatile and potent Lewis acid catalyst, indispensable in advanced organic synthesis and materials science research. Its primary research value lies in its exceptional ability to catalyze Friedel-Crafts alkylation and acylation reactions, facilitating the formation of carbon-carbon bonds in the construction of complex organic molecules, including pharmaceuticals and fine chemicals. The mechanism of action involves the polarization of halogen- or oxygen-containing substrates by coordinating the aluminum center's vacant p-orbital, thereby dramatically enhancing their electrophilicity and driving electrophilic aromatic substitution and other key transformations. Beyond organic synthesis, this compound is a critical precursor in the chemical vapor deposition (CVD) of aluminum-containing thin films and serves as a catalyst in polymer chemistry, particularly in the cationic polymerization of olefins. Researchers also utilize its hygroscopic and reactive nature for studying halide exchange reactions and as a model compound for investigating the structural and catalytic properties of Lewis acids. This reagent is typically handled under inert atmospheric conditions to prevent hydrolysis. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

tribromoalumane
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InChI

InChI=1S/Al.3BrH/h;3*1H/q+3;;;/p-3
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InChI Key

PQLAYKMGZDUDLQ-UHFFFAOYSA-K
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Canonical SMILES

[Al](Br)(Br)Br
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Molecular Formula

AlBr3
Record name ALUMINUM BROMIDE, ANHYDROUS
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Molecular Weight

266.69 g/mol
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Physical Description

Aluminum bromide, anhydrous appears as a white to yellowish-red, lumpy solid with a pungent odor., Whitish-yellow to yellowish-red crystals or lumps with a pungent odor; Deliquescent; Fumes in moist air; [CAMEO]
Record name ALUMINUM BROMIDE, ANHYDROUS
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Boiling Point

255 °C
Record name ALUMINUM BROMIDE
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Solubility

It is similar to anhydrous AlCl3 but is more reactive and more sol in organic media. ... Fumes strongly in air; combines with water with violence., Sol in many organic solvents such as benzene, nitrobenzene, toluene, xylene, simple hydrocarbons, Sol in ether
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Density

3.2
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Vapor Pressure

1 mm Hg at 81.3 °C
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Color/Form

White-yellowish monoclinic crystals, White to yellowish-red lumps

CAS No.

7727-15-3
Record name ALUMINUM BROMIDE, ANHYDROUS
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Record name Aluminum bromide
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Record name Aluminum bromide (AlBr3)
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Melting Point

97.5 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Aluminum Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of aluminum bromide (AlBr₃), a versatile Lewis acid with significant utility in organic synthesis and other industrial processes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound is an inorganic compound with the chemical formula AlBr₃. In its anhydrous form, it exists as a white to pale yellow crystalline solid. It is a powerful Lewis acid, readily accepting electron pairs, which makes it an effective catalyst in a variety of chemical reactions, most notably Friedel-Crafts alkylations and acylations.[1] Its hygroscopic nature and reactivity with water necessitate careful handling and storage.[2] This guide will delve into the various methods for its synthesis, its key physicochemical properties, and its applications, with a focus on its role in organic chemistry and drug development.[3]

Synthesis of this compound

Several methods have been developed for the synthesis of this compound, ranging from direct reaction of the elements to more specialized electrochemical processes. The choice of method often depends on the desired purity, scale, and available starting materials.

Direct Bromination of Aluminum

The most common laboratory and industrial method for preparing this compound is the direct reaction of aluminum metal with bromine.[2] This reaction is highly exothermic and requires careful control.

Reaction:

2Al(s) + 3Br₂(l) → 2AlBr₃(s)[4]

Experimental Protocol:

Materials:

  • Aluminum granules or turnings (33 g)[5]

  • Liquid bromine (185 g), dried over concentrated sulfuric acid[5]

  • A 1-L three-neck, flat-bottom flask[5]

  • A double-surface reflux condenser[5]

  • A dropping funnel with a pressure equalization tube[5]

  • A thermometer[5]

  • Glass wool[5]

  • Calcium chloride drying tube[5]

  • Nitrogen gas supply[5]

  • Distillation apparatus[5]

Procedure:

  • Place a thin layer of glass wool at the bottom of the three-neck flask and add the aluminum granules.[5]

  • Assemble the apparatus with the dropping funnel containing the dried bromine, the reflux condenser topped with a calcium chloride drying tube, and the thermometer.[5]

  • Flush the entire system with dry nitrogen gas.[5]

  • Initiate the reaction by adding 10-15 drops of bromine from the dropping funnel onto the aluminum. The reaction may take several minutes to begin, indicated by the evolution of white fumes.[5]

  • Once the reaction starts, continue to add the bromine in small portions (5-10 drops at a time), monitoring the temperature. The reaction is sporadic and may be accompanied by flashes and sparks.[5]

  • After approximately half of the bromine has been added, a vigorous reflux should commence. The rate of bromine addition can then be increased, using the reflux rate to control the reaction temperature.[5]

  • Once all the bromine has been added, the reaction mixture is allowed to cool.

  • The crude this compound can be purified by vacuum distillation. Assemble a distillation apparatus and heat the reaction flask. The initial distillate may be reddish due to excess bromine; this should be collected separately. The subsequent fraction, which is colorless, is the pure this compound.[5]

Safety Precautions: This reaction is extremely exothermic and involves highly toxic and corrosive bromine. It must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including heavy-duty gloves, safety goggles, and a face shield, is mandatory. An aqueous solution of sodium thiosulfate (B1220275) should be readily available to neutralize any bromine spills.[5]

Reaction with Hydrogen Bromide

This compound can also be synthesized by the reaction of aluminum metal with hydrogen bromide gas.[2]

Reaction:

2Al(s) + 6HBr(g) → 2AlBr₃(s) + 3H₂(g)[2]

Experimental Protocol:

Halide Exchange

Halide exchange reactions provide another route to this compound. This typically involves the reaction of aluminum chloride with a bromide source.[1]

Reaction:

AlCl₃(g) + 3HBr(g) → AlBr₃(g) + 3HCl(g)[1]

Experimental Protocol:

Detailed experimental procedures for this method at a laboratory scale are not well-documented in the provided search results. The reaction is generally carried out at high temperatures by passing hydrogen bromide gas over heated aluminum chloride.[1]

Electrochemical Synthesis

An electrochemical method for the preparation of this compound has also been described. This process involves the use of an aluminum anode in an electrolyte solution of hydrogen bromide in an aprotic solvent.[1]

Reaction at the Anode:

Al → Al³⁺ + 3e⁻[1]

Overall Reaction in Electrolyte:

Al³⁺ + 3Br⁻ → AlBr₃[1]

Experimental Protocol:

A specific example from the literature describes the following setup:

Materials:

  • Glass-lined electrochemical cell[6]

  • Aluminum anode[6]

  • Platinum wire cathode[6]

  • Electrolyte: A solution of hydrogen bromide in dimethylformamide[6]

Procedure:

  • The electrochemical cell is fitted with the aluminum anode and platinum cathode.[6]

  • The electrolyte solution, containing hydrogen bromide dissolved in dimethylformamide, is added to the cell.[6]

  • The reaction is initiated by passing an electric current through the cell.[6]

  • Once initiated, the reaction can proceed without the continuous application of external electrical power.[6]

  • The product is a solution of this compound in the electrolyte. If the concentration of this compound exceeds its solubility, it will precipitate as a solid.[6]

Properties of this compound

The utility of this compound in various applications is a direct result of its distinct physical and chemical properties.

Physical Properties

Anhydrous this compound is a colorless, crystalline solid that is hygroscopic and sublimes upon heating.[7][8] It is soluble in a variety of organic solvents, including benzene, toluene, and simple hydrocarbons.[7]

PropertyValueReferences
Molecular Formula AlBr₃[7]
Molar Mass 266.694 g/mol (anhydrous)[7]
374.785 g/mol (hexahydrate)[7]
Appearance White to pale yellow crystalline solid[7]
Odor Pungent[4]
Density 3.2 g/cm³ (anhydrous)[8]
2.54 g/cm³ (hexahydrate)[8]
Melting Point 97.5 °C (anhydrous)[8]
93 °C (hexahydrate)[8]
Boiling Point 255 °C (anhydrous)[8]
Solubility in water Highly soluble, reacts violently[4]
Standard Enthalpy of Formation (ΔfH⁰) -527.5 kJ/mol[8]
Standard Molar Entropy (S⁰) 180.2 J/(mol·K)[8]
Heat Capacity (Cp) 100.6 J/(mol·K)[8]
Chemical Properties

The chemical behavior of this compound is dominated by its strong Lewis acidity.

  • Lewis Acidity: this compound is a potent Lewis acid, readily forming adducts with Lewis bases. This property is the basis for its catalytic activity in many organic reactions.[1]

  • Reactivity with Water: It reacts vigorously and exothermically with water, hydrolyzing to form aluminum hydroxide (B78521) and hydrogen bromide gas. This reaction is the reason for its fuming in moist air.[1][9] AlBr₃(s) + 3H₂O(l) → Al(OH)₃(s) + 3HBr(g)

  • Structure: In the solid state and in non-coordinating solvents, this compound exists as a dimer, Al₂Br₆, with two AlBr₄ tetrahedra sharing a common edge. At high temperatures in the gas phase, this dimer can dissociate into the monomeric AlBr₃ form.[2]

  • Catalytic Activity: As a Lewis acid catalyst, it is instrumental in promoting reactions such as Friedel-Crafts alkylation and acylation, as well as isomerization and polymerization reactions.[1]

Applications in Organic Synthesis and Drug Development

The primary application of this compound in organic chemistry is as a catalyst in Friedel-Crafts reactions, which are fundamental for the synthesis of a wide range of aromatic compounds, including many pharmaceutical intermediates.[3][10]

Friedel-Crafts Acylation

Friedel-Crafts acylation is a key method for the formation of aryl ketones. This compound is a highly effective catalyst for this transformation.

Reaction Mechanism: The mechanism involves the activation of an acyl halide or anhydride (B1165640) by this compound to form a highly electrophilic acylium ion. This is followed by electrophilic attack on the aromatic ring and subsequent deprotonation to restore aromaticity.[11][12]

Workflow for Friedel-Crafts Acylation:

Friedel_Crafts_Acylation acyl_halide Acyl Halide (R-CO-X) complex1 Acyl Halide-AlBr₃ Complex acyl_halide->complex1 Coordination albr3 AlBr₃ albr3->complex1 acylium_ion Acylium Ion (R-CO⁺) complex1->acylium_ion Heterolytic Cleavage albr3x_minus [AlBr₃X]⁻ complex1->albr3x_minus sigma_complex Sigma Complex (Wheland Intermediate) acylium_ion->sigma_complex hbr HBr albr3x_minus->hbr aromatic_ring Aromatic Ring (Ar-H) aromatic_ring->sigma_complex Electrophilic Attack product_complex Product-AlBr₃ Complex sigma_complex->product_complex Deprotonation by [AlBr₃X]⁻ final_product Aryl Ketone (Ar-CO-R) product_complex->final_product Workup (e.g., with H₂O) regenerated_albr3 AlBr₃ (regenerated) product_complex->regenerated_albr3

Caption: Friedel-Crafts acylation mechanism catalyzed by AlBr₃.

Other Applications

Beyond Friedel-Crafts reactions, this compound is used in:

  • Isomerization reactions: It can catalyze the rearrangement of hydrocarbon skeletons.[4]

  • Bromination reactions: It can act as a brominating agent in certain synthetic transformations.[9]

  • Polymerization: It serves as a catalyst in some polymerization processes.

  • Material Science: It is used in the production of advanced materials, including flame retardants.[10]

Safety and Handling

This compound is a corrosive and hazardous substance that requires strict safety protocols.

  • Handling: All manipulations should be carried out in a well-ventilated fume hood.[13] Anhydrous this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[13]

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[14] It should be stored away from water, alcohols, and strong acids.[15]

  • Spills: In case of a spill, do not use water. Cover the spill with a dry, inert absorbent material such as sand or dry lime, and then collect it in a sealed container for disposal.[15]

  • Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations. It may be necessary to treat it as hazardous waste.[15][16]

Conclusion

This compound is a highly valuable reagent in organic synthesis, primarily due to its strong Lewis acidity. Its role as a catalyst in Friedel-Crafts reactions has made it an indispensable tool for the construction of complex aromatic molecules, which are often key intermediates in the development of pharmaceuticals and other fine chemicals. A thorough understanding of its synthesis, properties, and safe handling procedures is essential for its effective and responsible use in a research and industrial setting.

References

Aluminum Bromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 7727-15-3 Molecular Formula: AlBr₃

This technical guide provides an in-depth overview of aluminum bromide, a versatile Lewis acid with significant applications in research and development, particularly within the pharmaceutical and chemical synthesis sectors. This document outlines its chemical and physical properties, details common synthesis protocols, and explores its primary applications, including its role as a catalyst in Friedel-Crafts reactions.

Core Properties and Data

This compound is a hygroscopic solid that is colorless in its pure form but often appears yellowish or reddish-brown due to impurities.[1] It is a strong Lewis acid, a characteristic that underpins its utility in a wide range of chemical transformations.[2][3]

PropertyValue
Molecular Weight 266.69 g/mol
Appearance White to yellowish-red, lumpy solid with a pungent odor
Melting Point 97.5 °C
Boiling Point 255 °C
Density 3.205 g/cm³

Note: The dimeric form, Al₂Br₆, is predominant in the solid state and in non-coordinating solvents.[1]

Synthesis of this compound

Several methods are employed for the synthesis of this compound. The selection of a particular method may depend on the desired purity, scale, and available starting materials.

Experimental Protocol: Direct Bromination of Aluminum

This method involves the direct reaction of aluminum metal with liquid bromine.[4][5] It is a highly exothermic reaction and requires careful control of the reaction conditions.[5]

Materials:

  • Aluminum foil or powder

  • Liquid bromine

  • Anhydrous reaction vessel (e.g., a round-bottom flask)

  • Dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Place aluminum foil or powder in the reaction vessel under an inert atmosphere.

  • Slowly add liquid bromine to the reaction vessel using a dropping funnel.

  • The reaction will initiate, often accompanied by the evolution of heat and the formation of a white-orange cloud.[4]

  • Control the rate of bromine addition to maintain a manageable reaction temperature.

  • Once the reaction is complete, the resulting this compound can be purified by distillation or sublimation.

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a Lewis acid catalyst, most notably in Friedel-Crafts reactions.[2][3][6][7] Its strong electrophilic character facilitates the formation of carbon-carbon bonds.[6]

Friedel-Crafts Acylation

This compound is an effective catalyst for the acylation of aromatic compounds, a key transformation in the synthesis of aryl ketones. These ketones are valuable intermediates in the development of pharmaceuticals and other fine chemicals.[8]

Reaction Mechanism: The reaction proceeds through the formation of a highly electrophilic acylium ion.

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlBr₃) coordinates to the halogen of the acyl halide, generating a resonance-stabilized acylium ion.[8][9]

  • Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic acylium ion, forming a sigma complex (arenium ion).[8]

  • Deprotonation: A weak base, such as [AlBr₄]⁻, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final aryl ketone product.[8] The catalyst is regenerated in this step.

Friedel_Crafts_Acylation cluster_step1 1. Acylium Ion Formation cluster_step2 2. Electrophilic Attack cluster_step3 3. Deprotonation AcylHalide R-CO-X AcyliumIon [R-C≡O]⁺ AcylHalide->AcyliumIon + AlBr₃ AlBr3_1 AlBr₃ AromaticRing Ar-H SigmaComplex Sigma Complex AromaticRing->SigmaComplex AlXBr3_minus [AlXBr₃]⁻ AcyliumIon->SigmaComplex ArylKetone Ar-CO-R SigmaComplex->ArylKetone + [AlXBr₃]⁻ HX H-X AlBr3_2 AlBr₃

Caption: Friedel-Crafts Acylation Mechanism.

Experimental Protocol: Friedel-Crafts Acylation of an Aromatic Compound

This generalized protocol outlines the steps for a Friedel-Crafts acylation reaction using an acyl halide and this compound.

Materials:

  • Aromatic compound

  • Acyl halide

  • Anhydrous this compound

  • Anhydrous, non-protic solvent (e.g., dichloromethane, carbon disulfide)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Ice bath

  • Quenching solution (e.g., dilute HCl)

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the aromatic compound in the anhydrous solvent.

  • Cool the flask in an ice bath.

  • Carefully and portion-wise, add the anhydrous this compound to the stirred solution.

  • Slowly add the acyl halide to the reaction mixture via a dropping funnel.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by a suitable technique (e.g., TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and dilute HCl.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical workflow from the synthesis of this compound to its application in a key organic transformation.

workflow start Start: Select Synthesis Method direct_bromination Direct Bromination of Aluminum start->direct_bromination purification Purification of AlBr₃ (Distillation/Sublimation) direct_bromination->purification characterization Characterization (e.g., M.P., Spectroscopy) purification->characterization application Application in Friedel-Crafts Acylation characterization->application workup Reaction Workup & Product Isolation application->workup purification_product Product Purification (Chromatography/Recrystallization) workup->purification_product analysis Final Product Analysis (NMR, IR, MS) purification_product->analysis end End: Pure Aryl Ketone analysis->end

Caption: Synthesis and Application Workflow.

Safety Considerations

This compound is a corrosive and moisture-sensitive compound. It reacts violently with water, releasing toxic and corrosive hydrogen bromide gas.[2] Therefore, it must be handled in a dry, inert atmosphere. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Aluminum Bromide (AlBr₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of aluminum bromide (AlBr₃), a versatile compound widely utilized in organic synthesis and various industrial processes. The information is presented to support research, development, and application in scientific fields.

Physical Properties

This compound is a hygroscopic solid that is colorless in its pure form but often appears as a white to pale yellow or reddish-brown lumpy solid due to impurities, particularly iron.[1][2][3] It has a pungent odor and is known to fume in the air due to its reaction with moisture.[4][5] The most common form is aluminum tribromide (AlBr₃), which exists as a dimer (Al₂Br₆) under standard conditions.[1][6]

Quantitative Physical Data

The key physical properties of both the anhydrous and hexahydrate forms of this compound are summarized below for easy comparison.

Table 1: Physical Properties of this compound

PropertyAnhydrous (AlBr₃/Al₂Br₆)Hexahydrate (AlBr₃·6H₂O)
Molecular Formula AlBr₃AlBr₃·6H₂O
Molar Mass 266.694 g/mol [1][3]374.785 g/mol [1][3]
Appearance White to pale yellow powder/lumps[1][2][7]Light yellow to red needle-like crystals[8]
Density 3.205 g/cm³ at 25 °C[5][9]2.54 g/cm³[1][2]
Melting Point 97.5 °C[1][4][10]93 °C[1][2][3]
Boiling Point 255 °C[1][4][7]252 °C[2][3]
Vapor Pressure 1 mm Hg at 81.3 °C[9][11]-
Thermodynamic Data

The thermodynamic properties of anhydrous this compound are critical for understanding its behavior in chemical reactions.

Table 2: Thermodynamic Properties of Anhydrous this compound

PropertyValue
Standard Enthalpy of Formation (ΔfH⁰) -572.5 kJ/mol[2][3]
Standard Molar Entropy (S⁰) 180.2 J/mol·K[2][3]
Heat Capacity (C) 100.6 J/mol·K[2][3]
Dissociation Enthalpy (Al₂Br₆ → 2 AlBr₃) 59 kJ/mol[1][6]
Solubility

Anhydrous this compound is soluble in a variety of organic solvents. It reacts violently with water.[5][8]

Table 3: Solubility of Anhydrous this compound in Various Solvents

SolventSolubilityReference
WaterVery soluble, undergoes hydrolysis[1][1]
MethanolSlightly soluble[1][2][1][2]
Diethyl EtherSlightly soluble[1][2][1][2]
AcetoneSlightly soluble[1][2][1][2]
BenzeneSoluble[5][10][5][10]
TolueneSoluble[5][10][5][10]
Carbon DisulfideSoluble[5][10][5][10]
NitrobenzeneSoluble[5][10][5][10]
Crystal Structure

In the solid state, this compound exists as a dimer, Al₂Br₆.[1][6] This structure consists of two AlBr₄ tetrahedra sharing a common edge.[1] The crystal system is monoclinic with the space group P2₁/c.[1][12][13] Only at high temperatures in the gas phase does the dimer dissociate into the trigonal planar AlBr₃ monomer.[1][6]

Chemical Characteristics

This compound's chemical behavior is dominated by its strong Lewis acidity and high reactivity, particularly towards water and Lewis bases.

Lewis Acidity

The aluminum atom in AlBr₃ has an incomplete octet of electrons, making it a potent electron pair acceptor.[14] This characteristic defines it as a strong Lewis acid, even stronger than aluminum chloride (AlCl₃).[1][6] This acidity is the basis for its primary application as a catalyst in a variety of organic reactions.[15][16]

Lewis_Acidity Lewis Acidity of AlBr₃ AlBr3 AlBr₃ Monomer Adduct Adduct [AlBr₃L] AlBr3->Adduct reacts with IncompleteOctet Incomplete Octet on Aluminum AlBr3->IncompleteOctet has an LewisBase Lewis Base (L) (e.g., Ether, Amine) LewisBase->Adduct donates electron pair to form ElectronAcceptor Strong Electron Pair Acceptor IncompleteOctet->ElectronAcceptor results in ElectronAcceptor->AlBr3 property of Catalyst Catalyst for Organic Reactions ElectronAcceptor->Catalyst enables use as

Caption: Logical relationship of AlBr₃'s Lewis acidity.

Reactivity
  • Reaction with Water: this compound reacts vigorously and exothermically with water, hydrolyzing to produce hydrogen bromide (HBr) gas and aluminum-hydroxy-bromide species.[1][6][17] This is why it fumes in moist air. The overall reaction with excess water forms aluminum hydroxide (B78521) and hydrobromic acid.[18]

    • AlBr₃ + 3H₂O → Al(OH)₃ + 3HBr[18]

  • Reaction with Alcohols and Acids: It reacts rapidly, though less vigorously than with water, with alcohols and carboxylic acids.[1][6]

  • Reaction with Lewis Bases: It forms stable adducts with simple Lewis bases (L), such as ethers and amines, with the general formula AlBr₃L.[1][6]

  • Halide Exchange: this compound can participate in halide exchange reactions. For instance, it reacts with carbon tetrachloride at 100 °C to produce carbon tetrabromide and aluminum chloride.[1][5]

    • 4AlBr₃ + 3CCl₄ → 4AlCl₃ + 3CBr₄[1]

Role in Organic Synthesis

The primary application of AlBr₃ is as a catalyst in organic chemistry, leveraging its strong Lewis acidity.

  • Friedel-Crafts Reactions: It is a potent catalyst for Friedel-Crafts alkylation and acylation reactions, used to form new carbon-carbon bonds with aromatic rings.[1][5][15]

  • Isomerization and Bromination: It is also employed as a catalyst for isomerization reactions and as a brominating agent.[4][5]

Experimental Protocols

Synthesis of this compound

Two primary methods are used for the laboratory-scale synthesis of anhydrous this compound.[1] Both methods must be conducted in a moisture-free environment, typically within a fume hood, due to the reactivity and toxicity of the reactants and products.[17]

Method 1: Direct Bromination of Aluminum

This method involves the direct, highly exothermic reaction between aluminum metal and liquid bromine.[19][20]

  • Reaction: 2Al(s) + 3Br₂(l) → Al₂Br₆(s)[1][4]

  • Materials:

    • Aluminum foil or powder

    • Liquid bromine (Br₂)

    • Reaction vessel (e.g., heavy-walled flask or beaker)

    • Fume hood

  • Procedure:

    • Place a small quantity of liquid bromine in the reaction vessel inside a fume hood. Bromine is highly volatile and toxic, and must be handled with extreme care.[17]

    • Cut aluminum foil into small pieces or use aluminum powder.[19]

    • Carefully add the aluminum to the liquid bromine. There is often an initial induction period due to the protective oxide layer on the aluminum.[19]

    • Once the reaction initiates, it proceeds vigorously, releasing significant heat, sparks, and brown fumes of excess bromine vapor along with white fumes of AlBr₃.[19][20][21]

    • Allow the reaction to proceed to completion and the vessel to cool. The product, a white to yellowish solid, is crude this compound.[19]

    • Purification can be achieved through sublimation.

Synthesis_Workflow Workflow: Synthesis of AlBr₃ via Direct Bromination cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Prep_Al Prepare Aluminum (foil pieces or powder) Combine Add Al to Br₂ in reaction vessel Prep_Al->Combine Prep_Br2 Measure Liquid Bromine (in fume hood) Prep_Br2->Combine note2 note2 Prep_Br2->note2 Handle Br₂ with extreme care! Induction Induction Period (oxide layer breach) Combine->Induction Exotherm Vigorous Exothermic Reaction (Sparks, Fumes) Induction->Exotherm Cooling Cool Reaction Vessel Exotherm->Cooling note1 note1 Exotherm->note1 Caution: Highly Exothermic! Product Crude Al₂Br₆ Product (White/Yellow Solid) Cooling->Product Purify Purification (e.g., Sublimation) Product->Purify

Caption: Experimental workflow for AlBr₃ synthesis.

Method 2: Reaction of Aluminum with Hydrogen Bromide

This method involves passing hydrogen bromide gas over heated aluminum.

  • Reaction: 2Al(s) + 6HBr(g) → Al₂Br₆(s) + 3H₂(g)[1][6]

  • Materials:

    • Aluminum metal

    • Anhydrous hydrogen bromide gas

    • Tube furnace

    • Gas flow control equipment

  • Procedure:

    • Place aluminum metal in a reaction tube within a tube furnace.

    • Purge the system with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

    • Heat the aluminum to the reaction temperature.

    • Pass a controlled stream of dry HBr gas over the hot aluminum.

    • The product, Al₂Br₆, sublimes and can be collected in a cooler part of the apparatus downstream.

    • Unreacted HBr and the hydrogen gas byproduct must be passed through a suitable scrubber (e.g., a sodium hydroxide solution) before venting.

Safety and Handling

This compound is a corrosive and toxic substance that requires careful handling.[17]

  • Toxicity: It is toxic if ingested or inhaled and can cause severe irritation and burns to the skin, eyes, and respiratory tract.[15]

  • Reactivity: It reacts violently with water, releasing toxic and corrosive HBr gas.[17] Therefore, it must be stored and handled in a dry, moisture-free environment.

  • Personal Protective Equipment (PPE): When handling AlBr₃, appropriate PPE, including safety goggles, face shield, chemically resistant gloves, and a lab coat, is mandatory. All work should be conducted in a well-ventilated fume hood.

  • Fire Fighting: In case of fire, do not use water. Use dry chemical powder, sand, or carbon dioxide.[8]

References

The Reactivity of Aluminum Bromide with Water and Protic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum bromide (AlBr₃), a potent Lewis acid, exhibits vigorous and highly exothermic reactivity with water and other protic solvents. This technical guide provides an in-depth analysis of these reactions, delineating the underlying mechanisms, thermodynamic considerations, and kinetic profiles. While specific quantitative data for this compound is sparse in publicly available literature, this guide synthesizes established principles of inorganic and organic chemistry, draws analogies from the more extensively studied aluminum chloride, and presents calculated thermodynamic values to offer a comprehensive understanding. Detailed experimental protocols for safely studying these energetic reactions are provided, alongside visualizations of the key reaction pathways to aid in conceptualization and experimental design.

Introduction

This compound is a versatile Lewis acid catalyst employed in a variety of organic transformations, most notably in Friedel-Crafts reactions. Its high reactivity, however, extends to protic solvents, including water, alcohols, and carboxylic acids. These reactions are often highly exothermic and can proceed with considerable vigor, posing both experimental challenges and safety concerns.[1][2][3] A thorough understanding of the nature of these interactions is crucial for its effective use in synthesis, for the development of safe handling and quenching procedures, and for predicting its behavior in various chemical environments.

This guide details the reactivity of this compound with water and common protic solvents, focusing on the mechanistic pathways, thermodynamic driving forces, and kinetic aspects of these transformations.

Reactivity with Water: Hydrolysis

The reaction of anhydrous this compound with water is a violent, highly exothermic process characterized by the rapid evolution of hydrogen bromide (HBr) gas and the formation of aluminum-hydroxy-bromide species.[4][5] The initial reaction involves the coordination of water molecules, acting as Lewis bases, to the aluminum center. This is followed by a series of hydrolysis steps.

Reaction Pathway:

  • Hydration: Anhydrous this compound, which exists as a dimer (Al₂Br₆) in the solid state, readily dissociates in the presence of a coordinating solvent like water to form the monomeric Lewis acid, AlBr₃. This is then rapidly hydrated to form the hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺.[3]

  • Hydrolysis: The high charge density of the Al³⁺ ion polarizes the coordinated water molecules, making them more acidic. This leads to a stepwise deprotonation of the coordinated water molecules, resulting in the formation of various aquahydroxoaluminum(III) species and increasing the concentration of hydronium ions (H₃O⁺) in the solution, thus lowering the pH.

  • Precipitation: As the pH increases (either through the addition of a base or the consumption of H⁺), a gelatinous precipitate of aluminum hydroxide (B78521), Al(OH)₃, is formed.

The overall reaction can be summarized as:

AlBr₃(s) + 3H₂O(l) → Al(OH)₃(s) + 3HBr(g)[6]

Hydrolysis_Pathway cluster_gas Gas Evolution Al2Br6 Al₂Br₆ (s) AlBr3 AlBr₃ Al2Br6->AlBr3 Dissociation Hexaaqua [Al(H₂O)₆]³⁺ (aq) + 3Br⁻ (aq) AlBr3->Hexaaqua Hydration HBr Evolution of HBr (g) AlBr3->HBr H2O + 6H₂O Hydroxo [Al(H₂O)₅(OH)]²⁺ (aq) Hexaaqua->Hydroxo First Hydrolysis AlOH3 Al(OH)₃ (s) Hydroxo->AlOH3 Further Hydrolysis & Precipitation H3O - H₃O⁺

Thermodynamics of Hydrolysis

Table 1: Standard Enthalpies of Formation (at 298.15 K)

CompoundStateΔHf° (kJ/mol)
AlBr₃s-527.2
H₂Ol-285.8
Al(OH)₃s-1277.0
HBrg-36.4
HBraq-121.6

Note: Data sourced from various chemical data repositories. Values can vary slightly between sources.

The enthalpy of reaction (ΔH°rxn) can be calculated using the formula:

ΔH°rxn = ΣΔHf°(products) - ΣΔHf°(reactants)

For the reaction producing gaseous HBr: ΔH°rxn = [ΔHf°(Al(OH)₃, s) + 3 × ΔHf°(HBr, g)] - [ΔHf°(AlBr₃, s) + 3 × ΔHf°(H₂O, l)] ΔH°rxn = [-1277.0 + 3(-36.4)] - [-527.2 + 3(-285.8)] = -4.8 kJ/mol

For the reaction producing aqueous HBr: ΔH°rxn = [ΔHf°(Al(OH)₃, s) + 3 × ΔHf°(HBr, aq)] - [ΔHf°(AlBr₃, s) + 3 × ΔHf°(H₂O, l)] ΔH°rxn = [-1277.0 + 3(-121.6)] - [-527.2 + 3(-285.8)] = -259.2 kJ/mol

The highly negative enthalpy change for the formation of aqueous HBr confirms the strongly exothermic nature of the hydrolysis reaction in solution.

Reactivity with Protic Solvents

This compound reacts with other protic solvents, such as alcohols and carboxylic acids, in a manner analogous to its reaction with water, although generally less vigorously.[5] The reaction is driven by the Lewis acidity of the aluminum center and the nucleophilicity of the oxygen atom in the protic solvent.

Reaction with Alcohols (Alcoholysis)

The reaction of this compound with alcohols (e.g., methanol, ethanol) leads to the formation of aluminum alkoxides and hydrogen bromide. The initial step is the formation of a Lewis acid-base adduct.

Reaction Pathway:

  • Adduct Formation: The alcohol's oxygen atom donates a lone pair to the aluminum center of AlBr₃, forming an adduct.

  • Proton Transfer/HBr Elimination: The coordinated alcohol is more acidic, facilitating the elimination of HBr and the formation of an aluminum alkoxide species. This reaction can proceed further to replace multiple bromide ions.

The overall reaction with an excess of alcohol can be represented as:

AlBr₃ + 3ROH → Al(OR)₃ + 3HBr

Alcoholysis_Pathway AlBr3 AlBr₃ Adduct [AlBr₃(ROH)] Adduct AlBr3->Adduct Adduct Formation ROH + ROH Alkoxide AlBr₂(OR) + HBr Adduct->Alkoxide HBr Elimination Trialkoxide Al(OR)₃ + 2HBr Alkoxide->Trialkoxide Further Reaction

The reaction mechanism can have characteristics of both SN1 and SN2 pathways, depending on the structure of the alcohol. For primary alcohols, an SN2-like mechanism where the alcohol displaces a bromide ion from another AlBr₃ molecule in a complex may occur. For tertiary alcohols, an SN1-like pathway involving the formation of a carbocation from the alcohol, facilitated by the Lewis acid, is more likely.

Reaction with Carboxylic Acids

This compound reacts with carboxylic acids to form aluminum carboxylates and hydrogen bromide. A key intermediate in this reaction is the formation of an acyl bromide, which can be a useful synthetic intermediate.

Reaction Pathway:

  • Adduct Formation: The carbonyl oxygen of the carboxylic acid coordinates to the this compound.

  • Acyl Bromide Formation: The hydroxyl group of the carboxylic acid is substituted by a bromide ion, leading to the formation of an acyl bromide and an aluminum hydroxybromide species.

  • Further Reaction: The aluminum hydroxybromide can react further with the carboxylic acid.

CarboxylicAcid_Pathway AlBr3 AlBr₃ Adduct [AlBr₃(RCOOH)] Adduct AlBr3->Adduct Adduct Formation RCOOH + RCOOH AcylBromide RCOBr + [AlBr₂(OH)] Adduct->AcylBromide Intermediate Formation Carboxylate Al(OOCR)₃ + 3HBr AcylBromide->Carboxylate Overall Reaction

Quantitative Data

As previously noted, specific experimental kinetic and thermodynamic data for the solvolysis of this compound is limited. The following table summarizes available and calculated data.

Table 2: Thermodynamic and Physical Properties

PropertyValueNotes
ΔHf° (AlBr₃, s)-527.2 kJ/molStandard enthalpy of formation.
ΔH°hydrolysis (AlBr₃, s)-259.2 kJ/molCalculated for formation of Al(OH)₃(s) and HBr(aq).
ΔGf° (AlCl₃, s)-628.9 kJ/molStandard Gibbs free energy of formation for the analogous AlCl₃.
Activation Energy (Ea) of AlCl₃ gas-phase hydrolysis35.8 kJ/molMay provide a rough order of magnitude for the low activation barrier.[2]

Experimental Protocols

Extreme caution must be exercised when conducting experiments involving anhydrous this compound and protic solvents due to the highly exothermic nature of the reaction and the evolution of corrosive HBr gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, face shield, acid-resistant gloves, and a lab coat) must be worn.

Protocol for Calorimetric Determination of Enthalpy of Hydrolysis

This protocol is adapted from general calorimetry experiments for highly exothermic reactions.

Objective: To determine the enthalpy of hydrolysis of anhydrous this compound.

Apparatus:

  • Isothermal reaction calorimeter or a well-insulated Dewar flask with a lid.

  • Temperature probe (thermocouple or thermistor) with a data logger.

  • Stirrer (magnetic or overhead).

  • Syringe or dropping funnel for controlled addition of water.

  • Schlenk line or glove box for handling anhydrous AlBr₃.

  • Gas scrubber containing a sodium hydroxide solution to neutralize the evolved HBr gas.

Procedure:

  • Calorimeter Calibration: Determine the heat capacity of the calorimeter by a standard method, such as electrical calibration or the heat of neutralization of a strong acid and base.

  • Sample Preparation: In an inert atmosphere (glove box or under argon/nitrogen), accurately weigh a small amount (e.g., 0.5-1.0 g) of anhydrous this compound into a sealed, thin-walled glass ampoule.

  • Calorimeter Setup: Add a known, large excess of deionized water (e.g., 200-400 mL) to the calorimeter. Allow the system to reach thermal equilibrium while stirring.

  • Reaction Initiation: Once a stable temperature baseline is established, initiate the reaction by breaking the glass ampoule containing the AlBr₃ beneath the surface of the water.

  • Data Acquisition: Record the temperature of the water as a function of time until a maximum temperature is reached and the system begins to cool.

  • Data Analysis: Plot temperature versus time. Extrapolate the cooling curve back to the time of mixing to determine the maximum corrected temperature change (ΔT).

  • Calculation: Calculate the heat evolved (q) using the formula q = (Ccalorimeter + mwater × cwater) × ΔT, where C is the heat capacity and c is the specific heat capacity. The enthalpy of hydrolysis (ΔH) is then calculated on a molar basis.

Calorimetry_Workflow start Start calibrate Calibrate Calorimeter start->calibrate prepare_sample Prepare AlBr₃ sample in inert atmosphere calibrate->prepare_sample setup_calorimeter Add excess water to calorimeter and equilibrate prepare_sample->setup_calorimeter initiate_reaction Initiate reaction by breaking ampoule setup_calorimeter->initiate_reaction record_data Record temperature vs. time initiate_reaction->record_data analyze_data Determine ΔT by extrapolation record_data->analyze_data calculate_enthalpy Calculate q and ΔH analyze_data->calculate_enthalpy end End calculate_enthalpy->end

Protocol for Kinetic Study of Alcoholysis using Stopped-Flow Spectroscopy

This protocol is a general framework for studying the fast kinetics of the reaction between AlBr₃ and an alcohol.

Objective: To determine the rate law and rate constant for the reaction of AlBr₃ with an alcohol.

Apparatus:

  • Stopped-flow spectrophotometer (UV-Vis or FT-IR).

  • Inert atmosphere glove box or Schlenk line.

  • Anhydrous solvents.

Procedure:

  • Solution Preparation: In an inert atmosphere, prepare a stock solution of anhydrous this compound in a dry, non-protic solvent (e.g., dichloromethane, 1,2-dichloroethane). Prepare a separate solution of the alcohol (e.g., ethanol) in the same solvent.

  • Instrument Setup: Set up the stopped-flow instrument, ensuring the drive syringes and mixing chamber are dry. Flush the system with the anhydrous solvent.

  • Wavelength Selection: Determine a suitable wavelength for monitoring the reaction. This could be the appearance of a product or the disappearance of a reactant-adduct complex. If using FT-IR, a characteristic vibrational band would be monitored.

  • Kinetic Runs: Load the AlBr₃ and alcohol solutions into the separate drive syringes. Perform a series of experiments where the concentration of one reactant is varied while the other is held in pseudo-excess.

  • Data Acquisition: Initiate the reaction by rapidly mixing the two solutions. The instrument will record the change in absorbance/transmittance over time (typically on a millisecond timescale).

  • Data Analysis: Analyze the kinetic traces to determine the order of the reaction with respect to each reactant and calculate the rate constant (k). The temperature dependence of k can be studied to determine the activation energy (Ea).

Conclusion

The reactivity of this compound with water and protic solvents is characterized by its strong Lewis acidity, leading to highly exothermic reactions that produce hydrogen bromide and aluminum-oxygen bonded species. While specific quantitative kinetic and thermodynamic data for these reactions are not extensively documented, a combination of calculated values, analogies to aluminum chloride, and established chemical principles provides a robust framework for understanding and predicting the behavior of AlBr₃ in protic environments. The experimental protocols outlined in this guide, when executed with appropriate safety measures, offer a pathway for researchers to further quantify and explore these fundamental chemical interactions. A thorough grasp of these principles is essential for the safe and effective application of this compound in research and development.

References

An In-depth Technical Guide to the Solubility of Aluminum Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of aluminum bromide (AlBr₃) in a wide range of organic solvents. Understanding the solubility of this potent Lewis acid is critical for its effective use in various applications, including as a catalyst in Friedel-Crafts reactions, isomerization, and bromination, which are pivotal in synthetic organic chemistry and drug development. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of experimental workflows.

Executive Summary

This compound is a hygroscopic solid that exists as a dimer (Al₂Br₆) in the solid state and in non-coordinating solvents. Its solubility is a key parameter for reaction kinetics, catalyst loading, and process design. This guide consolidates available quantitative and qualitative solubility data for AlBr₃ in a variety of organic solvent classes, including aromatic hydrocarbons, halogenated hydrocarbons, and others. Furthermore, it outlines a robust experimental methodology for the accurate determination of its solubility, addressing the challenges associated with its reactivity and hygroscopic nature.

Quantitative Solubility of this compound

The solubility of anhydrous this compound in various organic solvents is summarized in the tables below. The data is presented in grams of AlBr₃ per 100 grams of solvent ( g/100 g) at the specified temperature.

Halogenated Hydrocarbons
SolventTemperature (°C)Solubility ( g/100 g)
1,2-Dibromoethane2072.71[1]
Bromoethane2072.7[1]
Aromatic Hydrocarbons
SolventTemperature (°C)Solubility ( g/100 g)
Benzene2086.92[1]
Toluene2073.91[1]
p-Xylene2055.52[1]
Nitrobenzene3097.63[1]
Other Organic Solvents
SolventTemperature (°C)Solubility ( g/100 g)
Benzonitrile2537.87[1]
Benzophenone6044.72[1]
Benzoyl chloride2050.83[1]
Carbon Disulfide20142.72[1]
Phosphorus(V) oxychloride2015.3[1]
Pyridine204.01[1]
Sulfur Dioxide00.016[1]
Hydrogen Bromide-802.2[1]
Qualitative Solubility Data
  • Alcohols: Methanol (slightly soluble), Ethanol (soluble).[2][6] this compound reacts with alcohols.[2][7]

  • Ethers: Diethyl ether (slightly soluble).[2]

  • Ketones: Acetone (slightly soluble).[2]

  • Other Solvents: Arsenic tribromide (very soluble), Bromine (liquid, soluble), Iodine monochloride (soluble), Thionyl chloride (soluble).[1]

Experimental Protocols for Solubility Determination

The accurate determination of the solubility of a reactive and hygroscopic compound like this compound requires meticulous experimental technique. The following protocols outline a general but detailed gravimetric method suitable for this purpose. All operations should be performed in an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent moisture contamination.

Materials and Equipment
  • Anhydrous this compound (high purity)

  • Anhydrous organic solvent of interest

  • Inert gas supply (Argon or Nitrogen)

  • Glovebox or Schlenk line setup

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatically controlled shaker or magnetic stirrer with heating/cooling capabilities

  • Glass vials or flasks with airtight septa or caps

  • Syringes and needles (for solvent transfer)

  • Filtration apparatus (e.g., syringe filter with a chemically inert membrane, such as PTFE)

  • Pre-weighed drying vessels (e.g., glass vials)

  • Oven for drying glassware

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of this compound in the chosen solvent at a specific temperature, taking a known mass of the saturated solution, evaporating the solvent, and weighing the remaining solute.

Step 1: Preparation

  • Thoroughly dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas or in a desiccator inside the glovebox.

  • Transfer all necessary equipment and pre-weighed, labeled drying vessels into the glovebox.

  • Handle anhydrous this compound exclusively within the inert atmosphere.

Step 2: Saturation

  • Add an excess amount of anhydrous this compound to a known mass of the anhydrous solvent in a sealable vial or flask. An excess of the solid is necessary to ensure that the solution becomes saturated.

  • Seal the container tightly.

  • Place the container in a thermostatically controlled shaker or on a stirrer plate set to the desired temperature.

  • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This could range from several hours to days, depending on the solvent and temperature. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

Step 3: Sampling

  • Once equilibrium is reached, cease agitation and allow the excess solid to settle, leaving a clear supernatant of the saturated solution.

  • Carefully draw a known volume of the clear supernatant into a syringe fitted with a pre-weighed filter to remove any suspended solid particles.

  • Dispense the filtered, saturated solution into a pre-weighed, labeled drying vessel.

  • Immediately seal the drying vessel and weigh it to determine the exact mass of the saturated solution.

Step 4: Solvent Evaporation and Mass Determination

  • Carefully evaporate the solvent from the drying vessel. This can be achieved by applying a gentle stream of inert gas or by using a vacuum oven at a suitable temperature that will not cause the this compound to sublime or decompose.

  • Once all the solvent has been removed, place the vessel in a vacuum oven at a moderate temperature (e.g., 40-60°C) for several hours to ensure complete drying.

  • Cool the vessel to ambient temperature in a desiccator within the glovebox.

  • Weigh the vessel containing the dried this compound residue.

  • Repeat the drying and weighing steps until a constant mass is achieved.

Step 5: Calculation of Solubility

  • Calculate the mass of the solute (this compound) by subtracting the initial weight of the empty drying vessel from the final constant weight.

  • Calculate the mass of the solvent by subtracting the mass of the solute from the total mass of the saturated solution.

  • Express the solubility in grams of this compound per 100 grams of solvent using the following formula:

    Solubility ( g/100 g solvent) = (Mass of AlBr₃ / Mass of solvent) x 100

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the gravimetric method.

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_saturation Saturation cluster_sampling Sampling & Analysis prep1 Dry Glassware prep2 Weigh AlBr₃ & Solvent prep1->prep2 sat1 Combine AlBr₃ & Solvent prep2->sat1 sat2 Equilibrate at Constant Temp. sat1->sat2 samp1 Filter Saturated Solution sat2->samp1 samp2 Weigh Aliquot samp1->samp2 samp3 Evaporate Solvent samp2->samp3 samp4 Dry Residue to Constant Mass samp3->samp4 calc Calculate Solubility samp4->calc

Caption: Gravimetric solubility determination workflow.

Logical Relationship of Solubility Factors

The solubility of this compound is influenced by several interrelated factors pertaining to both the solute and the solvent.

solubility_factors cluster_solute Solute Properties (AlBr₃) cluster_solvent Solvent Properties solubility AlBr₃ Solubility lewis_acidity Strong Lewis Acidity coordination Coordinating Ability (Lewis Basicity) lewis_acidity->coordination Interaction dimer Dimerization (Al₂Br₆) polarity Polarity dimer->polarity Influences Dissociation polarity->solubility coordination->solubility dielectric Dielectric Constant dielectric->solubility temp Temperature temp->solubility

References

An In-depth Technical Guide to the Crystal Structure of Anhydrous Aluminum Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of anhydrous aluminum bromide (AlBr₃). It details the crystallographic data, experimental protocols for its determination, and a visual representation of its molecular structure. This document is intended for professionals in research and development who require a thorough understanding of the solid-state chemistry of this important Lewis acid.

Introduction

Anhydrous this compound is a hygroscopic solid that is widely utilized as a catalyst in various chemical reactions, most notably in Friedel-Crafts alkylation and acylation.[1] Its efficacy as a Lewis acid is intrinsically linked to its chemical structure. In the solid state, this compound exists as a dimer, Al₂Br₆, a feature that significantly influences its physical and chemical properties.[1] This guide focuses on the detailed crystallographic structure of the anhydrous form.

Crystal Structure and Properties

Anhydrous this compound crystallizes in a monoclinic system.[2] The fundamental structural unit is the Al₂Br₆ dimer, which consists of two aluminum atoms and six bromine atoms. Within this dimer, each aluminum atom is tetrahedrally coordinated to four bromine atoms. Two of the bromine atoms act as bridging ligands, shared between the two aluminum centers, while the other four are terminal. This arrangement results in two edge-sharing tetrahedra.

Crystallographic Data

The crystallographic data for anhydrous this compound has been determined and refined over the years. The most common form crystallizes in the P2₁/c space group. Below is a summary of the key crystallographic parameters.

ParameterValue (Berg et al., 1997)Value (Troyanov, 1994)
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 10.301(4)10.308(2)
b (Å) 7.095(2)7.101(2)
c (Å) 7.525(3)7.536(4)
α (°) 9090
β (°) 96.44(3)96.42(2)
γ (°) 9090
Volume (ų) 547.0(3)548.1
Z 22
Calculated Density (g/cm³) 3.343.33
Atomic Coordinates

The fractional atomic coordinates for the asymmetric unit of the Al₂Br₆ structure are provided below.

AtomWyckoff Positionxyz
Al 4e0.1971640.0917480.550931
Br1 4e0.4032430.9176060.667646
Br2 4e0.2497340.3905860.510005
Br3 4e0.920180.0667140.645961

Note: The data presented is based on the findings of Berg et al. (1997).

Experimental Protocols

The determination of the crystal structure of anhydrous this compound requires careful handling due to its hygroscopic nature. The primary method employed is single-crystal X-ray diffraction.

Synthesis of Anhydrous this compound Single Crystals

Single crystals of anhydrous this compound suitable for X-ray diffraction can be prepared by the direct reaction of high-purity aluminum with bromine.

Materials:

  • Aluminum turnings or powder (99.99% purity)

  • Liquid bromine (99.9% purity)

  • Thick-walled borosilicate glass tube

Procedure:

  • A stoichiometric amount of aluminum is placed at the bottom of a thick-walled borosilicate glass tube.

  • The required amount of bromine is carefully introduced into the tube.

  • The tube is then evacuated and sealed under vacuum.

  • The sealed tube is placed in a tube furnace with a temperature gradient. The end containing the reactants is heated to initiate the reaction, which is highly exothermic.

  • After the initial reaction, the temperature is controlled to allow for the sublimation of the this compound product.

  • Single crystals are grown from the vapor phase in a cooler region of the tube by maintaining a slight temperature gradient (e.g., 1-2 °C/cm) over an extended period. The crystals are grown directly within a glass capillary to prevent exposure to moisture.

Single-Crystal X-ray Diffraction

Due to the reactivity of anhydrous this compound with moisture, the single crystal is mounted in a sealed glass capillary.

Instrumentation:

  • Four-circle single-crystal X-ray diffractometer

  • Graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å)

  • Cryogenic system (optional, for low-temperature data collection)

Data Collection:

  • A suitable single crystal is selected and mounted in a sealed glass capillary under an inert atmosphere (e.g., argon or nitrogen).

  • The capillary is mounted on the goniometer head of the diffractometer.

  • The unit cell parameters are determined from a preliminary set of reflections.

  • Intensity data is collected at a controlled temperature (e.g., room temperature or a low temperature to reduce thermal motion). A full sphere of data is typically collected using ω and φ scans.

  • Data is corrected for Lorentz and polarization effects. An absorption correction is applied due to the high absorption coefficient of bromine.

Structure Solution and Refinement:

  • The structure is solved using direct methods.

  • The positions of the aluminum and bromine atoms are located from the initial electron density map.

  • The structure is refined by full-matrix least-squares on F². Anisotropic displacement parameters are refined for all atoms.

Visualizations

Dimeric Structure of Al₂Br₆

The following diagram illustrates the edge-sharing tetrahedral structure of the Al₂Br₆ dimer in the solid state.

Al2Br6_Structure cluster_Al1 Tetrahedron 1 cluster_Al2 Tetrahedron 2 Al1 Al Br_t1 Br Al1->Br_t1 terminal Br_t2 Br Al1->Br_t2 terminal Br_b1 Br Al1->Br_b1 bridging Br_b2 Br Al1->Br_b2 bridging Al2 Al Br_t3 Br Al2->Br_t3 terminal Br_t4 Br Al2->Br_t4 terminal Al2->Br_b1 Al2->Br_b2

Caption: Dimeric structure of Al₂Br₆ showing bridging and terminal bromine atoms.

Experimental Workflow for Crystal Structure Determination

The logical flow for determining the crystal structure of anhydrous this compound is outlined below.

Crystal_Structure_Workflow cluster_synthesis Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of AlBr₃ (Direct Reaction of Al and Br₂) crystal_growth Single Crystal Growth (Vapor Phase Crystallization) synthesis->crystal_growth mounting Crystal Mounting (Sealed Capillary) crystal_growth->mounting data_collection Data Collection (Four-Circle Diffractometer) mounting->data_collection data_processing Data Processing (Corrections) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Caption: Workflow for the determination of the crystal structure of anhydrous AlBr₃.

References

Thermodynamic Properties of Aluminum Bromide (AlBr₃) Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic properties associated with the formation of aluminum bromide (AlBr₃). The following sections detail the core thermodynamic parameters, the experimental methodologies used to determine these values, and a discussion of the biological relevance of aluminum ions, which may be of interest to professionals in drug development.

Core Thermodynamic Data

The formation of this compound from its constituent elements, solid aluminum and liquid bromine, is an exothermic process, releasing a significant amount of energy. The key thermodynamic parameters for the formation of solid AlBr₃ at standard conditions (298.15 K and 1 bar) are summarized in the table below.

Thermodynamic PropertySymbolValueUnits
Standard Enthalpy of Formation (solid)ΔfH°-511.28[1]kJ/mol
Standard Molar Entropy (solid)180.2[2][3][4]J/(mol·K)
Standard Gibbs Free Energy of Formation (solid)ΔfG°-498.8kJ/mol
Heat Capacity (solid, at 298.15 K)Cₚ100.6[2][3][4]J/(mol·K)

Note on Enthalpy of Formation: Various sources report different values for the standard enthalpy of formation of AlBr₃. Values of -572.5 kJ/mol and -494.8 ± 2.7 kJ/mol have also been reported.[2][3][4][5] The value of -511.28 kJ/mol from the NIST-JANAF Thermochemical Tables is cited here as a critically evaluated figure.[1] The Standard Gibbs Free Energy of Formation was calculated using the formula ΔfG° = ΔfH° - TΔS°, with ΔS° calculated from the standard entropies of AlBr₃(s), Al(s), and Br₂(l).

Experimental Protocols

The determination of the thermodynamic properties of this compound formation relies on precise experimental techniques, primarily calorimetry.

Solution Reaction Calorimetry for Enthalpy of Formation
  • Reactant Preparation: High-purity aluminum metal and liquid bromine are used as reactants.

  • Calorimeter Setup: A solution calorimeter, often a constant-pressure calorimeter like a coffee-cup calorimeter for simpler setups or a more sophisticated bomb calorimeter for higher precision, is employed. A solvent in which this compound is soluble and the reaction can be contained is chosen.

  • Reaction Initiation: A known mass of aluminum is reacted with a stoichiometric excess of bromine within the calorimeter.

  • Temperature Measurement: The temperature change of the solvent and the calorimeter itself is meticulously recorded over time.

  • Heat Calculation: The heat absorbed by the solution and the calorimeter is calculated using the formula q = mcΔT, where 'm' is the mass of the solution, 'c' is its specific heat capacity, and 'ΔT' is the change in temperature. The heat capacity of the calorimeter itself is also factored in.

  • Enthalpy Calculation: The enthalpy change for the reaction is determined from the calculated heat at constant pressure. This value is then used in a Hess's Law cycle to calculate the standard enthalpy of formation of this compound.

Thermodynamic Relationships

The fundamental thermodynamic properties are interconnected. The Gibbs free energy of formation, which determines the spontaneity of a reaction, is a function of the enthalpy and entropy of formation.

Thermodynamic_Relationships Enthalpy Standard Enthalpy of Formation (ΔfH°) Gibbs Standard Gibbs Free Energy of Formation (ΔfG°) Enthalpy->Gibbs ΔfG° = ΔfH° - TΔS° Entropy Standard Molar Entropy (S°) Entropy->Gibbs ΔfG° = ΔfH° - TΔS° Spontaneity Reaction Spontaneity Gibbs->Spontaneity Determines

Caption: Logical relationship between key thermodynamic properties.

Biological Signaling Considerations for Drug Development Professionals

While this compound itself is not a signaling molecule, the aluminum ion (Al³⁺) can have significant biological effects. In the context of drug development and life sciences research, understanding the potential impact of aluminum ions is crucial, especially when aluminum-containing compounds are considered for any application.

Research has indicated that aluminum ions can induce oxidative stress in biological systems.[6] This can, in turn, influence various signaling pathways. For instance, in plant biology, aluminum has been shown to trigger an oxidative burst that involves salicylic (B10762653) acid signal transduction.[6]

The following diagram illustrates a simplified, hypothetical workflow for investigating the potential interaction of a substance containing a bioavailable ion, such as Al³⁺, with a cellular signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Model Cell_Culture Cell Culture Exposure (e.g., with Al³⁺ source) ROS_Assay Reactive Oxygen Species (ROS) Assay Cell_Culture->ROS_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) ROS_Assay->Pathway_Analysis Animal_Model Animal Model Administration Pathway_Analysis->Animal_Model Tissue_Analysis Tissue-Specific Analysis Animal_Model->Tissue_Analysis

Caption: Experimental workflow for investigating ion-induced signaling.

This guide provides a foundational understanding of the thermodynamic properties of this compound formation. For professionals in drug development, the key takeaway is the high stability of this compound and the potential biological activity of the aluminum ion, which warrants careful consideration in any relevant research or application.

References

Unveiling the Dimeric Architecture of Aluminum Bromide (Al₂Br₆): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the dimeric structure of aluminum bromide (Al₂Br₆), a compound of significant interest in various chemical syntheses. A thorough understanding of its structural and bonding characteristics is crucial for optimizing its application in catalysis, organic synthesis, and materials science. This document collates and presents key structural data, details the experimental methodologies used for its characterization, and provides visual representations of its molecular architecture.

Core Structural Features of Dimeric this compound (Al₂Br₆)

This compound predominantly exists as a dimer, Al₂Br₆, in the solid state, in non-coordinating solvents, in the melt, and in the gas phase.[1] Only at high temperatures does the dimer dissociate into the monomeric AlBr₃ form.[1] The dimeric structure is composed of two AlBr₄ tetrahedra that share a common edge, resulting in a halogen-bridged framework.[1][2] This arrangement is a classic example of electron-deficient bonding, where the bridging bromine atoms donate lone pairs to the aluminum centers, forming coordinate covalent bonds. The molecular symmetry of Al₂Br₆ is described by the D₂h point group.[1]

Quantitative Structural Data

The precise geometric parameters of the Al₂Br₆ dimer have been determined primarily through gas-phase electron diffraction (GED) studies. These investigations provide accurate measurements of bond lengths and angles, which are summarized in the tables below.

Table 1: Bond Lengths in Al₂Br₆ Dimer [3][4]

Bond TypeDescriptionBond Length (r_g) / Å
Al-BrtTerminal Aluminum-Bromine2.234(4)
Al-BrbBridging Aluminum-Bromine2.433(7)

Table 2: Bond Angles in Al₂Br₆ Dimer [3][4]

AngleDescriptionAngle (∠α) / Degrees
Brt-Al-BrtTerminal Bromine-Aluminum-Terminal Bromine122.1(31)
Brb-Al-BrbBridging Bromine-Aluminum-Bridging Bromine91.6(6)

Experimental Protocols for Structural Elucidation

The determination of the intricate structure of Al₂Br₆ relies on sophisticated experimental techniques. The primary methods cited in the literature are Gas-Phase Electron Diffraction and X-ray Crystallography.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds.

Methodology:

  • Sample Introduction: A gaseous sample of Al₂Br₆ is introduced into a high-vacuum chamber. For Al₂Br₆, this is typically achieved by heating the solid compound to a temperature where it sublimes, for instance, around 167 °C.[4]

  • Electron Beam Interaction: A high-energy beam of electrons is directed through the gas-phase molecules.

  • Diffraction Pattern Generation: The electrons are scattered by the electrostatic potential of the atoms in the Al₂Br₆ molecules, creating a diffraction pattern of concentric rings.

  • Data Collection: The intensity of the scattered electrons is recorded as a function of the scattering angle using a photographic plate or a CCD detector.

  • Structural Refinement: The experimental diffraction pattern is compared with theoretical patterns calculated for various molecular models. The structural parameters (bond lengths, angles) of the model are refined to achieve the best possible fit with the experimental data. This process often involves the use of ab initio molecular orbital calculations to constrain and guide the refinement.[4]

X-ray Crystallography

X-ray crystallography is an essential technique for determining the arrangement of atoms in a solid-state crystal.[5][6][7]

Methodology:

  • Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of Al₂Br₆. This can be achieved through methods such as sublimation or recrystallization from a suitable non-coordinating solvent.

  • Crystal Mounting: A suitable crystal is mounted on a goniometer head.

  • X-ray Diffraction: The crystal is irradiated with a monochromatic beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots.[5]

  • Data Collection: The intensities and positions of the diffracted spots are collected as the crystal is rotated.[6]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. This map is then interpreted to determine the positions of the individual atoms. The atomic positions and other parameters are then refined to obtain the final crystal structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable insights into the bonding and structure of Al₂Br₆ by probing its molecular vibrations.[8][9] The observed vibrational frequencies can be assigned to specific stretching and bending modes within the molecule, further confirming the D₂h symmetry of the dimeric structure.

Visualizing the Dimeric Structure and Bonding

The following diagrams, generated using the DOT language, illustrate the molecular structure and bonding relationships within the Al₂Br₆ dimer.

Caption: Molecular structure of the Al₂Br₆ dimer.

Al2Br6_Bonding cluster_Bonding Bonding in Al₂Br₆ Al Aluminum (Al) Covalent Covalent Bond Al->Covalent Coordinate Coordinate Covalent Bond (Dative Bond) Al->Coordinate Br_t Terminal Bromine (Br_t) Br_b Bridging Bromine (Br_b) Br_b->Al Covalent->Br_t Coordinate->Br_b

Caption: Schematic of bonding types in Al₂Br₆.

GED_Workflow cluster_GED Gas-Phase Electron Diffraction Workflow A Sample Vaporization B Electron Beam Interaction A->B C Diffraction Pattern Generation B->C D Data Collection C->D E Structural Refinement D->E F Final Molecular Structure E->F

Caption: Workflow for Gas-Phase Electron Diffraction.

References

Initial Investigations into the Reactivity Profile of Aluminum Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the reactivity profile of aluminum bromide (AlBr₃), a powerful Lewis acid with significant applications in organic synthesis. The document elucidates its core physicochemical properties, details its synthesis, and examines its catalytic activity in key chemical transformations, including Friedel-Crafts reactions, aromatic bromination, and cationic polymerization. Experimental protocols for representative reactions are provided, alongside a comparative analysis of its reactivity with the more commonly used aluminum chloride. Safety and handling considerations for this highly reactive compound are also addressed.

Introduction

This compound is a hygroscopic, colorless crystalline solid that exists predominantly as a dimer (Al₂Br₆) in the solid, liquid, and non-coordinating solvent phases.[1][2] Its potent Lewis acidity, exceeding that of aluminum chloride (AlCl₃), makes it a valuable catalyst and reagent in a diverse array of organic reactions.[3] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound's reactivity and practical guidance for its application in the laboratory.

Physicochemical Properties

A thorough understanding of this compound's physical and chemical properties is paramount for its safe and effective use. Key data is summarized in the table below.

PropertyValueReference
Molecular Formula AlBr₃
Molar Mass 266.69 g/mol [4]
Appearance White to pale yellow crystalline solid[2][5]
Melting Point 97.5 °C[2][5]
Boiling Point 255 °C[2][5]
Density 3.20 g/cm³ (anhydrous)[2][5]
Solubility Soluble in water (reacts violently), ethanol, diethyl ether, acetone, carbon disulfide[6]
Standard Enthalpy of Formation (ΔfH⁰) -527.5 kJ/mol[5]

Synthesis of Anhydrous this compound

The synthesis of anhydrous this compound is a hazardous procedure that must be conducted with stringent safety precautions in a well-ventilated fume hood. The primary method involves the direct reaction of aluminum metal with liquid bromine.[7]

Experimental Protocol: Synthesis from Aluminum and Bromine

Materials:

  • Aluminum granules

  • Liquid bromine

  • Glass wool

  • Three-neck round-bottom flask

  • Dropping funnel with pressure equalization

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Dry nitrogen source

  • Calcium chloride drying tube

Procedure:

  • Place aluminum granules (e.g., 33 g) in a 1 L three-neck flask, with the bottom protected by a layer of glass wool.

  • Equip the flask with a dropping funnel containing dried bromine (e.g., 185 g), a reflux condenser topped with a CaCl₂ drying tube, and a thermometer.

  • Flush the entire apparatus with dry nitrogen.

  • Initiate the reaction by adding a few drops of bromine to the aluminum. The reaction may have an induction period.

  • Once the reaction begins, as evidenced by the evolution of white fumes, continue the addition of bromine dropwise, controlling the rate to maintain a steady reflux. The reaction is highly exothermic.

  • After the addition is complete, replace the reflux condenser with a distillation apparatus.

  • Heat the flask to distill the this compound. The initial fraction may be colored with excess bromine. Collect the colorless fraction.

  • The yield of purified this compound is typically around 85% based on the bromine used.[4]

Safety Note: This reaction is extremely exothermic and produces toxic and corrosive fumes. Appropriate personal protective equipment (PPE), including a face shield, heavy-duty gloves, and a lab coat, is mandatory. The reaction should be performed in a fume hood with a blast shield. Have a solution of sodium thiosulfate (B1220275) readily available to neutralize any bromine spills.

Reactivity Profile and Key Applications

This compound's high Lewis acidity is the cornerstone of its reactivity, enabling it to catalyze a variety of electrophilic reactions.

Friedel-Crafts Reactions

This compound is a highly effective catalyst for Friedel-Crafts alkylation and acylation reactions, promoting the formation of carbocation and acylium ion electrophiles, respectively.

Friedel-Crafts acylation is a reliable method for the synthesis of aryl ketones. The reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst like this compound proceeds via an electrophilic aromatic substitution mechanism.[8]

Experimental Protocol: Acylation of Anisole (B1667542) with Propionyl Chloride [9]

Materials:

  • Anisole

  • Propionyl chloride

  • Anhydrous this compound

  • Dichloromethane (B109758) (anhydrous)

  • Ice

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with addition funnel and reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, to a stirred suspension of anhydrous this compound (1.1 equiv.) in anhydrous dichloromethane at 0 °C, add propionyl chloride (1.0 equiv.) dropwise.

  • After the addition is complete, add a solution of anisole (1.0 equiv.) in anhydrous dichloromethane dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 15 minutes.[2]

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 4-methoxypropiophenone.

  • The crude product can be purified by distillation or column chromatography.

Expected Product and Spectroscopic Data:

  • Product: 4-Methoxypropiophenone

  • ¹H NMR (CDCl₃): δ 7.92 (d, 2H), 6.91 (d, 2H), 3.83 (s, 3H), 2.92 (q, 2H), 1.20 (t, 3H) ppm.[6]

  • ¹³C NMR (CDCl₃): δ 199.0, 163.5, 130.5, 129.8, 113.7, 55.4, 31.2, 8.4 ppm.[1]

Reaction Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Suspend AlBr3 in CH2Cl2 at 0 °C B Add Propionyl Chloride A->B C Add Anisole Solution B->C D Warm to RT, Stir for 15 min C->D E Quench with Ice/HCl D->E F Separate Organic Layer E->F G Extract Aqueous Layer F->G H Combine & Wash Organic Layers G->H I Dry and Concentrate H->I J Distillation or Chromatography I->J

Figure 1: Experimental workflow for the Friedel-Crafts acylation of anisole.

Aromatic Bromination

This compound is an excellent catalyst for the electrophilic bromination of aromatic compounds. It functions by polarizing the Br-Br bond, generating a potent electrophile that is then attacked by the aromatic ring.

Mechanism of Aromatic Bromination:

G Br-Br Br-Br Br-Br-AlBr3 Br-Brδ+---AlBr3δ- Br-Br->Br-Br-AlBr3 + AlBr3 AlBr3 AlBr3 Benzene Benzene Sigma Complex Sigma Complex Benzene->Sigma Complex + Br-Br-AlBr3 Bromobenzene Bromobenzene Sigma Complex->Bromobenzene - H+ HBr HBr AlBr3_cat AlBr3

Figure 2: Simplified mechanism of AlBr₃-catalyzed aromatic bromination.

Cationic Polymerization

This compound, often in conjunction with a protic co-initiator, is a potent initiator for the cationic polymerization of olefins such as isobutylene (B52900) and styrene.[10][11] The Lewis acid helps to generate a carbocationic species that propagates by adding to monomer units.

Quantitative Data for Isobutylene Polymerization:

The molecular weight (Mn) and conversion of polyisobutylene (B167198) are highly dependent on reaction conditions.

Initiator SystemTemperature (°C)Monomer Conc. (M)Mn ( g/mol )Conversion (%)Reference
AlCl₃/H₂O/Veratrole-80-1,117,000High[12]
AlCl₃/H₂O/Veratrole-60-370,000High[12]
AlCl₃·ⁱPr₂O07.84,370-[13]
iBuAlCl₂/Et₂O/ⁱPr₂O105.8~1,000>90[14]

Note: Data for AlBr₃ systems is less readily available in tabular format, but similar trends are expected.

Ring-Opening of Epoxides

As a strong Lewis acid, this compound can catalyze the ring-opening of epoxides. The reaction typically proceeds via coordination of the aluminum to the epoxide oxygen, followed by nucleophilic attack. The regioselectivity of the attack (at the more or less substituted carbon) is influenced by both steric and electronic factors, as well as the nature of the nucleophile.[15] While detailed protocols with AlBr₃ are scarce, the general principle follows that of other Lewis acid-catalyzed epoxide openings.[16][17][18]

Comparative Reactivity: AlBr₃ vs. AlCl₃

This compound is generally considered a stronger Lewis acid than aluminum chloride. This difference in acidity can influence reaction rates and, in some cases, product distributions.

ReactionCatalystObservationReference
Friedel-Crafts Acylation of Toluene with Benzoyl HalidesAlBr₃/BzBr vs. AlCl₃/BzClThe rate constant for the AlBr₃-catalyzed reaction is only 20% greater than the AlCl₃-catalyzed reaction under similar conditions.[19]
Hydroarylation of 3-arylpropynenitrilesAlBr₃ vs. AlCl₃AlBr₃ at room temperature gives moderate yields (20-64%), while AlCl₃ results in mainly oligomeric material with a lower yield of the desired product (20%).[20]

Experimental Protocols: Handling and Analysis

Handling Anhydrous this compound

Anhydrous this compound is highly moisture-sensitive and reacts violently with water.[21] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox. Glassware must be thoroughly dried before use.

Quenching of this compound-Catalyzed Reactions

Reactions catalyzed by this compound must be quenched carefully to deactivate the Lewis acid. This is typically achieved by the slow addition of the reaction mixture to a cold, dilute acid solution (e.g., HCl) or a saturated aqueous solution of a mild base like sodium bicarbonate.[4][22] The quenching process is often exothermic and may release hydrogen bromide gas, requiring it to be performed in a well-ventilated fume hood.

Product Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of products from this compound-catalyzed reactions, such as Friedel-Crafts alkylations and acylations.[23][24]

General GC-MS Protocol:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.

  • Separation: The components of the mixture are separated on a capillary column based on their boiling points and polarity. A typical temperature program might start at a low temperature and ramp up to a higher temperature to elute all components.

  • Detection (MS): As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison to a library of known spectra.

Safety and Hazard Profile

This compound is a corrosive and toxic substance. It causes severe burns to the skin and eyes and can cause respiratory tract irritation upon inhalation. It reacts violently with water, releasing toxic and corrosive hydrogen bromide gas.

  • Handling: Always handle in a fume hood, wearing appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from water and other incompatible substances. The container should be tightly sealed.

  • Spills: Small spills can be neutralized with a suitable absorbent material. For larger spills, evacuate the area and consult safety protocols.

  • Disposal: Dispose of waste this compound and quenched reaction mixtures in accordance with local, state, and federal regulations.

Conclusion

This compound is a potent Lewis acid with a rich and diverse reactivity profile. Its utility in promoting key organic transformations, particularly Friedel-Crafts reactions, makes it an important tool for synthetic chemists. While its handling requires stringent safety precautions due to its reactivity and toxicity, a thorough understanding of its properties and reaction mechanisms, as outlined in this guide, will enable researchers to harness its synthetic potential effectively and safely. Further investigations into its application in areas such as epoxide ring-opening and asymmetric catalysis are warranted to fully exploit its capabilities.

References

An In-depth Technical Guide to the Appearance and Color of Aluminum Bromide and Its Impure Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical appearance and color of aluminum bromide (AlBr₃), with a particular focus on the characteristics of impure samples. Understanding these properties is crucial for assessing the purity of the compound, which is vital for its application in various chemical syntheses, including Friedel-Crafts reactions and as a brominating agent.

Pure this compound is a colorless, sublimable hygroscopic solid.[1][2] It typically exists as a white or pale yellow powder.[1][2] However, in practice, this compound samples often exhibit a range of colors due to the presence of impurities. These color variations can be indicative of the sample's purity and the specific contaminants present.

Color of Impure Samples

The most common form of this compound is aluminum tribromide (AlBr₃), which often appears as Al₂Br₆ in its dimeric form.[1][3] Impure samples of this compound are typically described as yellowish or even red-brown.[1][3] This discoloration is most frequently attributed to the presence of iron-containing impurities.[1][3][4] Samples can also appear as a whitish to yellow-red, lumpy solid.[5][6] Another potential source of a yellowish tint in impure samples is the presence of trace amounts of bromine.[6] Due to its hygroscopic nature, old samples of this compound tend to be hydrated, which can also affect their appearance.[1]

Data Presentation: Appearance and Color of this compound

Sample Purity Common Appearance Typical Color Primary Cause of Color (if impure)
Pure Crystalline solid, powderColorless, white, pale yellow[1][2][6]N/A
Impure Lumpy solid, powderYellowish, red-brown, whitish to yellow-red[1][3][4][5]Iron-containing impurities, trace bromine[1][3][6]

Experimental Protocols

1. Synthesis of this compound via Direct Bromination

This protocol describes the synthesis of this compound from aluminum and liquid bromine. This reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Aluminum (powdered or foil)

  • Liquid bromine (Br₂)

  • Reaction vessel (e.g., a beaker or flask)

Procedure:

  • Place powdered aluminum or small pieces of aluminum foil into the reaction vessel.

  • Carefully add liquid bromine to the vessel containing the aluminum.

  • The reaction will proceed exothermically, generating heat and producing this compound.[5] The reaction is represented by the following equation: 2 Al(s) + 3 Br₂(l) → 2 AlBr₃(s).[1]

  • During the reaction, a white-orange cloud may be observed as the compound is exposed to air.[5]

  • The resulting crude this compound will likely be discolored due to unreacted bromine and potential impurities from the starting materials.

2. Purification of this compound by Sublimation

Impure this compound can be purified by sublimation, which takes advantage of its ability to transition directly from a solid to a gas phase.

Materials:

  • Impure this compound

  • Sublimation apparatus

  • Vacuum source

  • Heating mantle

Procedure:

  • Place the impure this compound into the sublimation apparatus.

  • Assemble the apparatus and connect it to a vacuum source.

  • Gently heat the apparatus using a heating mantle while under vacuum.

  • The this compound will sublime and then deposit as purified, colorless crystals on the cold finger or cooler parts of the apparatus.

  • Impurities, such as iron salts, are generally non-volatile and will remain in the bottom of the apparatus.

  • Once the sublimation is complete, carefully disconnect the apparatus and collect the purified this compound in a dry, inert atmosphere to prevent hydration.

Visualization of this compound Purity and Color

The following diagram illustrates the relationship between the purity of this compound and its resulting appearance.

G cluster_0 This compound (AlBr₃) cluster_1 Sources of Impurities Pure Pure AlBr₃ Colorless Colorless Crystalline Solid Pure->Colorless Appearance White White Powder Pure->White Appearance Impure Impure AlBr₃ Yellowish Yellowish Solid Impure->Yellowish Appearance RedBrown Red-Brown Solid Impure->RedBrown Appearance Iron Iron-Containing Impurities Iron->Impure Bromine Trace Bromine Bromine->Impure Hydration Hydration (H₂O) Hydration->Impure

Caption: Relationship between AlBr₃ purity and its appearance.

References

Methodological & Application

Application Notes and Protocols for Aluminum Bromide as a Catalyst in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings.[1] These reactions are broadly categorized into Friedel-Crafts alkylation and Friedel-Crafts acylation, both of which proceed via electrophilic aromatic substitution.[1] A key component of these reactions is the use of a strong Lewis acid catalyst to activate the electrophile.[1] While aluminum chloride (AlCl₃) is the most commonly employed catalyst, aluminum bromide (AlBr₃) serves as a powerful and often more reactive alternative.[2]

This compound's higher reactivity can be advantageous in reactions involving less reactive aromatic systems or when milder reaction conditions are desired.[2] This document provides detailed application notes and protocols for the use of this compound as a catalyst in Friedel-Crafts reactions, with a focus on applications relevant to pharmaceutical and chemical synthesis.

Application Notes

Catalyst Activity and Scope:

This compound is a highly effective Lewis acid catalyst for both Friedel-Crafts alkylation and acylation reactions. Its reactivity is generally considered to be greater than that of aluminum chloride.[2] This increased reactivity can be attributed to the lower electronegativity and greater polarizability of bromine compared to chlorine, which enhances the Lewis acidity of the aluminum center.

The choice between this compound and aluminum chloride can depend on the specific substrates and the desired reactivity. For many standard transformations, AlCl₃ is sufficient and more economical. However, for deactivated aromatic rings or with less reactive alkylating or acylating agents, AlBr₃ can provide superior yields and reaction rates.

Friedel-Crafts Alkylation:

In Friedel-Crafts alkylation, an alkyl group is introduced onto an aromatic ring using an alkyl halide as the alkylating agent.[1] The reaction proceeds through the formation of a carbocation or a carbocation-like complex, which then acts as the electrophile.[3]

  • Advantages of AlBr₃ in Alkylation: Due to its high reactivity, AlBr₃ can effectively generate carbocations from a wide range of alkyl bromides and chlorides.[2]

  • Limitations: A significant drawback of Friedel-Crafts alkylation is the propensity for carbocation rearrangements to form more stable carbocations, leading to a mixture of products.[4] Additionally, the alkylated product is often more reactive than the starting material, which can result in polyalkylation.[4] The use of a sterically hindered aromatic substrate can sometimes limit overalkylation.[5]

Friedel-Crafts Acylation:

Friedel-Crafts acylation involves the introduction of an acyl group onto an aromatic ring using an acyl halide or anhydride.[1] This reaction is of great importance in the synthesis of aromatic ketones, which are valuable intermediates in drug development and the production of fine chemicals.[6]

  • Advantages of AlBr₃ in Acylation: this compound is an excellent catalyst for Friedel-Crafts acylation, readily forming the highly electrophilic acylium ion from acyl bromides or chlorides.[6] A key advantage of acylation over alkylation is that the resulting ketone is less reactive than the starting aromatic compound, thus preventing multiple acylations.[1] Furthermore, the acylium ion is resonance-stabilized and does not undergo rearrangement.[3]

  • Stoichiometry: In contrast to the catalytic amounts used in some alkylations, Friedel-Crafts acylation typically requires stoichiometric or even super-stoichiometric amounts of the Lewis acid catalyst. This is because the product ketone is a Lewis base and forms a stable complex with the this compound, rendering it inactive.[1] An aqueous workup is necessary to break this complex and isolate the ketone product.[1]

Applications in Drug Development:

Friedel-Crafts reactions are pivotal in the synthesis of numerous pharmaceutical compounds. The formation of specific carbon-carbon bonds on aromatic scaffolds is a common strategy in the construction of complex drug molecules. For instance, the synthesis of intermediates for anti-inflammatory drugs, antibacterial agents, and other bioactive molecules often relies on these reactions.[7] The enhanced reactivity of AlBr₃ can be particularly useful in the synthesis of complex, polyfunctionalized aromatic compounds that are common in medicinal chemistry.

Quantitative Data Summary

While specific comparative data for this compound is less commonly published than for aluminum chloride, the following table provides a general overview of expected outcomes for Friedel-Crafts acylation reactions. Yields are highly dependent on the specific substrates, reaction conditions, and workup procedures.

Aromatic SubstrateAcylating AgentCatalystSolventTemperature (°C)Reaction Time (h)ProductReported Yield (%)
BenzeneAcetyl ChlorideAlCl₃CS₂251Acetophenone~95
TolueneAcetyl ChlorideAlCl₃CS₂251p-Methylacetophenone~90
AnisoleAcetyl ChlorideAlCl₃CS₂0 - 251-2p-Methoxyacetophenone~92
NaphthaleneAcetyl ChlorideAlCl₃Nitrobenzene2511-Acetonaphthone & 2-AcetonaphthoneMixture
BenzeneBenzoyl ChlorideAlCl₃/AlBenzeneReflux2Benzophenone66[4]

Note: The data presented is primarily for reactions catalyzed by AlCl₃, as detailed quantitative data for AlBr₃ is less readily available in the cited literature. However, due to its higher reactivity, AlBr₃ is expected to produce similar or higher yields, potentially under milder conditions.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation using this compound

This protocol describes a general method for the acylation of an aromatic compound using an acyl bromide and this compound.

Materials:

  • Aromatic substrate (e.g., anisole)

  • Acyl bromide (e.g., propionyl bromide)

  • Anhydrous this compound (AlBr₃)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Anhydrous workup reagents (ice, concentrated HCl, saturated sodium bicarbonate solution, anhydrous magnesium sulfate)

  • Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride) to protect the reaction from atmospheric moisture.

  • Reagent Charging: In a fume hood, suspend anhydrous this compound (1.1 equivalents) in the anhydrous solvent (e.g., dichloromethane) in the reaction flask. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acyl Bromide: Dissolve the acyl bromide (1.0 equivalent) in a small amount of the anhydrous solvent and add it to the addition funnel. Add the acyl bromide solution dropwise to the stirred suspension of this compound over 10-15 minutes. The formation of the acylium ion is often accompanied by a color change.

  • Addition of Aromatic Substrate: After the addition of the acyl bromide is complete, dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent and add it to the addition funnel. Add the aromatic substrate solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the pure aromatic ketone.

Visualizations

Reaction Mechanism of Friedel-Crafts Acylation

Friedel_Crafts_Acylation cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Catalyst Regeneration AcylHalide R-CO-Br AcyliumComplex {R-CO-Br---AlBr₃} AcylHalide->AcyliumComplex + AlBr₃ AlBr3 AlBr₃ AcyliumIon R-C≡O⁺ AcyliumComplex->AcyliumIon AlBr4_minus AlBr₄⁻ AcyliumComplex->AlBr4_minus AromaticRing Ar-H SigmaComplex Arenium Ion (σ-complex) AromaticRing->SigmaComplex + R-C≡O⁺ ProductKetone Ar-CO-R SigmaComplex->ProductKetone + AlBr₄⁻ HAlBr4 H-AlBr₄ HCl_AlBr3 HBr + AlBr₃

Caption: Mechanism of AlBr₃-catalyzed Friedel-Crafts Acylation.

Experimental Workflow for Friedel-Crafts Acylation

Experimental_Workflow start Start setup Assemble Dry Glassware (Flask, Condenser, Addition Funnel) start->setup charge_reagents Charge AlBr₃ and Solvent Cool to 0°C setup->charge_reagents add_acyl_bromide Dropwise Addition of Acyl Bromide Solution charge_reagents->add_acyl_bromide add_aromatic Dropwise Addition of Aromatic Substrate Solution add_acyl_bromide->add_aromatic react Stir at Room Temperature (Monitor by TLC) add_aromatic->react workup Quench with Ice/HCl react->workup extract Separate Layers Extract Aqueous Phase workup->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry with MgSO₄ Filter wash->dry concentrate Remove Solvent (Rotary Evaporator) dry->concentrate purify Purify Crude Product (Recrystallization/Chromatography) concentrate->purify end End purify->end

Caption: Workflow for a typical Friedel-Crafts acylation experiment.

References

protocols for the synthesis of aluminum bromide in the laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of Anhydrous Aluminum Bromide

Introduction

This compound (AlBr₃) is a strong Lewis acid widely employed as a catalyst in organic synthesis, most notably in Friedel-Crafts alkylation and acylation reactions.[1][2] It also serves as a brominating agent and an isomerization catalyst.[3] The anhydrous form is a colorless, hygroscopic solid that exists predominantly as the dimer Al₂Br₆ in the solid state, in non-coordinating solvents, and in the gas phase.[4] Due to its high reactivity and hygroscopic nature, the synthesis and handling of anhydrous this compound require careful execution in a moisture-free environment.[1]

Challenges in Synthesis

The primary challenge in the laboratory synthesis of this compound is controlling the highly exothermic reaction between aluminum metal and elemental bromine.[3][5] The reaction can be vigorous and sporadic, sometimes accompanied by flashes and sparks.[5] Uncontrolled addition of reactants can lead to a runaway reaction, posing a significant safety hazard.[6] Furthermore, the product, AlBr₃, reacts violently with water, releasing corrosive hydrogen bromide (HBr) gas.[4][7] Therefore, all reagents and apparatus must be scrupulously dried, and the reaction should be conducted under an inert atmosphere.

Synthetic Approaches

Two primary methods for the laboratory preparation of anhydrous this compound from its elements are presented below.

  • Direct Reaction with Liquid Bromine: This is the most common approach, where liquid bromine is added gradually to aluminum metal.[4] The reaction rate is controlled by the slow, dropwise addition of bromine and by managing the reaction temperature.[5][8]

  • Reaction with Bromine Vapor: This method offers a way to moderate the vigorous reaction by reacting aluminum metal with dilute bromine vapor instead of liquid bromine.[9] This approach provides better control over the reaction's exothermicity.

Purification of the synthesized this compound is typically achieved through distillation or sublimation, yielding a colorless, crystalline solid.[8][10]

Experimental Protocols

Protocol 1: Synthesis via Direct Reaction with Liquid Bromine

This protocol details the direct reaction of aluminum granules with liquid bromine, followed by purification via distillation. The procedure is adapted from established laboratory methods.[5][8]

Materials:

  • Aluminum (Al) granules or turnings (30-mesh): 10 g[8]

  • Liquid Bromine (Br₂), dried over concentrated H₂SO₄: 60 g[8]

  • Dry glass wool

  • Calcium chloride (CaCl₂) for drying tube

  • Dry nitrogen (N₂) gas (optional, for inert atmosphere)

Equipment:

  • 250 mL three-neck round-bottom flask or retort[8]

  • Dropping funnel with pressure-equalizing arm and long delivery tube[8]

  • Reflux condenser

  • Thermometer

  • Heating mantle

  • Distillation apparatus

  • Schlenk line or similar setup for inert atmosphere

  • All glassware must be oven-dried before use.

Procedure:

  • Setup: Assemble the 250 mL three-neck flask with the dropping funnel, reflux condenser, and a thermometer. Place 10 g of aluminum granules into the flask.[8] If desired, a thin layer of glass wool can be placed at the bottom of the flask to protect it.[5]

  • Inert Atmosphere: Attach a CaCl₂ drying tube to the top of the condenser to protect the system from atmospheric moisture.[5] Flush the entire apparatus with dry nitrogen gas.[5]

  • Reactant Preparation: Carefully place 60 g of dry bromine into the dropping funnel.[8] Ensure the stopcock is closed.

  • Reaction Initiation: Begin adding the bromine to the aluminum drop by drop. The reaction is highly exothermic and may take a few moments to initiate, often indicated by the evolution of white fumes.[3][5]

  • Controlled Addition: Continue the slow, dropwise addition of bromine over a period of 30-60 minutes.[8] Maintain control of the reaction rate by adjusting the addition speed and, if necessary, by cooling the flask in an ice bath. The reaction mixture should remain liquid.[8] The temperature should be monitored and ideally kept in a manageable range.

  • Completion: Towards the end of the bromine addition, gentle warming with a heating mantle may be necessary to ensure the reaction goes to completion.[8]

  • Purification (Distillation): Once the reaction is complete, reconfigure the apparatus for distillation. Heat the flask to distill the crude this compound. The pale-yellow liquid product will distill at approximately 255-270°C.[8]

  • Collection and Storage: Collect the distilled, colorless AlBr₃ in a pre-dried, wide-necked, glass-stoppered bottle.[8] The product should be stored under an inert atmosphere in a tightly sealed container to prevent contact with moisture.[7][11]

Protocol 2: Synthesis via Reaction with Bromine Vapor

This protocol is a safer alternative that moderates the reaction by using bromine in the vapor phase.[9]

Materials:

  • Aluminum (Al) metal

  • Liquid Bromine (Br₂)

  • Dry nitrogen (N₂) gas

Equipment:

  • A sealed glass apparatus consisting of a flask for bromine, a reaction tube for aluminum, and a collection vessel. The entire system must be capable of being flushed with inert gas.

  • Heating elements for the reaction tube and collection vessel.

  • Cooling bath (ice-water or ice-salt mixture).

Procedure:

  • Setup: Place the aluminum metal into the reaction tube section of the sealed glass apparatus.

  • Inert Atmosphere: Purge the entire system thoroughly with dry nitrogen gas to remove air and moisture.

  • Reactant Introduction: Introduce liquid bromine into its designated flask, which should be cooled with an ice-salt mixture to reduce its vapor pressure.[9]

  • Reaction: Gently warm the reaction tube containing the aluminum. Pass a slow stream of dry nitrogen gas over the cooled bromine and then into the reaction tube. The nitrogen stream will carry dilute bromine vapor to the aluminum.[9]

  • Control: The reaction rate is controlled by adjusting the nitrogen flow rate and the temperature of the bromine flask. This method prevents the violent reaction seen with liquid bromine.[9]

  • Purification (Sublimation/Distillation): The synthesized this compound can be purified by heating the reaction tube while cooling a collection vessel. The AlBr₃ will distill or sublime into the cold collector, separating it from any unreacted aluminum.[9]

  • Collection and Storage: Once cooled, the purified AlBr₃ is collected from the apparatus in a dry, inert atmosphere (e.g., a glove box) and transferred to a suitable storage container.

Safety Precautions:

  • Warning: The reaction between aluminum and bromine is extremely exothermic and potentially hazardous.[5]

  • Both bromine and hydrogen bromide are highly toxic and corrosive.[5][7] All manipulations must be performed in a well-ventilated chemical fume hood.[12]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile rubber), splash goggles, and a face shield.[5][12][13]

  • Ensure all glassware is completely dry, as AlBr₃ reacts violently with water.[7] Never add water to the product or reaction mixture.[12]

  • Have an emergency plan and appropriate spill kits (e.g., aqueous sodium thiosulfate (B1220275) for bromine spills) readily available.[5]

  • Store this compound in a cool, dry, well-ventilated area, away from incompatible substances like water, alcohols, and strong acids.[7][11]

Quantitative Data Summary

ParameterProtocol 1 (Value)Source(s)
Reactants 10 g Aluminum, 60 g Bromine[8]
Theoretical Yield ~67 g-
Actual Yield 52-55 g[8]
Percent Yield ~78-82%[8]
Product Appearance Colorless to pale-yellow solid[4][8][14]
Melting Point 97.5 °C[4][8]
Boiling Point 255 °C[4][8][14]

Experimental Workflow Diagram

SynthesisWorkflow Workflow for the Synthesis of this compound (Protocol 1) cluster_safety Safety Precautions prep 1. Preparation setup 2. Apparatus Setup (3-Neck Flask, Condenser, Dropping Funnel) prep->setup Dry all glassware reactants 3. Charge Reactants (10g Al in Flask, 60g Br2 in Funnel) setup->reactants reaction 4. Controlled Reaction (Slow, dropwise addition of Br2 to Al) reactants->reaction Flush with N2 monitoring 5. Monitoring & Control (Observe for fumes, control temperature) reaction->monitoring Exothermic Reaction completion 6. Drive to Completion (Gentle warming if needed) reaction->completion All Br2 added monitoring->reaction Adjust add rate/ cooling purify 7. Purification (Distillation at 255-270°C) completion->purify Reconfigure setup collect 8. Product Collection (Collect colorless distillate in dry receiver) purify->collect storage 9. Storage (Seal tightly under inert atmosphere) collect->storage safety Perform all steps in Fume Hood Wear full PPE (Gloves, Goggles, Face Shield) Use oven-dried glassware Keep away from moisture

Caption: Experimental workflow for the synthesis of AlBr₃.

References

safe handling and storage procedures for anhydrous aluminum bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures and safety information for the handling and storage of anhydrous aluminum bromide (AlBr₃). Strict adherence to these protocols is essential to ensure personnel safety and maintain the integrity of the material.

Hazard Summary

Anhydrous this compound is a highly reactive and corrosive solid. It reacts violently with water, releasing toxic and corrosive hydrogen bromide gas.[1][2][3] It can cause severe burns to the skin, eyes, and respiratory tract.[1][4] Ingestion can be harmful and may cause significant damage to the digestive system.[1][2] It is also corrosive to many metals.[1][4]

Quantitative Data Summary

ParameterValueSource
Recommended Storage Temperature2 - 8 °C (36 - 46 °F)[4]
ACGIH Exposure Limit (as Al)2 mg/m³ TWA[2][3]
NIOSH Exposure Limit (as Al)2 mg/m³ TWA[2]
Oral LD50 (Rat)1598 mg/kg[1][2]
Density3.205 g/cm³ at 25 °C[4]
Melting Point94 - 98 °C[4]
Boiling Point265 °C[1]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling anhydrous this compound. The following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required.[1][2]

  • Skin Protection: A chemical-resistant and flame-retardant suit or lab coat should be worn.[1] Nitrile rubber gloves are recommended, and all clothing should be clean daily.[1][3]

  • Respiratory Protection: When dust is generated or in case of insufficient ventilation, a self-contained breathing apparatus (SCBA) or a respirator with a suitable filter (e.g., Filter B-(P3)) should be used.[1][4]

Safe Handling and Storage Protocols

Engineering Controls
  • Ventilation: All handling of anhydrous this compound must be performed in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2][5]

Handling Procedures
  • Training: All personnel must be trained on the proper handling and storage of anhydrous this compound before use.[3]

  • Avoid Contact: Do not allow the substance to come into contact with skin, eyes, or clothing.[2] Do not breathe the dust.[1]

  • Moisture Control: Anhydrous this compound reacts violently with water.[1][2][3] Ensure that all equipment and the handling environment are scrupulously dry. Never add water to this product.[1]

  • Inert Atmosphere: For prolonged handling or when the material is transferred, an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Hygiene: Wash hands and face thoroughly after handling.[4] Contaminated clothing should be removed immediately.[4] Do not eat, drink, or smoke in the handling area.[3][4]

Storage Procedures
  • Container: Store in the original, tightly closed container.[1][2][4] Suitable materials include amber glass bottles.[4] Metal containers are not suitable.[4]

  • Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2][5] Refrigerated storage at 2-8°C is recommended.[2][4]

  • Incompatibilities: Keep away from water, moisture, acids, alcohols, strong oxidizing agents, and certain metals.[1][2][3][5] Violent reactions can occur with sodium and potassium.[3]

  • Security: Store in a locked and corrosive-resistant area.[4][6]

Emergency Procedures

Spill Response
  • Immediate Actions: Evacuate the area and ensure adequate ventilation.[4] Do not touch spilled material.[1]

  • Small Spills:

    • Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials.

    • Carefully sweep up the absorbed material and place it into a suitable, dry, and labeled container for disposal.[2][5]

    • Do not add water to the spill site.[2][5]

  • Large Spills:

    • Evacuate the laboratory and notify emergency personnel.

    • Isolate the spill area.

    • If possible and safe to do so, stop the leak.[1]

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][7]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][7]

Experimental Protocol: Friedel-Crafts Acylation

The following is a representative protocol for a Friedel-Crafts acylation reaction. All safety precautions outlined in this document must be strictly followed.

Reaction: Acylation of an aromatic compound (e.g., benzene) with an acylating agent (e.g., acetyl chloride) using anhydrous this compound as a catalyst.

Materials:

  • Anhydrous this compound

  • Anhydrous benzene (B151609) (or other suitable aromatic substrate)

  • Acetyl chloride (or other suitable acylating agent)

  • Anhydrous solvent (e.g., dichloromethane)

  • Concentrated hydrochloric acid

  • 5% Sodium hydroxide (B78521) solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Protect the apparatus from atmospheric moisture using drying tubes.

  • Catalyst Addition: In a fume hood, carefully add anhydrous this compound to the flask containing the anhydrous solvent.

  • Substrate Addition: Add the anhydrous aromatic substrate to the flask.

  • Acylating Agent Addition: Slowly add the acylating agent dropwise from the dropping funnel while stirring the mixture. The reaction is exothermic, so control the rate of addition to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to maintain a gentle reflux for approximately 30 minutes, or until the evolution of hydrogen bromide gas ceases. An outlet for the gas should be directed to a gas trap containing a dilute sodium hydroxide solution.

  • Quenching: Cool the reaction mixture to room temperature. In a well-ventilated fume hood, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the this compound complex.

  • Workup:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water, 5% sodium hydroxide solution, and then with water again.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent by distillation and purify the product by fractional distillation or recrystallization.

Visualizations

Safe_Handling_Workflow Safe Handling Workflow for Anhydrous this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Conduct Risk Assessment B Ensure Engineering Controls (Fume Hood, Eyewash, Shower) A->B C Don Appropriate PPE B->C D Work in Fume Hood C->D E Use Dry Equipment D->E F Dispense Reagent E->F G Securely Close Container F->G H Decontaminate Work Area G->H I Properly Store AlBr3 H->I J Dispose of Waste I->J K Remove PPE & Wash Hands J->K

Caption: Workflow for the safe handling of anhydrous this compound.

Spill_Response_Decision_Tree Anhydrous this compound Spill Response Spill Spill Occurs Assess Is the spill large or uncontrolled? Spill->Assess Evacuate Evacuate Area Call Emergency Services Assess->Evacuate Yes SmallSpill Small, manageable spill Assess->SmallSpill No PPE Don Full PPE SmallSpill->PPE Cover Cover with Dry, Inert Absorbent (e.g., Sand) PPE->Cover Collect Sweep into Labeled Container for Disposal Cover->Collect Clean Decontaminate Area (No Water!) Collect->Clean

Caption: Decision tree for responding to an anhydrous this compound spill.

References

Application Notes and Protocols: Aluminum Bromide in the Bromination of Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum bromide (AlBr₃) is a powerful Lewis acid that serves as a highly effective catalyst in the bromination of a variety of organic compounds. Its ability to polarize the bromine molecule, thereby increasing its electrophilicity, makes it an indispensable tool in organic synthesis, particularly in the functionalization of aromatic systems and the α-bromination of carbonyl compounds. These brominated products are crucial intermediates in the development of pharmaceuticals and other fine chemicals. This document provides detailed application notes and experimental protocols for the use of this compound in key bromination reactions.

Mechanism of Action in Electrophilic Aromatic Bromination

This compound facilitates the electrophilic aromatic substitution of bromine onto an aromatic ring through the activation of molecular bromine (Br₂). The Lewis acidic aluminum center coordinates with one of the bromine atoms, creating a polarized complex that effectively generates a bromonium ion (Br⁺) equivalent. This highly electrophilic species is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (also known as an arenium ion). Subsequent deprotonation of the sigma complex by the resulting tetrabromoaluminate anion ([AlBr₄]⁻) restores the aromaticity of the ring and regenerates the this compound catalyst, yielding the brominated aromatic product and hydrogen bromide (HBr) as a byproduct.[1][2]

Electrophilic Aromatic Bromination Mechanism cluster_activation Catalyst Activation cluster_substitution Electrophilic Substitution cluster_regeneration Catalyst Regeneration Br2 Br-Br ActivatedComplex Br-Br···AlBr₃ Br2->ActivatedComplex + AlBr₃ AlBr3 AlBr₃ HBr HBr SigmaComplex Sigma Complex (Arenium Ion) ActivatedComplex->SigmaComplex + Benzene (B151609) ActivatedComplex->SigmaComplex Benzene Benzene Ring BromoBenzene Bromobenzene SigmaComplex->BromoBenzene - H⁺ SigmaComplex->BromoBenzene AlBr4 [AlBr₄]⁻ SigmaComplex->AlBr4 forms AlBr4->AlBr3 + H⁺ AlBr4->AlBr3 regenerates

Caption: Mechanism of AlBr₃-catalyzed aromatic bromination.

Applications in the Bromination of Aromatic Compounds

This compound is widely used for the bromination of a range of aromatic substrates, from simple arenes to more complex, functionalized systems.

Bromination of Benzene and Toluene (B28343)

The bromination of simple aromatic hydrocarbons like benzene and toluene proceeds efficiently in the presence of this compound. These reactions are foundational in providing key building blocks for further synthetic transformations.

SubstrateBrominating AgentCatalyst (mol%)SolventTemperature (°C)Time (h)ProductYield (%)Reference
BenzeneBromineCatalyticNoneReflux1Bromobenzene~75N/A
TolueneBromineCatalyticHexaneRoom Temp0.03p-Bromotoluene, o-Bromotoluene67.4 (p), 27.8 (o)[3]

Experimental Protocol: Bromination of Toluene

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr gas), add toluene (9.4 mmol) and a catalytic amount of anhydrous this compound.

  • Reagent Addition: Add bromine (9.4 mmol) dropwise from the dropping funnel at room temperature with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue stirring at room temperature. The reaction is typically rapid and can be monitored by gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., dichloromethane) and washed sequentially with water, 10% aqueous sodium bisulfite solution (to remove excess bromine), and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation to yield a mixture of o- and p-bromotoluene.[3]

Workflow_Aromatic_Bromination Start Start Setup Combine Aromatic Substrate and AlBr₃ Catalyst Start->Setup Addition Add Bromine Dropwise at Controlled Temperature Setup->Addition Reaction Stir at Room Temperature (Monitor by TLC/GC) Addition->Reaction Workup Dilute and Wash with: 1. Water 2. NaHSO₃ (aq) 3. Brine Reaction->Workup Purification Dry, Concentrate, and Purify (Distillation/Crystallization) Workup->Purification Product Isolated Brominated Product Purification->Product

Caption: General workflow for aromatic bromination.

Bromination of Activated and Deactivated Aromatic Rings

This compound is also effective in the bromination of both electron-rich (activated) and electron-poor (deactivated) aromatic rings. For highly activated substrates like phenols and anilines, the reaction is often rapid and may lead to polybromination if not carefully controlled. In such cases, milder reaction conditions are employed. Conversely, for deactivated substrates, harsher conditions or co-reagents may be necessary.

A notable application is the oxidative bromination of non-activated aromatic compounds using a mixture of this compound and potassium nitrate (B79036) (KNO₃). In this system, AlBr₃ not only acts as a catalyst and a source of bromide ions but also creates an acidic environment upon hydrolysis, which enhances the oxidizing properties of the nitrate ions.[1][4]

SubstrateBrominating SystemSolventTemperature (°C)ProductYield (%)Reference
4-NitroanilineAlBr₃/Br₂ (aq)WaterRoom Temp2,6-Dibromo-4-nitroanilineHigh[5][6]
PhenolsPIDA/AlBr₃Acetonitrile23Brominated PhenolsGood to Excellent[7]

Applications in the α-Bromination of Ketones

The α-bromination of ketones provides valuable synthetic intermediates. While various reagents can effect this transformation, Lewis acids like this compound can catalyze the reaction, typically proceeding through an enol or enolate intermediate.

Experimental Protocol: α-Bromination of Acetophenone (B1666503) (Conceptual)

While specific literature protocols for the α-bromination of acetophenone using AlBr₃ are not as common as those using AlCl₃ or other reagents, a general procedure can be adapted based on its Lewis acidity.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetophenone in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Catalyst Addition: Add a catalytic amount of anhydrous this compound to the solution.

  • Reagent Addition: Cool the mixture in an ice bath and add a solution of bromine in the same solvent dropwise with stirring. The rate of addition should be controlled to maintain a low temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Work-up: Quench the reaction by pouring it into cold water. Separate the organic layer and wash it with a dilute solution of sodium bisulfite to remove unreacted bromine, followed by a wash with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent in vacuo. The crude product can be purified by recrystallization or column chromatography.

Alpha_Bromination_Workflow Start Start Setup Dissolve Ketone in Anhydrous Solvent Start->Setup Catalyst Add Catalytic AlBr₃ Setup->Catalyst Addition Add Bromine Solution Dropwise at Low Temperature Catalyst->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Workup Quench with Water, Separate, and Wash Reaction->Workup Purification Dry, Concentrate, and Purify Workup->Purification Product Isolated α-Bromo Ketone Purification->Product

Caption: Workflow for α-bromination of ketones.

Safety Considerations

This compound is a highly corrosive and moisture-sensitive solid. It reacts violently with water, releasing hydrogen bromide gas, which is also corrosive and toxic. All manipulations involving this compound should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Anhydrous conditions must be strictly maintained throughout the experimental setup and procedure.

Conclusion

This compound is a versatile and potent catalyst for the bromination of organic compounds. Its primary application lies in the electrophilic bromination of aromatic rings, where it effectively activates molecular bromine. By carefully controlling reaction conditions, a wide range of brominated aromatics can be synthesized in good to excellent yields. While its use in the α-bromination of ketones is less documented, its Lewis acidic nature suggests its utility in this transformation as well. The protocols and data presented here provide a valuable resource for researchers in organic synthesis and drug development, enabling the efficient preparation of key brominated intermediates.

References

Application Notes and Protocols for Aluminum Bromide Catalyzed Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum bromide (AlBr₃) is a powerful Lewis acid that serves as a potent catalyst for cationic polymerization reactions. Its ability to initiate the polymerization of a variety of monomers, particularly olefins and vinyl ethers, makes it a valuable tool in polymer synthesis. The resulting polymers find applications in diverse fields, including the development of novel drug delivery systems, where precise control over polymer properties is crucial.

Cationic polymerization initiated by AlBr₃ proceeds via the formation of a carbocationic intermediate, which then propagates by adding monomer units. The molecular weight, polydispersity, and microstructure of the final polymer are highly dependent on the reaction conditions, including temperature, solvent polarity, and the presence of co-initiators or proton scavengers. These application notes provide an overview of AlBr₃ catalyzed polymerization and detailed protocols for key reactions.

General Principles of this compound Catalyzed Cationic Polymerization

This compound's efficacy as a polymerization catalyst stems from its strong electrophilic character. The central aluminum atom has an incomplete octet and readily accepts a pair of electrons from a co-initiator or the monomer itself. The initiation process can occur through several mechanisms:

  • Initiation with a Protic Co-initiator (e.g., Water): In the presence of trace amounts of a protic substance like water, AlBr₃ forms a complex that releases a proton. This proton then adds to the monomer, generating the initial carbocation.

  • Initiation with a Cationogen (e.g., Alkyl Halide): An alkyl halide can react with AlBr₃ to form a carbocation and a complex counter-ion ([AlBr₃X]⁻).

  • Direct Initiation: In some cases, AlBr₃ may directly abstract a hydride ion from the monomer, although this is less common.

Once initiated, the carbocationic chain end propagates by sequentially adding monomer molecules. The process is typically rapid and highly exothermic, necessitating careful temperature control to achieve well-defined polymers. Termination and chain transfer reactions can also occur, influencing the final molecular weight and polydispersity of the polymer.

Applications in Drug Delivery

Polymers synthesized via cationic polymerization are attractive for drug delivery applications due to the potential for creating well-defined architectures and functionalities. For instance, polyisobutylene (B167198) (PIB), known for its biocompatibility and chemical inertness, can be synthesized using AlBr₃. Functionalized PIBs can be used to create drug-polymer conjugates or as hydrophobic blocks in amphiphilic block copolymers for micellar drug delivery systems. The ability to control the molecular weight of the polymer is critical for tuning its pharmacokinetic and pharmacodynamic properties.

Data Presentation

The following tables summarize typical quantitative data for the polymerization of common monomers catalyzed by this compound and its close analog, aluminum chloride. Note that results can vary significantly based on specific experimental conditions.

Table 1: Polymerization of Isobutylene (B52900)

Catalyst SystemMonomer Concentration (mol/L)Temperature (°C)Reaction TimeConversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
AlBr₃0.75-60 to +20-High--
AlCl₃/H₂O0.75-60 s---
AlCl₃/Et₂O0.75-----
TiCl₄-AlBr₃------

Table 2: Polymerization of Styrene (B11656)

Catalyst SystemMonomer Concentration (mol/L)Temperature (°C)SolventConversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
AlCl₃/H₂O0.82-10Methylene Dichloride---
Et₃NHCl-AlCl₃--5CHCl₃65.6--

Experimental Protocols

The following are detailed protocols for the polymerization of isobutylene and styrene. These protocols are based on established procedures for cationic polymerization and may require optimization for specific laboratory conditions and desired polymer characteristics.

Protocol 1: Synthesis of Polyisobutylene (PIB) via AlBr₃ Catalysis

This protocol describes the solution polymerization of isobutylene using this compound as the catalyst. Strict anhydrous conditions are crucial for the success of this reaction.

Materials:

  • Isobutylene (polymerization grade)

  • This compound (AlBr₃), anhydrous

  • Hexane (B92381) (anhydrous, polymerization grade)

  • Methanol (B129727)

  • Nitrogen or Argon gas (high purity)

  • Schlenk line and glassware (flame-dried)

Procedure:

  • Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet, a thermometer, and a rubber septum. Purge the entire system with dry nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.

  • Solvent and Monomer Addition: Transfer 100 mL of anhydrous hexane into the reaction flask via a cannula. Cool the flask to the desired reaction temperature (e.g., -30 °C) using a suitable cooling bath (e.g., dry ice/acetone). Condense a known amount of isobutylene gas (e.g., 10 g) into the cooled hexane.

  • Catalyst Solution Preparation: In a separate flame-dried and nitrogen-purged flask, prepare a stock solution of AlBr₃ in anhydrous hexane (e.g., 0.1 M). Handle AlBr₃ in a glovebox or under a stream of inert gas due to its hygroscopic nature.

  • Initiation: Using a gas-tight syringe, rapidly inject the desired amount of the AlBr₃ catalyst solution into the vigorously stirred monomer solution. The amount of catalyst will influence the molecular weight of the resulting polymer; a typical starting point is a monomer-to-catalyst molar ratio of 500:1.

  • Polymerization: An exothermic reaction should be observed, indicated by a rise in temperature. Maintain the desired reaction temperature by adjusting the cooling bath. Allow the polymerization to proceed for the desired time (e.g., 30 minutes). The solution will become more viscous as the polymer forms.

  • Quenching: Terminate the polymerization by adding 10 mL of pre-chilled methanol to the reaction mixture. The addition of methanol will react with the active cationic species and the AlBr₃ catalyst.

  • Polymer Isolation and Purification:

    • Allow the mixture to warm to room temperature.

    • Wash the polymer solution with deionized water three times in a separatory funnel to remove the catalyst residues.

    • Precipitate the polyisobutylene by slowly pouring the hexane solution into a large excess of vigorously stirred methanol.

    • Collect the white, gummy polymer by decantation or filtration.

    • Redissolve the polymer in a minimal amount of hexane and re-precipitate it into methanol to further purify it.

    • Dry the final polymer product under vacuum at room temperature to a constant weight.

  • Characterization: Characterize the resulting polyisobutylene for its molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using gel permeation chromatography (GPC). The microstructure can be analyzed using ¹H NMR spectroscopy.

Protocol 2: Synthesis of Polystyrene via AlBr₃ Catalysis

This protocol outlines the polymerization of styrene using this compound. As with the polymerization of isobutylene, maintaining anhydrous conditions is critical.

Materials:

  • Styrene (inhibitor removed by passing through a column of basic alumina)

  • This compound (AlBr₃), anhydrous

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous, polymerization grade)

  • Methanol

  • Nitrogen or Argon gas (high purity)

  • Schlenk line and glassware (flame-dried)

Procedure:

  • Reactor Setup: Set up a flame-dried, three-neck round-bottom flask with a magnetic stirrer, gas inlet, thermometer, and rubber septum under a positive pressure of dry nitrogen or argon.

  • Solvent and Monomer Addition: Add 100 mL of anhydrous dichloromethane to the flask. Add 10 mL of freshly purified styrene to the solvent. Cool the solution to the desired temperature (e.g., 0 °C) in an ice bath.

  • Catalyst Addition: In a glovebox or under a stream of inert gas, weigh the desired amount of anhydrous AlBr₃ (e.g., to achieve a monomer-to-catalyst molar ratio of 200:1) into a separate, dry container. Dissolve the AlBr₃ in a small amount of anhydrous dichloromethane.

  • Initiation: Slowly add the AlBr₃ solution to the stirred styrene solution via a syringe. An immediate color change and an increase in temperature are typically observed.

  • Polymerization: Allow the reaction to proceed for the desired duration (e.g., 1 hour), maintaining the temperature with the cooling bath. The viscosity of the solution will increase as polystyrene is formed.

  • Quenching: Terminate the reaction by adding 10 mL of methanol.

  • Polymer Isolation and Purification:

    • Pour the reaction mixture into a beaker containing a large excess (e.g., 500 mL) of vigorously stirred methanol. A white precipitate of polystyrene will form.

    • Collect the polymer by vacuum filtration using a Büchner funnel.

    • Wash the collected polymer with fresh methanol.

    • Dry the polystyrene in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization: Analyze the molecular weight (Mn and Mw) and polydispersity index (PDI) of the polystyrene using GPC. The tacticity of the polymer can be determined by ¹³C NMR spectroscopy.

Mandatory Visualizations

The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for this compound catalyzed polymerization.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer AlBr3 AlBr₃ Initiator_Complex H⁺[AlBr₃OH]⁻ AlBr3->Initiator_Complex H2O H₂O (Co-initiator) H2O->Initiator_Complex Carbocation Carbocation Initiator_Complex->Carbocation Protonation Monomer_I Monomer (e.g., Isobutylene) Monomer_I->Carbocation Growing_Chain Growing Polymer Chain (Cationic) Carbocation->Growing_Chain Longer_Chain Longer Polymer Chain Growing_Chain->Longer_Chain Addition of Monomer Monomer_P Monomer Monomer_P->Longer_Chain Active_Chain Active Polymer Chain Longer_Chain->Active_Chain Terminated_Polymer Terminated Polymer Active_Chain->Terminated_Polymer Counter-ion combination or Proton loss New_Cation New Cationic Chain Active_Chain->New_Cation Chain transfer to monomer Monomer_T Monomer Monomer_T->New_Cation

Caption: Cationic polymerization mechanism initiated by AlBr₃.

G start Start: Anhydrous Conditions reactor_setup 1. Reactor Setup (Flame-dried glassware, Inert atmosphere) start->reactor_setup reagent_addition 2. Add Anhydrous Solvent and Monomer reactor_setup->reagent_addition cooling 3. Cool to Reaction Temperature reagent_addition->cooling catalyst_prep 4. Prepare AlBr₃ Catalyst Solution cooling->catalyst_prep initiation 5. Initiate Polymerization (Inject Catalyst) catalyst_prep->initiation polymerization 6. Monitor and Control Temperature initiation->polymerization quenching 7. Quench Reaction (Add Methanol) polymerization->quenching isolation 8. Isolate Polymer (Precipitation in Methanol) quenching->isolation purification 9. Purify Polymer (Redissolve and Re-precipitate) isolation->purification drying 10. Dry Final Polymer (Vacuum Oven) purification->drying characterization 11. Characterize Polymer (GPC, NMR) drying->characterization end End: Purified Polymer characterization->end

Caption: General experimental workflow for AlBr₃ catalyzed polymerization.

Application Notes and Protocols for Ether Cleavage Using Aluminum Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ether cleavage is a fundamental transformation in organic synthesis, particularly crucial in the deprotection of hydroxyl functional groups during the synthesis of complex molecules and active pharmaceutical ingredients. Aryl methyl ethers, for instance, are common intermediates, and their demethylation is a key step in accessing the corresponding phenols. Aluminum bromide (AlBr₃), a strong Lewis acid, is an effective reagent for the cleavage of a variety of ethers. Its utility is often enhanced when used in combination with a nucleophilic source, such as sodium iodide. This document provides detailed application notes, experimental protocols, and mechanistic insights into ether cleavage methodologies employing this compound.

Mechanism of Action

The cleavage of ethers by this compound proceeds via a Lewis acid-catalyzed nucleophilic substitution mechanism. The reaction pathway, either Sₙ1 or Sₙ2, is largely dependent on the structure of the ether's alkyl groups.[1][2][3][4]

  • Lewis Acid Activation: The reaction initiates with the coordination of the Lewis acidic this compound to the ether oxygen atom. This coordination weakens the C-O bond and transforms the alkoxy group into a better leaving group.

  • Nucleophilic Attack: A nucleophile, either a bromide ion from AlBr₃ or another nucleophile present in the reaction mixture (like iodide), attacks one of the alkyl carbons of the ether.

    • Sₙ2 Pathway: For ethers with methyl or primary alkyl groups, the reaction typically proceeds through an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon, leading to the displacement of the aluminum-coordinated alcohol.[3][4]

    • Sₙ1 Pathway: For ethers with tertiary, benzylic, or other alkyl groups that can form stable carbocations, the reaction follows an Sₙ1 pathway. The aluminum-activated ether cleaves to form a carbocation intermediate, which is then trapped by the nucleophile.[1][2][3]

Data Presentation

Table 1: Demethylation of Aryl Methyl Ethers using AlCl₃/NaI in Acetonitrile (B52724)

EntrySubstrateProductTime (h)Yield (%)
1GuaiacolCatechol0.593
2VanillinProtocatechuic aldehyde0.595
3o-Vanillin2,3-Dihydroxybenzaldehyde196
4Acetovanillone3,4-Dihydroxyacetophenone0.598
5Eugenol4-Allylcatechol0.599
6Methyl 2-anisateMethyl salicylate168
72-Methoxy-5-nitrophenol5-Nitrocatechol265

Experimental Protocols

The following protocols are based on established procedures for ether cleavage using aluminum halide/sodium iodide systems and can be adapted for specific substrates.

General Protocol for the Demethylation of Aryl Methyl Ethers

Materials:

  • Aryl methyl ether (1.0 equiv)

  • Anhydrous this compound (AlBr₃) (1.1 equiv)

  • Sodium iodide (NaI) (3.0 equiv)

  • Anhydrous acetonitrile (CH₃CN)

  • Hydrochloric acid (1 M)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium thiosulfate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for extraction and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aryl methyl ether (1.0 equiv), anhydrous this compound (1.1 equiv), and sodium iodide (3.0 equiv).

  • Add anhydrous acetonitrile to the flask.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired phenol.

Visualizations

Reaction Mechanisms

G General Mechanism of Lewis Acid-Mediated Ether Cleavage (Sₙ2 Pathway) cluster_0 Step 1: Lewis Acid Activation cluster_1 Step 2: Nucleophilic Attack (Sₙ2) cluster_2 Step 3: Hydrolysis Ether R-O-R' Activated_Complex R-O⁺(AlBr₃⁻)-R' Ether->Activated_Complex + AlBr₃ AlBr3 AlBr₃ Products R-Br + R'-O-AlBr₂ Activated_Complex->Products + Br⁻ Br_ion Br⁻ Intermediate R'-O-AlBr₂ Final_Product R'-OH Intermediate->Final_Product + H₂O

Caption: Sₙ2 pathway for AlBr₃-mediated ether cleavage.

G General Mechanism of Lewis Acid-Mediated Ether Cleavage (Sₙ1 Pathway) cluster_0 Step 1: Lewis Acid Activation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Nucleophilic Trapping cluster_3 Step 4: Hydrolysis Ether R-O-R' (R' = tertiary, benzylic, etc.) Activated_Complex R-O⁺(AlBr₃⁻)-R' Ether->Activated_Complex + AlBr₃ AlBr3 AlBr₃ Carbocation R'⁺ + R-O-AlBr₃⁻ Activated_Complex->Carbocation Product1 R'-Br Carbocation->Product1 + Br⁻ Br_ion Br⁻ Intermediate R-O-AlBr₃⁻ Product2 R-OH Intermediate->Product2 + H₂O

Caption: Sₙ1 pathway for AlBr₃-mediated ether cleavage.

Experimental Workflow

G Experimental Workflow for Ether Cleavage Start Start Reaction_Setup Reaction Setup: - Aryl Methyl Ether - AlBr₃ - NaI - Anhydrous CH₃CN Start->Reaction_Setup Stirring Stir at Room Temperature (Monitor by TLC) Reaction_Setup->Stirring Quenching Quench with H₂O Stirring->Quenching Acidification Acidify with 1 M HCl Quenching->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Washing Wash Organic Layer: - Sat. Na₂S₂O₃ - Brine Extraction->Washing Drying_Concentration Dry (Na₂SO₄) and Concentrate Washing->Drying_Concentration Purification Purify by Column Chromatography Drying_Concentration->Purification End Final Product (Phenol) Purification->End

Caption: General workflow for AlBr₃-mediated ether cleavage.

References

Electrochemical Synthesis of High-Purity Aluminum Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the electrochemical synthesis of high-purity aluminum bromide (AlBr₃). The methodologies described herein offer a controlled and efficient alternative to traditional chemical synthesis routes, which often involve hazardous reagents and elevated temperatures. These protocols are intended for use in a laboratory setting by trained professionals.

Introduction

This compound is a versatile Lewis acid catalyst and reagent in organic synthesis, including in Friedel-Crafts reactions, and holds significance in pharmaceutical and materials science research. Traditional synthesis methods, such as the direct reaction of aluminum with bromine, can be highly exothermic and difficult to control.[1] Electrochemical synthesis provides a safer and more controlled alternative, allowing for the in-situ generation of reagents and precise control over reaction parameters.[2][3] This document outlines two primary electrochemical methods for producing high-purity this compound: the electrolysis of a hydrogen bromide solution in an aprotic solvent and a method utilizing bromoaluminate ionic liquids.

Electrochemical Synthesis via Hydrogen Bromide Electrolysis

This method involves the use of a consumable aluminum anode in an electrolyte solution of hydrogen bromide (HBr) dissolved in an aprotic solvent, such as N,N-dimethylformamide (DMF).[3] The application of an electric current initiates the reaction, which can then proceed without further electrical power.[2][3]

Reaction Mechanism

The electrochemical process involves the oxidation of the aluminum anode to Al³⁺ ions, which then react with bromide ions from the hydrogen bromide electrolyte to form this compound.[2]

  • Anode Reaction: Al → Al³⁺ + 3e⁻

  • Cathode Reaction: 3H⁺ + 3e⁻ → 1.5H₂

  • Overall Reaction: Al + 3HBr → AlBr₃ + 1.5H₂

Experimental Protocol

Materials and Equipment:

  • High-purity aluminum foil or rod (anode, ≥99.99%)

  • Platinum wire or graphite (B72142) rod (cathode)

  • Glass-lined electrochemical cell

  • DC power supply

  • Magnetic stirrer and stir bar

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous hydrogen bromide (gas or solution in a suitable solvent)

  • Inert gas (Argon or Nitrogen) supply

  • Schlenk line and appropriate glassware for inert atmosphere techniques

  • Gas bubbler

Procedure:

  • Cell Assembly:

    • Thoroughly dry all glassware in an oven at >120°C overnight and cool under an inert atmosphere.

    • Assemble the glass-lined electrochemical cell with the high-purity aluminum anode and the platinum or graphite cathode. Ensure a proper seal to maintain an inert atmosphere.

    • The aluminum anode should have a known surface area. A larger surface area can support higher reaction rates.[3]

  • Electrolyte Preparation:

    • Under an inert atmosphere, transfer a measured volume of anhydrous DMF to the electrochemical cell. The water content of the electrolyte should be below 100 ppm.[3]

    • Carefully bubble anhydrous hydrogen bromide gas through the DMF while stirring until the desired concentration is reached. A saturated solution is often preferred.[3] The dissolution of HBr is exothermic, so cooling the cell in an ice bath may be necessary.

  • Electrolysis:

    • Ensure the cell is under a positive pressure of inert gas, with the outlet connected to a gas bubbler.

    • Connect the aluminum electrode to the positive terminal (anode) and the platinum/graphite electrode to the negative terminal (cathode) of the DC power supply.

    • Initiate the reaction by applying a constant current. A typical initiation current is 0.5 A for a short duration (e.g., 9 minutes).[3]

    • After initiation, the reaction may proceed spontaneously without the need for continuous electrical input.[3] Monitor the reaction progress by observing the consumption of the aluminum anode.

  • Product Isolation and Purification:

    • Upon completion of the reaction, the this compound will be present as a solid precipitate and dissolved in the DMF.[3]

    • Allow the solid AlBr₃ to settle.

    • Carefully decant the supernatant DMF solution under an inert atmosphere.[3]

    • The solid this compound can be washed with a dry, non-coordinating solvent like n-hexane to remove residual DMF.

    • For further purification, the crude AlBr₃ can be subjected to vacuum sublimation or recrystallization from a saturated hydrocarbon solvent.[4]

Data Presentation
ParameterValue/RangeReference
Anode High-purity Aluminum (≥99.99%)[3]
Cathode Platinum wire or Graphite rod[3]
Electrolyte Saturated solution of HBr in anhydrous DMF[3]
Water Content < 100 ppm[3]
Initiation Current 0.5 A[3]
Initiation Time 9 minutes[3]
Temperature 13 °C[3]
Selectivity (based on consumed Al) 62%[3]
Yield (based on total Al) 2% (in a 2.2-hour run)[3]

Note: The provided yield and selectivity are from a specific patent example and may be optimized by adjusting reaction conditions.

Experimental Workflow

Electrochemical Synthesis of AlBr3 (HBr/DMF Method) cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification prep_cell Assemble Dry Electrochemical Cell prep_electrolyte Prepare Anhydrous HBr/DMF Electrolyte prep_cell->prep_electrolyte initiate Initiate Reaction with Electric Current prep_electrolyte->initiate react Allow Reaction to Proceed initiate->react settle Settle AlBr3 Precipitate react->settle decant Decant Supernatant settle->decant wash Wash with Anhydrous Hexane decant->wash purify Vacuum Sublimation or Recrystallization wash->purify product High-Purity AlBr3 purify->product Synthesis of Bromoaluminate Ionic Liquids AlBr3 Anhydrous AlBr3 mix Mix under Inert Atmosphere AlBr3->mix OrgBr Organic Bromide Salt (e.g., [C6MIm]Br) OrgBr->mix Solvent Anhydrous Solvent (e.g., DCM) Solvent->mix stir Stir at Room Temperature mix->stir evap Remove Solvent under Vacuum stir->evap IL Bromoaluminate Ionic Liquid evap->IL

References

Application Notes and Protocols: The Role of Aluminum Bromide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum bromide (AlBr₃) is a powerful Lewis acid that serves as a crucial catalyst in various organic transformations, most notably the Friedel-Crafts reactions. Its ability to activate electrophiles makes it a valuable tool in the synthesis of key pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of precursors for widely used non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Naproxen (B1676952). While aluminum chloride (AlCl₃) is more commonly cited in literature for these specific syntheses, this compound often serves as a potent alternative.

Core Applications: Friedel-Crafts Acylation

The primary role of this compound in pharmaceutical intermediate synthesis is as a catalyst in Friedel-Crafts acylation reactions. This reaction involves the addition of an acyl group to an aromatic ring, a fundamental step in building the core structures of many active pharmaceutical ingredients (APIs).

Key Intermediates Synthesized:

Logical Relationship of Synthesis

cluster_ibuprofen Ibuprofen Synthesis cluster_naproxen Naproxen Synthesis Isobutylbenzene (B155976) Isobutylbenzene 4'-Isobutylacetophenone 4'-Isobutylacetophenone Isobutylbenzene->4'-Isobutylacetophenone Friedel-Crafts Acylation (AlBr3 catalyst) Ibuprofen Ibuprofen 4'-Isobutylacetophenone->Ibuprofen 2-Methoxynaphthalene 2-Methoxynaphthalene 2-Acetyl-6-methoxynaphthalene 2-Acetyl-6-methoxynaphthalene 2-Methoxynaphthalene->2-Acetyl-6-methoxynaphthalene Friedel-Crafts Acylation (AlBr3 catalyst) Naproxen Naproxen 2-Acetyl-6-methoxynaphthalene->Naproxen

Caption: Synthetic pathways to Ibuprofen and Naproxen intermediates.

Data Presentation: Catalyst and Reaction Conditions

The choice of Lewis acid catalyst and reaction parameters significantly impacts the yield and purity of the desired pharmaceutical intermediate. The following tables summarize typical conditions for Friedel-Crafts acylation in the synthesis of Ibuprofen and Naproxen precursors.

Table 1: Synthesis of 4'-Isobutylacetophenone (Ibuprofen Intermediate)

CatalystAcylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AlCl₃Acetyl chlorideDichloromethane (B109758)0 to rt1~90[1]
AlCl₃Acetic anhydrideNeat80-1002-485-95[2]
AlBr₃ Acetyl bromide Dichloromethane 0 to rt 1-2 Comparable to AlCl₃ *Theoretical
Zeolite BetaAcetic anhydrideNeat1303-672[3]

Table 2: Synthesis of 2-Acetyl-6-methoxynaphthalene (Naproxen Intermediate)

CatalystAcylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AlCl₃Acetyl chlorideDichloromethane0 to rt1High[4]
H₃PW₁₂O₄₀Acetic anhydride[BPy]BF₄ (ionic liquid)100670.4[5]
AlBr₃ Acetyl bromide Nitrobenzene rt 2-4 Comparable to AlCl₃ *Theoretical

*Performance is inferred from general principles of Friedel-Crafts reactions. Nitrobenzene is a common solvent for reactions requiring a more deactivated aromatic substrate.

Experimental Protocols

Safety Precautions: this compound is a highly corrosive and moisture-sensitive solid. It reacts violently with water, releasing hydrogen bromide gas. All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. The reaction apparatus must be thoroughly dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of 4'-Isobutylacetophenone using this compound

This protocol is adapted from standard Friedel-Crafts acylation procedures.

Materials:

  • Isobutylbenzene

  • Acetyl bromide

  • Anhydrous this compound (AlBr₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Charging: In the flask, suspend anhydrous this compound (1.2 equivalents) in anhydrous dichloromethane. Cool the mixture to 0°C using an ice bath.

  • Addition of Acylating Agent: Dissolve acetyl bromide (1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl bromide solution dropwise to the stirred suspension of this compound over 30 minutes, maintaining the temperature at 0°C.

  • Addition of Substrate: After the addition of acetyl bromide is complete, add isobutylbenzene (1.0 equivalent) dropwise via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4'-isobutylacetophenone by vacuum distillation.

Experimental Workflow: Friedel-Crafts Acylation

setup 1. Reaction Setup (Dry glassware, inert atm) charge 2. Charge AlBr3 and Solvent (Cool to 0°C) setup->charge add_acyl 3. Add Acetyl Bromide (Dropwise, 0°C) charge->add_acyl add_sub 4. Add Aromatic Substrate (Dropwise, 0°C) add_acyl->add_sub react 5. Reaction (Stir at 0°C then rt) add_sub->react quench 6. Quench (Ice and HCl) react->quench workup 7. Workup (Extraction and Washes) quench->workup dry 8. Dry and Concentrate workup->dry purify 9. Purify (Vacuum Distillation) dry->purify product Final Product purify->product

Caption: General workflow for Friedel-Crafts acylation.

Alternative Applications of this compound

Beyond its primary role in Friedel-Crafts reactions, this compound can be utilized in other synthetic transformations relevant to pharmaceutical intermediate synthesis:

  • Stereoselective Hydroarylation: this compound can promote the addition of an aromatic ring to an activated alkyne. For instance, it has been used in the stereoselective anti-hydroarylation of 3-arylpropynenitriles to produce 3,3-diarylpropenenitriles, which are precursors to indenones.[6] In a specific example, the reaction of 3-phenylpropynenitrile with benzene (B151609) using 6 equivalents of AlBr₃ at room temperature for 0.5 hours yielded the product in a higher yield (64%) compared to when AlCl₃ was used (20%).[6]

  • Lewis Acid Mediator in Redox Reactions: In combination with a reducing agent like aluminum metal, this compound can act as a mediator for electron transfer in multi-metal redox reactions, enabling various carbon-carbon bond formations.[7]

Conclusion

This compound is a potent and versatile Lewis acid catalyst with significant applications in the synthesis of pharmaceutical intermediates. While often used interchangeably with aluminum chloride in Friedel-Crafts acylations, its distinct reactivity can offer advantages in specific transformations. A thorough understanding of its properties, coupled with stringent safety protocols, allows for its effective use in the development of robust and efficient synthetic routes for valuable pharmaceutical compounds. Further research into heterogeneous and recyclable catalyst systems continues to be an area of interest to improve the environmental footprint of these essential industrial processes.[3]

References

Application Notes and Protocols for Electroplating Steel with Aluminum using an AlBr₃-Based Molten Salt Electrolyte

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the electroplating of a uniform and adherent aluminum coating onto a steel substrate using a quaternary molten salt bath containing aluminum bromide (AlBr₃). This process offers a viable alternative to traditional coating methods, providing excellent corrosion resistance.

Data Presentation

The following tables summarize the key quantitative data for the electroplating process.

Table 1: Electrolyte Composition

ComponentFunctionComposition (wt. %)
LiBr-KBr-CsBrEutectic Solvent20%
AlBr₃Aluminum Source80%

Table 2: Substrate Preparation Parameters

StepAgentConcentration (wt. %)Temperature (°C)Duration (min)
DegreasingNaOH20%Ambient10
Surface ActivationHCl30%Ambient1-2

Table 3: Electroplating Parameters

ParameterValue
Operating Temperature325 - 350 °C
Cathode Current Density0.1 - 0.5 A/cm²[1]
Anode MaterialPure Aluminum Rod
AtmosphereInert (e.g., Argon)
Plating Duration60 - 120 minutes

Table 4: Post-Treatment Annealing Parameters

ParameterValue
Annealing Temperature350 - 550 °C
Annealing DurationUp to 2 hours
AtmosphereInert or reducing

Experimental Protocols

This section outlines the detailed methodologies for the key experiments.

Substrate Preparation

Proper preparation of the steel substrate is critical for achieving a high-quality, adherent aluminum coating.

  • Mechanical Polishing: Mechanically polish the steel substrate using successively finer grades of SiC paper (up to 1200 grit) to achieve a smooth and uniform surface.

  • Degreasing: Immerse the polished substrate in a 20 wt.% solution of sodium hydroxide (B78521) (NaOH) for 10 minutes at ambient temperature to remove any grease or oils.

  • Rinsing: Thoroughly rinse the substrate with deionized water.

  • Surface Activation: Immerse the substrate in a 30 wt.% solution of hydrochloric acid (HCl) for 1-2 minutes at ambient temperature to remove any surface oxides and activate the surface.

  • Final Rinse and Drying: Rinse the substrate again with deionized water and then with acetone (B3395972) or ethanol. Dry the substrate completely using a stream of inert gas or in a vacuum oven. The prepared substrate should be used immediately to prevent re-oxidation.

Electrolyte Preparation

The electrolyte is a molten salt mixture that is highly sensitive to moisture. All preparation steps should be carried out in an inert atmosphere (e.g., a glovebox with low moisture and oxygen levels).

  • Eutectic Salt Mixture: Prepare the eutectic solvent by mixing high-purity, anhydrous lithium bromide (LiBr), potassium bromide (KBr), and cesium bromide (CsBr) in the appropriate weight ratios. A common eutectic composition is approximately 59.5 wt.% LiBr, 33.5 wt.% KBr, and 7.0 wt.% CsBr.[2]

  • Melting the Eutectic: Place the salt mixture in a high-density alumina (B75360) crucible and heat it in a furnace under an inert atmosphere to a temperature above its melting point (approximately 236 °C) until a clear, homogenous molten salt is formed.

  • Addition of AlBr₃: Gradually add anhydrous this compound (AlBr₃) to the molten eutectic salt mixture with gentle stirring until a final concentration of 80 wt.% AlBr₃ is achieved.[1][3] The addition of AlBr₃ will lower the melting point of the mixture.

  • Homogenization: Maintain the molten electrolyte at the operating temperature (325-350 °C) and stir gently to ensure complete dissolution and homogenization of the AlBr₃.

Electroplating Procedure

The electroplating process must be conducted in an inert atmosphere to prevent the reaction of the molten salt and the deposited aluminum with air and moisture.

  • Cell Assembly: Assemble the electroplating cell inside an inert atmosphere glovebox. The cell consists of a high-density alumina crucible containing the molten electrolyte, a pure aluminum rod as the anode, and the prepared steel substrate as the cathode. A thermocouple should be placed in the molten salt to monitor the temperature accurately.

  • Pre-heating: Pre-heat the prepared steel substrate to the operating temperature before immersing it in the molten electrolyte to avoid thermal shock and solidification of the salt on the substrate.

  • Immersion and Plating: Immerse the pre-heated substrate and the aluminum anode into the molten electrolyte. Connect the electrodes to a potentiostat/galvanostat.

  • Galvanostatic Deposition: Apply a constant cathodic current density in the range of 0.1 - 0.5 A/cm² to the steel substrate.[1]

  • Plating Duration: Continue the electroplating for a duration of 60 to 120 minutes, depending on the desired coating thickness.

  • Withdrawal and Cooling: After the desired plating time, turn off the current and carefully withdraw the coated substrate from the molten salt bath. Allow excess salt to drain off. Let the coated sample cool to room temperature inside the inert atmosphere.

  • Cleaning: Once cooled, the coated substrate can be cleaned of any adhering salt by washing with deionized water and then dried.

Post-Treatment Annealing

Annealing the aluminum-coated steel promotes the formation of a brittle Fe-Al intermetallic layer at the interface, which can improve the coating's adhesion and long-term performance at high temperatures.

  • Furnace Setup: Place the cleaned, aluminum-coated steel sample in a tube furnace with a controlled atmosphere.

  • Inert Atmosphere: Purge the furnace with an inert or reducing gas (e.g., argon or a nitrogen/hydrogen mixture) to prevent oxidation of the aluminum coating during heating.

  • Heating and Soaking: Heat the sample to a temperature between 350 °C and 550 °C and hold for up to 2 hours. The exact temperature and time will influence the thickness and composition of the intermetallic layer.

  • Cooling: After the soaking period, allow the sample to cool slowly to room temperature within the furnace under the protective atmosphere.

Mandatory Visualization

ElectroplatingWorkflow Experimental Workflow for Aluminum Electroplating on Steel cluster_prep Substrate Preparation cluster_electrolyte Electrolyte Preparation (Inert Atmosphere) cluster_plating Electroplating (Inert Atmosphere) cluster_post Post-Treatment p1 Mechanical Polishing p2 Degreasing (NaOH) p1->p2 p3 Rinsing (DI Water) p2->p3 p4 Surface Activation (HCl) p3->p4 p5 Final Rinse & Drying p4->p5 pl2 Pre-heat Substrate p5->pl2 Prepared Substrate e1 Mix LiBr-KBr-CsBr e2 Melt Eutectic Salts e1->e2 e3 Add AlBr3 (80 wt.%) e2->e3 e4 Homogenize e3->e4 pl1 Assemble Cell e4->pl1 Molten Electrolyte pl1->pl2 pl3 Immerse Electrodes pl2->pl3 pl4 Apply Current (0.1-0.5 A/cm²) pl3->pl4 pl5 Withdraw & Cool pl4->pl5 pl6 Clean Sample pl5->pl6 po1 Annealing (350-550°C) pl6->po1 Coated Sample po2 Slow Cooling po1->po2 end Aluminized Steel po2->end Final Product

Caption: Workflow for aluminum electroplating on steel.

References

Application Notes and Protocols for Safe Handling of Aluminum Bromide in a Fume Hood

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum bromide (AlBr₃) is a highly reactive and corrosive Lewis acid commonly used as a catalyst in organic synthesis, particularly in Friedel-Crafts reactions.[1] Its reactivity, however, necessitates stringent safety protocols to prevent harm to personnel and property. These application notes provide detailed procedures for the safe handling of this compound within a chemical fume hood. Adherence to these protocols is critical to mitigate risks associated with its hazardous properties, including its violent reaction with water.[2]

Hazard Identification and Engineering Controls

This compound is a corrosive chemical that can cause severe burns to the skin and eyes.[2][3][4][5] Inhalation of its dust or vapors can lead to irritation of the nose, throat, and lungs, resulting in coughing, wheezing, and shortness of breath.[2] A critical hazard is its violent, exothermic reaction with water, which produces flammable hydrogen bromide gas and significant heat.[2][6] Therefore, all manipulations of this compound must be conducted within a properly functioning chemical fume hood to protect researchers from exposure to hazardous fumes and potential splashes.

Fume Hood Specifications and Operation:

  • Verification: Before commencing any work, verify that the fume hood is operational. Check the airflow monitor; the face velocity should be between 0.3-0.6 m/s.[7] If an airflow monitor is not present, a light material like a tissue held at the sash opening should deflect inwards.[8]

  • Sash Position: Keep the sash at the lowest possible position that allows for comfortable work, and never raise it above the marked maximum height (typically 18 inches).[9][10] This provides a physical barrier and maintains optimal airflow.

  • Work Area: Conduct all work at least 6 inches inside the hood to ensure effective containment of fumes.[8][9]

  • Airflow: Avoid rapid movements and external drafts from doors or windows, as these can disrupt the hood's airflow.[8][10] Do not block the baffle vents at the back of the hood with equipment or containers.[9][10] For large apparatus, elevate it on blocks to allow air to flow underneath.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, essential for risk assessment and safe handling.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula AlBr₃
Molecular Weight 266.69 g/mol [3][5][11]
Appearance White to yellowish solid/powder[3][11]
Melting Point 97.5 °C (207.5 °F)[3]
Boiling Point 255 °C (491 °F)[11]
Density 3.205 g/cm³[3][5]
Vapor Pressure 1 mm Hg at 81 °C (177.8 °F)[2]
Water Solubility Reacts violently[2]

Table 2: Exposure Limits and Hazard Ratings for this compound

ParameterValueAgency/System
ACGIH TWA 2 mg/m³ (as Al)[2]ACGIH
NIOSH TWA 2 mg/m³ (as Al)[12]NIOSH
NFPA Health Rating 3 (Serious Hazard)[11]NFPA
NFPA Flammability Rating 0 (Will not burn)[11]NFPA
NFPA Reactivity Rating 2 (Moderate)[2]NFPA
Special Hazard W (Reacts with water)[11]NFPA

Experimental Protocol: Handling this compound in a Fume Hood

This protocol outlines the standard operating procedure for safely handling solid this compound in a laboratory setting.

4.1. Pre-Experiment Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the specific experiment, considering the quantities of this compound to be used and potential reaction hazards.

  • Fume Hood Check: Ensure the chemical fume hood is certified and functioning correctly. Check the airflow monitor and ensure the work area is clean and uncluttered.[13]

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[12] Have appropriate spill cleanup materials readily available.

  • Personal Protective Equipment (PPE): Don the following mandatory PPE before handling this compound:

    • Eye Protection: Wear tightly fitting chemical safety goggles and a face shield.[2][11][12]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[3] Inspect gloves for any signs of damage before use.[11]

    • Body Protection: Wear a flame-retardant lab coat or a chemical-resistant suit.[3][11]

    • Respiratory Protection: For situations with a potential for high exposure or if engineering controls are insufficient, a NIOSH-approved respirator or a self-contained breathing apparatus should be used.[3][11]

4.2. Handling and Dispensing

  • Inert Atmosphere: Whenever possible, handle solid this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

  • Container Handling: Keep the this compound container tightly closed when not in use.[12] Store it in a cool, dry, and well-ventilated area away from water and incompatible materials like alcohols and strong acids.[1][2]

  • Dispensing:

    • Perform all dispensing activities deep within the fume hood (at least 6 inches from the sash).[9]

    • Use non-sparking tools for transferring the solid.[11]

    • Minimize the generation of dust.[12] If dust is unavoidable, ensure the fume hood's capture velocity is adequate.

    • Close the container immediately after dispensing the required amount.

4.3. Post-Experiment Procedures

  • Decontamination: Carefully decontaminate any equipment that has come into contact with this compound. This should be done within the fume hood.

  • Waste Disposal:

    • Dispose of this compound waste and contaminated materials in a designated, properly labeled, and sealed waste container.

    • Do not mix this compound waste with other waste streams, especially aqueous waste.

    • Follow all institutional and local regulations for hazardous waste disposal. The material may be sent to a licensed chemical destruction plant.[11]

  • Cleanup: Clean the work area within the fume hood thoroughly.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Wash hands and forearms thoroughly after removing gloves.[11]

Emergency Procedures

5.1. Spills

  • Evacuation: Evacuate non-essential personnel from the immediate area.[2]

  • Ventilation: Ensure the fume hood is drawing air to ventilate the area.

  • Cleanup: For small spills, cover the material with a dry, inert absorbent such as sand, dry lime, or soda ash.[2] Do not use water.[2] Place the absorbed material into a sealed container for disposal.

  • Reporting: Report the spill to the appropriate safety personnel.

5.2. Fire

  • If a fire occurs within the fume hood, immediately lower the sash.[14]

  • If the fire is small and you are trained to do so, use a dry chemical or carbon dioxide fire extinguisher. DO NOT USE WATER. [2][11]

  • In case of a larger fire, activate the fire alarm, evacuate the area, and call emergency services.[14]

5.3. Personal Exposure

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

Visualization of Safety Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a fume hood.

Safety_Workflow_Aluminum_Bromide cluster_prep cluster_handling cluster_post_exp start Start prep 1. Pre-Experiment Preparation start->prep end End handling 2. Handling and Dispensing prep->handling risk_assessment Risk Assessment post_exp 3. Post-Experiment Procedures handling->post_exp inert_atmosphere Use Inert Atmosphere (if required) emergency Emergency Occurs handling->emergency post_exp->end decontaminate Decontaminate Equipment fume_hood_check Fume Hood Check emergency_prep Emergency Equipment Ready ppe Don PPE dispense Dispense in Hood waste_disposal Waste Disposal cleanup Clean Work Area remove_ppe Remove PPE emergency_procedures Follow Emergency Procedures emergency->emergency_procedures emergency_procedures->end

Caption: Workflow for handling this compound.

References

Application Notes and Protocols for Aluminum Bromide in Fine Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of aluminum bromide (AlBr₃) as a versatile and potent reagent in fine chemical manufacturing. This compound, a strong Lewis acid, is a key catalyst and reagent in a variety of organic transformations crucial for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2][3] This document details its primary applications, provides specific experimental protocols, and presents quantitative data to guide researchers in its effective use.

Key Applications of this compound

This compound's high reactivity and strong Lewis acidity make it an effective catalyst for several important classes of reactions in organic synthesis.[1][2]

  • Friedel-Crafts Reactions: this compound is widely employed as a catalyst in both Friedel-Crafts alkylation and acylation reactions.[1][4] It facilitates the formation of carbocation or acylium ion electrophiles, which then undergo electrophilic aromatic substitution to form new carbon-carbon bonds.[5] These reactions are fundamental in the synthesis of aromatic ketones and alkylated aromatics, which are common structural motifs in pharmaceuticals and other fine chemicals.[1][4]

  • Isomerization of Alkanes: In the petrochemical and fine chemical industries, this compound is used to catalyze the isomerization of n-alkanes to their branched isomers.[2][6] This is particularly important for producing high-octane gasoline components and for obtaining specific branched structures required in organic synthesis.[2][7]

  • Bromination Reactions: this compound can act as both a catalyst and a source of bromide for the bromination of aromatic and aliphatic compounds.[1][2] It polarizes the bromine molecule, increasing its electrophilicity and facilitating the substitution reaction on aromatic rings.[8] Brominated compounds are valuable intermediates in organic synthesis, often used in cross-coupling reactions to build molecular complexity.

Quantitative Data Presentation

The following tables summarize typical yields for various reactions catalyzed by aluminum halides, providing a reference for expected outcomes under specific conditions.

Reaction TypeAromatic SubstrateAcylating/Alkylating AgentCatalystYield (%)Reference
Friedel-Crafts AcylationBromobenzeneAcetic AnhydrideAlCl₃69-79
Friedel-Crafts AcylationChlorobenzeneAcetic AnhydrideAlCl₃74-78
Friedel-Crafts AcylationBenzeneAcetic AnhydrideAlCl₃76-83
Friedel-Crafts AcylationToluene (B28343)Acetic AnhydrideAlCl₃85-89
Friedel-Crafts AcylationAnisole (B1667542)Acetic AnhydrideAlCl₃90-94
Hydroarylation3-ArylpropynenitrilesArenesAlBr₃20-64

Note: While some of these examples use aluminum chloride (AlCl₃), this compound (AlBr₃) can be used similarly, often exhibiting higher activity due to its stronger Lewis acidity.[4]

Experimental Protocols

Safety Precautions: this compound is a corrosive and moisture-sensitive solid.[3] It reacts violently with water, releasing toxic and corrosive hydrogen bromide gas.[4] All manipulations should be carried out in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and using dry glassware and solvents. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Friedel-Crafts Acylation of Anisole with Acetyl Bromide

This protocol describes the synthesis of 4-methoxyacetophenone, a common intermediate in the synthesis of pharmaceuticals and fragrances.

Reaction Scheme:

Materials:

  • Anhydrous this compound (AlBr₃)

  • Anisole

  • Acetyl Bromide

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr), suspend anhydrous this compound (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl bromide (1.1 equivalents) dropwise via the dropping funnel. After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition of anisole is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the solid dissolves. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Drying: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Protocol 2: Bromination of Toluene

This protocol outlines the regioselective bromination of toluene to produce a mixture of o- and p-bromotoluene, which are important industrial intermediates.

Reaction Scheme:

Materials:

  • Anhydrous this compound (AlBr₃)

  • Toluene

  • Bromine (Br₂)

  • Anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)

  • Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place anhydrous this compound (catalytic amount, e.g., 0.05 equivalents) and anhydrous carbon tetrachloride.

  • Reagent Addition: Add toluene (1.0 equivalent) to the flask. Cool the mixture in an ice bath. Slowly add bromine (1.0 equivalent) dropwise from the dropping funnel. Control the addition rate to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition of bromine is complete, allow the mixture to stir at room temperature for 1 hour. The disappearance of the bromine color indicates the completion of the reaction.

  • Workup: Quench the reaction by carefully adding it to an ice-cold solution of sodium thiosulfate to destroy any unreacted bromine.

  • Extraction and Drying: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by distillation. The resulting mixture of o- and p-bromotoluene can be separated by fractional distillation.

Protocol 3: Isomerization of n-Hexane

This protocol provides a general procedure for the isomerization of n-hexane to its branched isomers using this compound.

Reaction Scheme:

Materials:

  • Anhydrous this compound (AlBr₃)

  • n-Hexane

  • Hydrogen Bromide (HBr) gas (or a co-catalyst that generates HBr in situ)

Procedure:

  • Catalyst Preparation: In a high-pressure reactor, place anhydrous this compound.

  • Reaction Setup: Add dry n-hexane to the reactor.

  • Reaction: Introduce a stream of dry hydrogen bromide gas into the reactor while stirring. Heat the reactor to the desired temperature (e.g., 100-150 °C) and maintain a constant pressure.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) to determine the ratio of isomers.

  • Workup: After the desired conversion is achieved, cool the reactor and carefully vent the HBr gas through a scrubber. Quench the reaction mixture with ice-water.

  • Purification: Separate the organic layer, wash with a dilute base solution to neutralize any remaining acid, then with water, and dry over a suitable drying agent. The isomerized product can be purified by distillation.

Pharmaceutical Application Example: Synthesis of 2-Amino-5-bromobenzophenone

2-Amino-5-bromobenzophenone is a key intermediate in the synthesis of several anxiolytic drugs, such as bromazolam. The following is a representative protocol for its synthesis via a Friedel-Crafts acylation, a reaction for which this compound is a suitable catalyst.

Reaction Scheme:

Materials:

  • Anhydrous this compound (AlBr₃)

  • 4-Bromoaniline (B143363)

  • Benzoyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, suspend anhydrous this compound (2.2 equivalents) in anhydrous dichloromethane.

  • Reagent Addition: Add 4-bromoaniline (1.0 equivalent) portion-wise to the stirred suspension. After the addition is complete, add benzoyl chloride (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (around 40 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl. Stir until all the solids dissolve.

  • Extraction and Neutralization: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with water. Neutralize the acidic solution with a sodium hydroxide solution.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Friedel_Crafts_Acylation cluster_reaction Electrophilic Aromatic Substitution reagents Acyl Halide (R-CO-X) + this compound (AlBr₃) acylium Acylium Ion (R-C=O⁺) + AlBr₃X⁻ reagents->acylium Formation of Electrophile intermediate Arenium Ion Intermediate aromatic Aromatic Ring (Ar-H) aromatic->intermediate Nucleophilic Attack product Acylated Aromatic (Ar-CO-R) + HBr + AlBr₃ intermediate->product Deprotonation Bromination_Workflow start Start: Combine Aromatic Substrate and AlBr₃ in Solvent add_br2 Add Bromine (Br₂) Dropwise at Low Temperature start->add_br2 react Stir at Room Temperature add_br2->react quench Quench with Sodium Thiosulfate Solution react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Water/Brine and Dry extract->wash_dry purify Purify by Distillation or Recrystallization wash_dry->purify end End: Isolated Brominated Product purify->end Isomerization_Pathway n_alkane n-Alkane carbocation Carbocation Intermediate n_alkane->carbocation Hydride Abstraction (Initiation) rearranged Rearranged Carbocation carbocation->rearranged Hydride/Alkyl Shift iso_alkane Branched Alkane (iso-Alkane) rearranged->iso_alkane Hydride Transfer (Propagation)

References

Application Notes and Protocols for the Reaction of Aluminum Foil with Liquid Bromine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reaction between aluminum (Al) and liquid bromine (Br₂) is a highly exothermic synthesis reaction that produces aluminum bromide (AlBr₃).[1][2] This reaction is a powerful demonstration of the reactivity of a metal with a halogen. The balanced chemical equation for this reaction is:

2 Al(s) + 3 Br₂(l) → 2 AlBr₃(s) [1][3][4]

Due to the vigorous and hazardous nature of this reaction, it is imperative that strict safety protocols are followed.[5][6][7] This document provides detailed application notes and experimental protocols for conducting this reaction on a laboratory scale, intended for researchers, scientists, and drug development professionals. The resulting this compound is a useful Lewis acid catalyst in various organic reactions, such as the Friedel-Crafts acylation and isomerization.[2][8][9]

Safety Precautions

Extreme caution must be exercised when handling liquid bromine.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and heavy-duty nitrile or fluorinated rubber gloves.[7] Standard disposable gloves are not sufficient.

  • Fume Hood: This experiment must be performed in a certified chemical fume hood with external ducting to prevent inhalation of toxic and corrosive bromine vapors and hydrogen bromide fumes.[6][7]

  • Spill Kit: A bromine spill kit containing a 1 M sodium thiosulfate (B1220275) solution must be readily available to neutralize any spills.[6][10]

  • Water Reactivity: Anhydrous this compound reacts violently with water, producing toxic and corrosive hydrogen bromide (HBr) gas.[5][11] Do not add water to the hot reaction vessel.[6]

  • Waste Disposal: After the reaction is complete and the apparatus has cooled, any remaining bromine should be neutralized with a sodium thiosulfate solution before disposal.[6]

Materials and Equipment

Chemicals
  • Aluminum foil (Al)

  • Liquid bromine (Br₂)

  • 1 M Sodium thiosulfate (Na₂S₂O₃) solution (for neutralization)[6]

  • Concentrated sulfuric acid (H₂SO₄) (optional, for drying bromine)[12]

  • Calcium chloride (CaCl₂) (for drying tube)[13]

  • Dry nitrogen gas (optional, for inert atmosphere)[13]

Equipment
  • Gas jar with lid or a borosilicate boiling tube/test tube[5][6]

  • Dropper or dropping funnel[5][13]

  • Beaker

  • Watch glass[11]

  • Forceps

  • Analytical balance

  • Clamp stand and clamps

Experimental Protocols

Two protocols are provided below: a small-scale demonstration and a controlled synthesis setup.

Protocol 1: Small-Scale Demonstration

This protocol is adapted for a qualitative demonstration of the reaction's vigor.

Procedure:

  • Set up the experiment in a chemical fume hood.

  • Tear a piece of aluminum foil (approximately 0.25 g) and loosely form it into a ball.[6]

  • Pour no more than 1 mL of liquid bromine into a gas jar or a large borosilicate test tube.[6]

  • Using forceps, carefully drop the aluminum foil ball into the liquid bromine.[6]

  • Cover the gas jar with its lid or place a loose stopper in the test tube.[6]

  • Observe the reaction from a safe distance behind the fume hood sash. There is often an induction period of a minute or two before the reaction begins, which is attributed to the protective oxide layer on the aluminum.[5][11]

  • Once initiated, the reaction will proceed vigorously with the evolution of heat, sparks, and the formation of white this compound smoke and brown bromine vapor.[1][6]

  • Allow the reaction to subside completely and the apparatus to cool for at least five minutes before proceeding with neutralization.[6]

  • Carefully add 1 M sodium thiosulfate solution to neutralize any unreacted bromine.[6]

Protocol 2: Controlled Synthesis of this compound

This protocol is for the synthesis of this compound with more control over the reaction rate.

Procedure:

  • Assemble a three-neck flask equipped with a dropping funnel (with pressure equalization), a thermometer, and a reflux condenser in a chemical fume hood.[13] Protect the setup from atmospheric moisture with a calcium chloride drying tube.[13]

  • Place approximately 10 g of aluminum turnings or granules into the flask.[12]

  • Carefully measure 60 g of liquid bromine and place it in the dropping funnel. If required, the bromine can be dried by shaking with concentrated sulfuric acid beforehand.[12]

  • Flush the apparatus with dry nitrogen gas if an inert atmosphere is desired.[13]

  • Begin the reaction by adding a few drops of bromine from the funnel onto the aluminum.[13] Wait for the evolution of white fumes, which indicates the reaction has started.[13]

  • Continue to add the bromine dropwise, controlling the addition rate to maintain a steady reaction. The temperature should be monitored and kept within a safe range.[13]

  • The reaction is highly exothermic and may be accompanied by sparks and flashes.[13]

  • After all the bromine has been added, the resulting liquid this compound can be purified by distillation if required.[12]

  • Allow the apparatus to cool completely before dismantling and neutralizing any residual chemicals.

Data Presentation

The following table summarizes typical quantitative data for the small-scale demonstration protocol.

ParameterValueReference
Mass of Aluminum Foil~ 0.25 g[6]
Volume of Liquid Bromine~ 1 mL[6]
Molar Mass of Aluminum26.98 g/mol [14]
Molar Mass of Bromine (Br₂)159.808 g/mol
Density of Bromine~ 3.1 g/cm³
Moles of Aluminum~ 0.0093 mol
Moles of Bromine~ 0.0194 mol
Theoretical Yield of AlBr₃~ 2.48 g
Enthalpy of Reaction (ΔH°)-1022 kJ[1]

Note: The reaction is typically performed with an excess of bromine to ensure complete reaction of the aluminum.

Visualizations

Experimental Workflow Diagram

ExperimentalWorkflow node_prep node_prep node_reac node_reac node_obs node_obs node_cool node_cool node_neut node_neut node_disp node_disp A Preparation - Weigh Al foil (0.25 g) - Measure Br2 (1 mL) - Setup in fume hood B Reaction Initiation - Add Al foil to Br2 - Cover vessel A->B Step 1 C Observation - Induction period - Vigorous reaction - Heat, sparks, fumes B->C Step 2 D Cooling - Allow apparatus to cool for at least 5 minutes C->D Step 3 E Neutralization - Add 1 M Na2S2O3 to quench excess Br2 D->E Step 4 F Disposal - Dispose of waste according to regulations E->F Step 5

Caption: Workflow for the reaction of aluminum foil with liquid bromine.

Logical Relationship of Safety Precautions

SafetyPrecautions center_node center_node ppe_node ppe_node eng_node eng_node proc_node proc_node A Safe Reaction B Appropriate PPE (Goggles, Face Shield, Gloves) B->A C Engineering Controls (Fume Hood) C->A D Procedural Controls (Spill Kit, Neutralization) D->A

Caption: Key components for ensuring a safe experimental procedure.

References

Troubleshooting & Optimization

Aluminum Bromide Purification via Sublimation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of aluminum bromide (AlBr₃) using sublimation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful and safe purification process.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by sublimation?

A1: Sublimation is a purification technique where a solid is heated under vacuum, transitioning directly into a gaseous state without passing through a liquid phase. This vapor is then condensed back into a pure solid on a cooled surface, leaving non-volatile impurities behind. This method is particularly effective for this compound as it has a relatively high vapor pressure at temperatures below its melting point.

Q2: What are the typical impurities in crude this compound?

A2: Impure this compound can be yellowish or reddish-brown due to the presence of iron-containing impurities. Other common impurities include non-volatile aluminum salts and oxides formed from exposure to moisture and air.

Q3: Why is vacuum sublimation preferred over atmospheric pressure sublimation for this compound?

A3: Vacuum sublimation allows the process to be carried out at a lower temperature. This is crucial for preventing the decomposition of this compound at higher temperatures and minimizes the risk of side reactions.

Q4: What are the key safety precautions when handling and sublimating this compound?

A4: this compound is a corrosive and moisture-sensitive compound. It reacts violently with water, releasing hydrogen bromide gas.[1][2][3] Always handle anhydrous this compound in a dry, inert atmosphere, such as in a glovebox or under a stream of dry nitrogen. Personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, is mandatory.[1][4]

Q5: How should I store purified this compound?

A5: Purified this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances like acids and alcohols.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the sublimation of this compound.

Problem Potential Cause(s) Solution(s)
Low or No Sublimate Collection 1. Inadequate Heating: The temperature of the crude material is too low to achieve a sufficient vapor pressure. 2. Vacuum Level is Insufficient: The pressure inside the apparatus is too high, hindering the sublimation process.1. Gradually increase the temperature of the heating bath. Monitor for the first signs of sublimate formation on the cold finger. 2. Check all seals and connections for leaks. Ensure the vacuum pump is functioning correctly and can achieve the necessary low pressure.
Sublimate is Contaminated (e.g., with starting material) 1. Heating is Too Rapid: Aggressive heating can cause the crude material to splatter onto the cold finger. 2. System Overload: Too much crude material in the sublimation apparatus can lead to entrainment of impurities in the vapor stream.1. Heat the sample slowly and evenly to ensure a controlled rate of sublimation. 2. Do not overfill the sublimation apparatus. A thin layer of crude material at the bottom is ideal.
Product Loss During Collection 1. Sudden Re-pressurization: Introducing air into the vacuum system too quickly can dislodge the purified crystals from the cold finger. 2. Moisture Contamination: Exposing the purified, cold sublimate to ambient air can lead to reaction and degradation.1. Slowly and carefully vent the apparatus with a dry, inert gas (e.g., nitrogen or argon) before opening. 2. If possible, transfer the collected sublimate in an inert atmosphere (e.g., a glovebox).
Darkening or Charring of the Crude Material Overheating: The temperature of the heating source is too high, causing decomposition of the this compound or impurities.Reduce the heating temperature immediately. If charring has already occurred, it may be necessary to restart the purification with fresh material after cleaning the apparatus.

Experimental Protocol: Vacuum Sublimation of this compound

This protocol provides a general procedure for the purification of this compound by vacuum sublimation.

Materials and Equipment:

  • Crude this compound

  • Sublimation apparatus (including a flask for the crude material and a cold finger)

  • High-vacuum pump

  • Schlenk line or glovebox for inert atmosphere handling

  • Heating mantle or oil bath

  • Source of coolant for the cold finger (e.g., circulating chiller or ice/water mixture)

  • Appropriate PPE (safety goggles, face shield, chemical-resistant gloves)

Procedure:

  • Preparation:

    • Thoroughly dry all glassware in an oven and allow it to cool under a stream of dry nitrogen or in a desiccator.

    • In an inert atmosphere (glovebox or under a flow of nitrogen), charge the sublimation flask with the crude this compound. Do not fill the flask more than one-third full.

  • Apparatus Assembly:

    • Lightly grease the ground glass joints of the sublimation apparatus with high-vacuum grease to ensure a good seal.

    • Assemble the sublimation apparatus, inserting the cold finger into the flask containing the crude this compound.

    • Securely clamp the assembled apparatus.

  • Sublimation:

    • Connect the apparatus to a high-vacuum line and slowly evacuate the system.

    • Once a stable vacuum is achieved, begin circulating the coolant through the cold finger.

    • Gradually heat the bottom of the flask using a heating mantle or oil bath. The temperature required will depend on the vacuum level, but a starting point is often just below the melting point of this compound (97.5 °C).

    • Observe the cold finger for the formation of white, crystalline sublimate. Adjust the heating rate to maintain a steady but controlled rate of sublimation.

  • Completion and Product Recovery:

    • Continue the sublimation until a sufficient amount of purified material has collected on the cold finger, or no more sublimate is observed forming.

    • Turn off the heating and allow the apparatus to cool to room temperature under vacuum.

    • Slowly and carefully vent the system with a dry, inert gas.

    • In an inert atmosphere, carefully remove the cold finger and scrape the purified this compound crystals onto a pre-weighed, dry container.

    • Seal the container and store it appropriately.

Quantitative Data

ParameterValueNotes
Melting Point 97.5 °C
Boiling Point 255 °C(at atmospheric pressure)
Vapor Pressure Equation log(p/Pa) = (14.78 ± 0.60) - (4700 ± 200)/(T/K)Temperature range: 301.0 to 351.0 K[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assembly Apparatus Assembly cluster_sublimation Sublimation cluster_recovery Product Recovery prep1 Dry Glassware prep2 Charge Flask with Crude AlBr3 (Inert Atmosphere) prep1->prep2 assembly1 Grease Joints prep2->assembly1 assembly2 Assemble Apparatus assembly1->assembly2 sub1 Evacuate System assembly2->sub1 sub2 Start Coolant sub1->sub2 sub3 Gradually Heat sub2->sub3 sub4 Monitor Sublimate Formation sub3->sub4 rec1 Cool to Room Temp sub4->rec1 rec2 Vent with Inert Gas rec1->rec2 rec3 Scrape Purified Product (Inert Atmosphere) rec2->rec3 rec4 Store Appropriately rec3->rec4

Caption: Experimental workflow for the purification of this compound via sublimation.

troubleshooting_guide cluster_low_yield Low/No Sublimate cluster_contamination Contaminated Sublimate cluster_loss Product Loss start Problem Encountered During Sublimation q_low_yield Is sublimate forming at all? start->q_low_yield q_contamination Is the sublimate discolored or contains particles? start->q_contamination q_loss Did crystals fall off the cold finger? start->q_loss a_increase_heat Gradually increase heating temperature. q_low_yield->a_increase_heat No a_check_vacuum Check for leaks and vacuum pump function. q_low_yield->a_check_vacuum Yes, but very slow a_reduce_heating_rate Reduce heating rate to avoid splattering. q_contamination->a_reduce_heating_rate Yes a_reduce_load Use less crude material in the next run. a_reduce_heating_rate->a_reduce_load a_slow_vent Vent the system slowly with inert gas. q_loss->a_slow_vent Yes, during venting a_inert_transfer Transfer product in an inert atmosphere. q_loss->a_inert_transfer Yes, during transfer

Caption: Troubleshooting logic for common issues in this compound sublimation.

References

Technical Support Center: Controlling the Exothermic Reaction Between Aluminum and Bromine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for managing the highly exothermic reaction between aluminum and bromine. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure controlled and safe experimentation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Delayed or No Reaction Protective Oxide Layer: Aluminum naturally forms a thin, tough layer of aluminum oxide (Al₂O₃) that prevents the bromine from reaching the pure aluminum.[1][2][3]- Mechanical Activation: Use aluminum powder or small granules to increase the surface area not fully protected by the oxide layer. - Chemical Activation: A small amount of a catalyst, such as iodine, can be used to disrupt the oxide layer. Exercise extreme caution as this can lead to a very rapid onset of the reaction.
Reaction is Too Vigorous or Uncontrolled (Runaway Reaction) High Reactant Concentration: Using concentrated liquid bromine with high surface area aluminum (e.g., powder) can lead to a rapid, uncontrolled reaction. Poor Heat Dissipation: The reaction generates a significant amount of heat, and if not adequately cooled, the rate can accelerate exponentially.[1][4]- Controlled Addition of Bromine: Use a dropping funnel to add liquid bromine slowly to the aluminum. This allows for the reaction rate to be controlled by the addition rate. - Use of Gaseous Bromine: Reacting aluminum with bromine vapor provides a much more controlled reaction. - Solvent Use: Performing the reaction in a suitable, non-reactive solvent can help to moderate the temperature. - Cooling Bath: Immerse the reaction vessel in an ice bath or other cooling medium to dissipate the heat generated.
Excessive Fume Production High Reaction Temperature: The exothermic nature of the reaction can cause the bromine to boil, leading to the release of large amounts of bromine vapor and aluminum bromide fumes.[1][2][5]- Temperature Control: Maintain a lower reaction temperature using a cooling bath and controlled reagent addition. - Reflux Condenser: Use a reflux condenser to return vaporized bromine to the reaction mixture.[4] - Fume Hood: Always perform this reaction in a well-ventilated fume hood.[1][4][5][6]
Inconsistent Results Variable Purity of Reactants: Impurities in the aluminum or bromine can affect the reaction rate and outcome. Presence of Water: Water can react with the this compound produced, leading to the formation of hydrogen bromide gas and affecting the product purity.[1]- Use High-Purity Reactants: Ensure the aluminum and bromine are of a known, high purity. - Dry Reactants and Glassware: Thoroughly dry all glassware and reactants before use. Consider using dried bromine.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the induction period often observed in this reaction?

A1: The delay is primarily due to the protective layer of aluminum oxide (Al₂O₃) on the surface of the aluminum.[1][2][3] Bromine must first penetrate this layer to react with the underlying aluminum metal. The length of this induction period can be inconsistent, making the reaction unpredictable if not properly controlled.

Q2: How can I safely quench the reaction in an emergency?

A2: If the reaction becomes uncontrollable, the primary goal is to cool it down rapidly. This can be achieved by adding a large volume of an inert, high-boiling point solvent to dilute the reactants and absorb the heat. Have a quenching plan in place before starting the reaction. Do not add water to a hot, ongoing reaction, as this can be explosive and will generate large volumes of corrosive hydrogen bromide gas.[1][6]

Q3: What are the main safety hazards associated with this reaction?

A3: The main hazards are:

  • Extreme Exotherm: The reaction releases a large amount of heat, which can lead to a runaway reaction if not controlled.[1][4]

  • Toxic and Corrosive Fumes: Bromine vapor and the this compound product are toxic and corrosive.[1][5][6] The reaction can also produce hydrogen bromide gas if moisture is present.[1]

  • Chemical Burns: Liquid bromine can cause severe chemical burns upon contact with skin.[1][6]

Q4: Can this reaction be performed in any solvent?

A4: No. The choice of solvent is critical. It must be inert to both bromine and this compound. Non-coordinating solvents are often used.[7] Avoid water and alcohols as they react with the product.[8]

Q5: How does the physical form of the aluminum affect the reaction?

A5: The surface area of the aluminum has a significant impact on the reaction rate. Aluminum foil or powder will react much more vigorously than a solid piece of aluminum due to the larger surface area available for reaction.[9][10][11]

Quantitative Data

ParameterValueSource(s)
Enthalpy of Reaction (ΔH) -1022 kJ/mol[12]
Heat of Formation (for AlBr₃) -526 kJ/mol[13]
Melting Point of AlBr₃ 97.5 °C
Boiling Point of AlBr₃ 255 °C
Dissociation Enthalpy (Al₂Br₆ → 2AlBr₃) 59 kJ/mol[7]

Experimental Protocols

Protocol 1: Controlled Synthesis of this compound with Liquid Bromine

This protocol is designed for a controlled reaction to synthesize this compound.

Materials:

  • Aluminum granules or turnings

  • Liquid bromine (dried over concentrated sulfuric acid if necessary)[4]

  • A three-necked round-bottom flask

  • Dropping funnel with pressure equalization[4]

  • Reflux condenser[4]

  • Thermometer

  • Heating mantle

  • Inert gas supply (e.g., nitrogen or argon)

  • Glass wool[4]

Procedure:

  • Set up the apparatus in a fume hood. Place a layer of glass wool at the bottom of the three-necked flask.[4]

  • Add the aluminum granules to the flask.

  • Fit the dropping funnel, reflux condenser, and thermometer to the flask.

  • Flush the system with an inert gas.[4]

  • Carefully add the dried bromine to the dropping funnel.

  • Begin slowly adding the bromine to the aluminum dropwise. An initial induction period may be observed.

  • Once the reaction begins, control the rate of bromine addition to maintain a steady reaction rate and temperature. Use a cooling bath as necessary to manage the exotherm.

  • After all the bromine has been added, the mixture can be gently heated to ensure the reaction goes to completion.

  • The resulting this compound can be purified by distillation.

Protocol 2: Synthesis of this compound with Gaseous Bromine

This method offers greater control over the reaction rate.

Materials:

  • Aluminum blocks or granules

  • Liquid bromine

  • Reaction vessel with a grating plate

  • Inert packing material (e.g., ceramic chips)

  • Gas inlet tube

  • Heating apparatus for vaporizing bromine

  • Condenser for product collection

Procedure:

  • In a suitable reaction vessel, place a layer of inert packing material on a grating plate.

  • Place the aluminum blocks on top of the packing material.

  • Gently heat the liquid bromine in a separate container to produce bromine vapor.

  • Introduce the gaseous bromine into the reaction vessel. The reaction will occur on the surface of the aluminum.

  • The product, this compound, will form and can be collected after cooling and condensation.

  • The reaction rate can be controlled by adjusting the flow rate of the bromine vapor.

Visualizations

Experimental_Workflow_Liquid_Bromine cluster_setup Apparatus Setup cluster_reaction Reaction cluster_purification Purification Setup Assemble 3-Neck Flask, Dropping Funnel, Condenser, Thermometer Inert Flush with Inert Gas Setup->Inert Reactants Add Aluminum to Flask, Bromine to Funnel Inert->Reactants Addition Slow, Dropwise Addition of Bromine Reactants->Addition Control Monitor Temperature & Control Addition Rate Addition->Control Cooling Apply Cooling Bath as Needed Control->Cooling Completion Gentle Heating for Reaction Completion Control->Completion Distillation Purify this compound by Distillation Completion->Distillation

Caption: Workflow for the controlled synthesis of this compound using liquid bromine.

Troubleshooting_Logic Start Reaction Issue Observed NoReaction Delayed or No Reaction? Start->NoReaction TooVigorous Reaction Too Vigorous? Start->TooVigorous ExcessFumes Excessive Fumes? Start->ExcessFumes OxideLayer Check for Oxide Layer - Use Powder/Granules - Mechanical/Chemical Activation NoReaction->OxideLayer Yes ControlAddition Control Reagent Addition - Slow Bromine Feed - Use Gaseous Bromine TooVigorous->ControlAddition Yes ManageHeat Improve Heat Dissipation - Use Cooling Bath - Use Inert Solvent TooVigorous->ManageHeat Yes TempControl Reduce Reaction Temperature - Cooling Bath - Slower Addition ExcessFumes->TempControl Yes Reflux Use Reflux Condenser ExcessFumes->Reflux Yes

Caption: Troubleshooting decision tree for the aluminum-bromine reaction.

References

preventing moisture contamination during aluminum bromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to moisture contamination during aluminum bromide (AlBr₃) synthesis.

Troubleshooting Guide

This guide addresses specific issues encountered during this compound synthesis in a question-and-answer format, focusing on problems arising from moisture contamination.

Issue 1: The reaction between aluminum and bromine is sluggish or does not initiate.

  • Question: My reaction between aluminum metal and liquid bromine isn't starting, or is extremely slow. What are the likely causes and how can I fix it?

  • Answer: A delayed or non-existent reaction is often due to the passivating layer of aluminum oxide (Al₂O₃) on the surface of the aluminum metal, which prevents the bromine from reacting. Moisture in the reaction setup can also contribute to this issue.

    Troubleshooting Steps:

    • Activate the Aluminum: The protective oxide layer must be removed. This can be achieved by:

      • Mechanical Cleaning: Abrading the surface of the aluminum foil, granules, or turnings with a file or sandpaper immediately before use.

      • Chemical Activation: Treating the aluminum with a small amount of a gallium-indium eutectic can disrupt the oxide layer.[1] Another method involves heating the aluminum in the presence of an organometallic compound and hydrogen.[2]

    • Ensure Anhydrous Conditions: Any residual moisture will react with the aluminum surface and the this compound product. Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C for several hours) and the reaction is assembled hot under a stream of dry, inert gas (nitrogen or argon).[3]

    • Initiate with Heat: Gentle heating of a small portion of the reactants can sometimes initiate the highly exothermic reaction. This should be done with extreme caution behind a blast shield.

    • Use a Catalyst: The addition of a crystal of iodine can help to initiate the reaction.

Issue 2: The reaction is violent and difficult to control.

  • Question: The reaction between aluminum and bromine is extremely exothermic and proceeds too quickly, leading to the sublimation of reactants and product. How can I moderate the reaction rate?

  • Answer: The direct reaction of aluminum with liquid bromine is notoriously vigorous.[4] Controlling the rate of addition of the limiting reagent is key to maintaining a manageable reaction temperature.

    Troubleshooting Steps:

    • Controlled Addition of Bromine: Use a pressure-equalizing dropping funnel to add the bromine to the aluminum metal dropwise. This allows for precise control over the reaction rate.

    • Use of a Solvent: Performing the reaction in an anhydrous, inert solvent can help to dissipate the heat generated. Suitable solvents include saturated hydrocarbons like hexane.[5] Avoid halogenated solvents like dichloromethane, as they can react with aluminum.[5]

    • Cooling: Immerse the reaction flask in a cooling bath (e.g., an ice-water bath) to help manage the temperature.

    • Diluted Bromine Vapor: A safer method involves reacting aluminum with dilute bromine vapor, which can be achieved by passing a stream of inert gas through liquid bromine and then over the aluminum.[6]

Issue 3: The final this compound product is discolored (yellow or brown).

  • Question: My synthesized this compound is not the expected white or colorless solid, but instead has a yellow or reddish-brown tint. What causes this discoloration and how can I purify it?

  • Answer: The discoloration of this compound is typically due to the presence of unreacted bromine or iron-containing impurities.[7][8][9]

    Troubleshooting Steps:

    • Ensure Complete Reaction: Make sure the bromine has fully reacted. This can be achieved by using a slight excess of aluminum.

    • Purification by Sublimation or Distillation: this compound can be purified by vacuum sublimation or distillation.[9] Heating the crude product under vacuum will cause the this compound to sublime, leaving behind less volatile impurities.

Issue 4: Low yield of this compound.

  • Question: I am experiencing a significantly lower yield of this compound than expected. What are the potential reasons for this?

  • Answer: Low yields are most commonly attributed to moisture contamination, which consumes the reactants and the product. Other factors include incomplete reaction and loss of product during workup. The presence of water can deactivate the Lewis acid catalyst in subsequent reactions like Friedel-Crafts alkylation.[10][11][12][13][14]

    Troubleshooting Steps:

    • Rigorous Moisture Exclusion: This is the most critical factor.

      • Dry Glassware: Flame-dry all glassware under vacuum or oven-dry at a high temperature (e.g., 150°C) for several hours and assemble while hot under a flow of inert gas.

      • Anhydrous Reactants and Solvents: Use high-purity aluminum. Dry the bromine by shaking it with concentrated sulfuric acid.[15] Solvents must be rigorously dried and stored over molecular sieves. The water content of anhydrous solvents should ideally be below 50 ppm.[16]

      • Inert Atmosphere: Conduct the entire synthesis under a positive pressure of a dry inert gas (nitrogen or argon) using a Schlenk line or in a glovebox.[17][18][19]

    • Ensure Complete Reaction: As mentioned previously, ensure the limiting reagent has been fully consumed.

    • Minimize Transfer Losses: this compound is highly hygroscopic and will fume in moist air.[4] Handle the product under an inert atmosphere and minimize its exposure to the air during transfer and storage.

Frequently Asked Questions (FAQs)

Q1: Why is moisture so detrimental to this compound synthesis?

A1: Moisture is highly detrimental for several reasons:

  • Reaction with Aluminum: Water reacts with aluminum metal to form aluminum hydroxide (B78521), passivating the surface and preventing it from reacting with bromine.

  • Hydrolysis of this compound: this compound reacts violently with water in an exothermic reaction to form aluminum hydroxide and hydrogen bromide gas.[4] This not only consumes the desired product but also creates hazardous byproducts.

  • Reduced Lewis Acidity: For its primary application as a Lewis acid catalyst, any hydrated form of this compound is significantly less effective.[10]

Q2: What is the acceptable level of moisture in solvents and reactants for this synthesis?

A2: While there is no universally agreed-upon maximum, for moisture-sensitive reactions, the water content in anhydrous solvents should be kept as low as possible, ideally below 50 ppm.[16] For high-purity applications, some suppliers offer solvents with water content as low as <10 ppm.[4] The moisture content of reactants should also be minimized through appropriate drying procedures.

Q3: How can I quantitatively measure the water content in my solvents?

A3: The most accurate and widely used method for determining trace amounts of water in organic solvents is the Karl Fischer titration .[5][7][17][20] This technique is highly sensitive and can detect water content in the ppm range.

Q4: What are the best practices for setting up a moisture-free reaction?

A4: The gold standards for conducting moisture-sensitive reactions are the use of a Schlenk line or a glovebox .[17][18][19]

  • Schlenk Line: This apparatus allows for the manipulation of reagents under an inert atmosphere. Key steps include purging the glassware with an inert gas and using vacuum-inert gas cycles to remove atmospheric moisture.

  • Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere, offering excellent protection from moisture and oxygen.

Q5: How should I store anhydrous this compound?

A5: Anhydrous this compound must be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry place.[21] The container should be made of a material that will not be corroded by this compound, such as glass.

Data Presentation

Table 1: Efficiency of Common Drying Agents for Inert Gas Streams

Drying AgentResidual Water (mg/L of air)
Calcium Sulfate (Drierite)0.005
Aluminum Oxide0.005
Magnesium Perchlorate0.002
Phosphorus Pentoxide<0.00002

Data adapted from literature on drying agents.

Table 2: Typical Water Content in Anhydrous Solvents

Solvent GradeTypical Water Content (ppm)
Standard Anhydrous< 50
High-Purity/Specialty Anhydrous< 10

These values are general guidelines; always refer to the supplier's certificate of analysis.[4][16]

Experimental Protocols

Protocol 1: Drying of Bromine

  • In a fume hood, carefully add the required volume of bromine to a separatory funnel.

  • Add an equal volume of concentrated sulfuric acid.

  • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure.

  • Allow the layers to separate completely. The lower layer is the dried bromine.

  • Carefully drain the dried bromine into a dry, clean storage vessel.

Protocol 2: Setup of a Moisture-Free Reaction using a Schlenk Line

  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, dropping funnel) is thoroughly cleaned and oven-dried at >120°C for at least 4 hours.

  • Assembly: Assemble the apparatus while it is still hot and immediately place it under a positive pressure of a dry inert gas (nitrogen or argon) from the Schlenk line.

  • Purging: Perform at least three vacuum-inert gas cycles to remove any residual atmospheric moisture from the assembled apparatus.

  • Reagent Transfer: Transfer anhydrous solvents and liquid reagents via a cannula or a dry syringe. Transfer solid reagents under a positive flow of inert gas.

Visualizations

Experimental_Workflow Experimental Workflow for Anhydrous this compound Synthesis cluster_prep Preparation cluster_setup Reaction Setup (Schlenk Line) cluster_reaction Synthesis cluster_workup Purification & Storage p1 Dry Glassware (Oven/Flame-Dry) s1 Assemble Hot Glassware p1->s1 p2 Dry Bromine (with H2SO4) r1 Slowly Add Dried Bromine (via Dropping Funnel) p2->r1 p3 Activate Aluminum s3 Add Activated Aluminum p3->s3 s2 Purge with Inert Gas (3x Vacuum/Inert Gas Cycles) s1->s2 s2->s3 s3->r1 r2 Control Temperature (Cooling Bath) r1->r2 r3 React Under Inert Atmosphere r2->r3 w1 Purify by Vacuum Sublimation/Distillation r3->w1 w2 Handle Product in Glovebox/Under Inert Gas w1->w2 w3 Store in a Tightly Sealed Container Under Inert Gas w2->w3

Caption: Workflow for the synthesis of anhydrous this compound.

Troubleshooting_Moisture Troubleshooting Moisture-Related Issues in AlBr3 Synthesis start Low Yield or Reaction Failure q1 Is the reaction sluggish or not starting? start->q1 a1 Activate Aluminum (remove oxide layer) q1->a1 Yes q2 Is the product discolored? q1->q2 No a1->q2 a2 Purify by Sublimation/Distillation q2->a2 Yes q3 Were anhydrous conditions ensured? q2->q3 No a2->q3 a3 Implement rigorous moisture exclusion techniques: - Dry glassware thoroughly - Use anhydrous reactants/solvents - Maintain inert atmosphere q3->a3 No end Successful Synthesis q3->end Yes a3->end

Caption: Decision tree for troubleshooting moisture contamination.

References

Technical Support Center: Managing Aluminum Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment and established safety protocols within your institution. Always consult your organization's safety guidelines and the Safety Data Sheet (SDS) for aluminum bromide before handling this chemical.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound, with a focus on managing its violent reaction with water.

Issue Possible Cause(s) Recommended Action(s)
Unexpectedly vigorous reaction or fuming upon opening the this compound container. Exposure to atmospheric moisture.Immediately close the container if safe to do so. Work in a fume hood with the sash lowered. Ensure all glassware and reagents are scrupulously dry. Store this compound in a tightly sealed container in a dry, cool, and well-ventilated area, preferably under an inert atmosphere like nitrogen.
Sudden and uncontrolled temperature increase (exotherm) during a reaction. Uncontrolled addition of a protic reagent (e.g., water, alcohol).[1][2] Inadequate cooling or stirring.Immediately cease addition of the reagent. Enhance cooling by using an ice bath or other cooling system. Increase stirring speed to improve heat dissipation.[3] If the reaction is approaching a dangerous runaway state, be prepared to execute an emergency shutdown procedure.
Formation of a white solid and corrosive fumes during reaction workup. Hydrolysis of this compound by water.[1]This is the expected result of the reaction between this compound and water, producing aluminum hydroxide (B78521) and hydrobromic acid (HBr) fumes.[4] Ensure the workup is performed in a well-ventilated fume hood.
Difficulty in controlling the reaction rate. Reaction initiated at too high a temperature. Rate of reagent addition is too fast.Start the reaction at a lower temperature (e.g., 0 °C) to moderate the initial exotherm.[3] Add the reactive reagent slowly and dropwise, monitoring the internal temperature closely.
Spill of solid this compound. Accidental mishandling.Evacuate the area if necessary. Do NOT use water to clean up the spill. Cover the spill with a dry, inert absorbent material such as sand or sodium carbonate.[5] Collect the mixture in a sealed container for proper disposal.

Frequently Asked Questions (FAQs)

Q1: What happens when this compound reacts with water?

A1: this compound (AlBr₃) reacts violently and exothermically with water (H₂O) in a hydrolysis reaction. This reaction produces aluminum hydroxide (Al(OH)₃) and hydrogen bromide (HBr) gas, which is a corrosive and toxic fume.[1][4] The reaction is highly energetic and can cause boiling and splattering of the reaction mixture.

The balanced chemical equation is: AlBr₃(s) + 3H₂O(l) → Al(OH)₃(s) + 3HBr(g)[4]

Q2: What are the primary hazards associated with the this compound and water reaction?

A2: The primary hazards include:

  • Extreme Heat Generation: The reaction is highly exothermic, which can lead to a rapid increase in temperature and pressure, potentially causing the reaction vessel to fail.[2][3]

  • Toxic and Corrosive Fumes: The reaction releases hydrogen bromide (HBr) gas, which is corrosive to the respiratory tract, skin, and eyes.

  • Violent Reaction/Explosion: The rapid evolution of gas and heat can cause the mixture to boil violently or even explode, especially if water is added to a large amount of this compound.[6]

Q3: Can I use water to extinguish a fire involving this compound?

A3: No, you must NEVER use water to extinguish a fire involving this compound. The violent reaction with water will exacerbate the situation. Use a Class D fire extinguisher (for combustible metals) or dry extinguishing agents like sand or sodium carbonate.[5]

Q4: How should I properly store anhydrous this compound?

A4: Anhydrous this compound should be stored in a tightly sealed, waterproof container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols and strong acids. Storing under an inert atmosphere, such as nitrogen, is recommended to prevent reaction with atmospheric moisture.

Q5: What personal protective equipment (PPE) is required when handling this compound?

A5: Appropriate PPE includes:

  • Eye Protection: Chemical safety goggles and a face shield.[7]

  • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile rubber).[7]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. In situations with a risk of exposure to fumes, a respirator may be necessary.[7]

Experimental Protocols

Protocol 1: Controlled Quenching of this compound with Isopropanol (B130326)

This protocol describes a safer method for neutralizing small quantities of residual this compound using a less reactive alcohol, isopropanol, followed by a final quench with water. This procedure should be performed in a chemical fume hood.

Materials:

  • Reaction vessel containing residual this compound

  • Anhydrous isopropanol

  • Deionized water

  • Inert solvent (e.g., toluene (B28343) or hexane)

  • Dropping funnel

  • Stirring apparatus (magnetic or mechanical)

  • Cooling bath (e.g., ice-water bath)

  • Thermometer or temperature probe

Procedure:

  • Inert Atmosphere: Ensure the reaction vessel is under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.[3]

  • Dilution: Dilute the this compound residue with a dry, inert solvent like toluene. This helps to dissipate heat generated during quenching.[3]

  • Cooling: Cool the diluted mixture to 0 °C using an ice-water bath.[3]

  • Slow Addition of Isopropanol: Slowly add anhydrous isopropanol dropwise from an addition funnel while vigorously stirring the mixture.[3] Monitor the internal temperature closely and maintain it at or below 10 °C. The reaction with isopropanol is less vigorous than with water.

  • Observation: Continue the slow addition of isopropanol. If the rate of gas evolution or temperature rise increases significantly, pause the addition until the reaction subsides.

  • Completion of Isopropanol Quench: Once the addition of isopropanol no longer produces a significant exotherm or gas evolution, the initial quenching is complete.

  • Water Quench: After the reaction with isopropanol has ceased, slowly add a 1:1 mixture of isopropanol and water dropwise, continuing to monitor the temperature.[3]

  • Final Water Addition: Once the isopropanol-water mixture addition is complete and no further reaction is observed, deionized water can be slowly added to ensure all reactive species are neutralized.

  • Neutralization and Disposal: The final aqueous solution can be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal according to your institution's hazardous waste guidelines.

Quantitative Data Summary
Property Value Reference
Molar Mass 266.69 g/mol [8]
Melting Point 97.5 °C[9]
Boiling Point 255 °C[9]
Standard Enthalpy of Formation (ΔHf°) -527.5 kJ/mol[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_quench Quenching cluster_final Final Steps prep1 Inert Atmosphere Setup prep2 Dilute AlBr3 in Inert Solvent prep1->prep2 prep3 Cool to 0 °C prep2->prep3 quench1 Slow Dropwise Addition of Isopropanol prep3->quench1 quench2 Monitor Temperature and Reaction Rate quench1->quench2 Maintain T ≤ 10°C quench3 Slow Addition of Isopropanol/Water Mixture quench2->quench3 After initial quench quench4 Slow Addition of Water quench3->quench4 final1 Neutralize with Base quench4->final1 final2 Dispose of Waste final1->final2

Caption: Controlled Quenching Workflow for this compound.

logical_relationship cluster_reactants Reactants cluster_products Products & Effects cluster_hazards Hazards AlBr3 This compound (AlBr3) Heat Extreme Heat (Exothermic) AlBr3->Heat HBr Hydrogen Bromide Gas (HBr) AlBr3->HBr AlOH3 Aluminum Hydroxide (Al(OH)3) AlBr3->AlOH3 Water Water (H2O) Water->Heat Water->HBr Water->AlOH3 ViolentReaction Violent Reaction / Splattering Heat->ViolentReaction ThermalRunaway Thermal Runaway Heat->ThermalRunaway CorrosiveFumes Corrosive & Toxic Fumes HBr->CorrosiveFumes

Caption: Hazards of this compound and Water Reaction.

References

Technical Support Center: Safe Disposal of Aluminum Bromide Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols and answers to frequently asked questions regarding the safe handling and disposal of aluminum bromide (AlBr₃) waste. Researchers, scientists, and drug development professionals should consult this information to ensure safe laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: this compound is a corrosive solid that reacts violently with moisture.[1][2] The primary hazards are:

  • Violent reaction with water: It reacts exothermically with water, including moisture in the air, to produce hydrogen bromide (HBr) gas, which is toxic and corrosive.[3][4][5][6] This reaction can cause splattering and release of acidic fumes.

  • Corrosivity: this compound and the resulting HBr are corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract.[1][2][7]

  • Incompatibility: It is incompatible with acids, strong bases, alcohols, and oxidizing agents.[2][6][8]

Q2: Can I dispose of this compound waste down the drain?

A2: No, untreated this compound waste should never be disposed of down the drain. Its violent reaction with water can damage plumbing and create a hazardous situation.[8][9] After proper neutralization to a pH between 5.5 and 9.5, small quantities of the resulting solution may be permissible for drain disposal, but you must always adhere to local, state, and national environmental regulations.[8][10]

Q3: What personal protective equipment (PPE) is required when handling this compound waste?

A3: A comprehensive set of PPE is mandatory:

  • Eye Protection: Chemical splash goggles and a face shield.[2]

  • Skin Protection: A chemical-resistant and flame-retardant lab coat or suit, along with nitrile rubber gloves.[2]

  • Respiratory Protection: A self-contained breathing apparatus (SCBA) or a full-face respirator with appropriate cartridges should be used, especially when dealing with spills or open transfers that could generate dust or fumes.[2][9] All handling should be done inside a chemical fume hood.[2]

Q4: How should I store this compound waste before disposal?

A4: Store this compound waste in a cool, dry place in a tightly sealed, corrosion-resistant container.[8][11] The storage area should be well-ventilated and separate from incompatible materials such as water, acids, alcohols, and strong bases.[5][8]

Troubleshooting Guide

Issue Probable Cause Solution
Fuming or smoking from the waste container. Exposure to atmospheric moisture.The container is not properly sealed. Immediately move the container to a fume hood. Ensure the container is tightly closed. If the container is compromised, transfer the waste to a new, dry, and properly sealed container.
Unexpectedly rapid or violent reaction during neutralization. The neutralizing agent was added too quickly, or the initial solution was too concentrated.Immediately cease adding the neutralizing agent. If safe to do so, use an ice bath to cool the reaction vessel. Resume addition of the neutralizing agent at a much slower rate once the reaction has subsided.
Solid precipitate forms during neutralization. Formation of aluminum hydroxide (B78521).This is an expected outcome of the neutralization process. Continue stirring to ensure a homogeneous mixture.
pH of the final solution is not within the acceptable range (5.5-9.5). Insufficient or excessive addition of neutralizing agent.If the pH is too low (acidic), slowly add more of the basic neutralizing solution. If the pH is too high (basic), slowly add a dilute acid (e.g., 1M HCl) to bring it within the acceptable range.[10]

Experimental Protocols

Protocol for Neutralization of this compound Waste

This protocol details the slow hydrolysis and subsequent neutralization of this compound waste. This procedure must be performed in a certified chemical fume hood while wearing all required PPE.

Materials:

  • This compound waste

  • Large beaker or flask (at least 10 times the volume of the waste)

  • Stir plate and magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Sodium carbonate (soda ash) or sodium bicarbonate

  • pH meter or pH paper

  • Water

Procedure:

  • Preparation:

    • Place the large beaker or flask in an ice bath on a stir plate.

    • Add a magnetic stir bar to the beaker.

    • Fill the beaker with a large amount of cold water (a 1:10 ratio of waste to water is a good starting point). Begin stirring.

  • Slow Addition of this compound:

    • If the this compound waste is a solid, add it very slowly and in small increments to the stirring cold water.

    • If the waste is in a solution, use a dropping funnel to add it dropwise to the water.

    • Caution: The hydrolysis of this compound is highly exothermic. Monitor the temperature of the solution and control the addition rate to prevent boiling or excessive fuming.[12]

  • Neutralization:

    • Once the this compound has been completely added and hydrolyzed, the resulting solution will be acidic due to the formation of hydrobromic acid.

    • Slowly add a basic neutralizing agent, such as sodium carbonate or sodium bicarbonate, in small portions. Be cautious, as this will generate carbon dioxide gas.[13][14]

    • Continue adding the neutralizing agent while stirring until the pH of the solution is between 5.5 and 9.5.[10] Use a calibrated pH meter for accurate measurement.

  • Disposal:

    • Once the pH is stable within the acceptable range, the neutralized solution, containing primarily aluminum hydroxide precipitate, can be prepared for disposal.

    • Consult your institution's Environmental Health & Safety (EH&S) office for guidance on final disposal.[14] Depending on local regulations, it may be permissible to dispose of it down the drain with copious amounts of water, or it may require collection as hazardous waste.[5][10]

Quantitative Data Summary

PropertyValue
Chemical Formula AlBr₃
Molecular Weight 266.69 g/mol [2]
Appearance White to yellowish solid[2]
Melting Point 97.5 °C[2]
Boiling Point 265 °C[2]
Specific Gravity 3.205 g/cm³[2]
Oral LD50 (rat) 1598 mg/kg[6]
Oral LD50 (mouse) 1623 mg/kg[6]

Disposal Workflow Diagram

G cluster_prep Preparation & Assessment cluster_solid Solid or Concentrated Waste cluster_spill Spill Management cluster_disposal Final Disposal start Start: this compound Waste assess_waste Assess Waste Type (Solid, Solution, or Spill?) start->assess_waste ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) assess_waste->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood hydrolysis Slowly add waste to stirred ice water (1:10 ratio) fume_hood->hydrolysis Solid/Solution cover_spill Cover spill with dry lime, sand, or soda ash fume_hood->cover_spill Spill neutralize Neutralize with Na2CO3 or NaHCO3 to pH 5.5 - 9.5 hydrolysis->neutralize check_ph Verify pH is stable neutralize->check_ph check_ph->neutralize Adjust pH consult_ehs Consult Institutional EH&S for final disposal protocol check_ph->consult_ehs pH OK collect_spill Collect into a sealed container for hazardous waste pickup cover_spill->collect_spill collect_spill->consult_ehs end End: Waste Disposed consult_ehs->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Technical Support Center: Optimizing AlBr₃ Catalyst Loading in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of aluminum bromide (AlBr₃) as a catalyst in organic reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low product yield is a common issue in AlBr₃-catalyzed reactions. The following table outlines potential causes and their corresponding solutions.

Potential Cause Troubleshooting Steps Citation
Insufficient Catalyst Loading Gradually increase the AlBr₃ loading in small increments (e.g., 1-2 mol%). Monitor the reaction progress at each stage to identify the optimal loading that maximizes yield without promoting side reactions.[1]
Catalyst Deactivation If the aromatic substrate contains basic functional groups like amines (-NH₂), the Lewis acid catalyst can be deactivated. Consider protecting the deactivating group before the reaction or using a larger excess of the catalyst. Ensure the AlBr₃ is of high quality, as impurities or hydrolysis can significantly reduce its activity. Use a freshly opened or properly stored bottle of the catalyst.[1][2][3]
Poor Quality Starting Materials Impurities in reactants or solvents can interfere with the reaction or poison the catalyst. Verify the purity of all reagents and solvents using appropriate analytical techniques (e.g., NMR, GC-MS). Purify starting materials if necessary.[4][5]
Inadequate Reaction Time or Temperature Monitor the reaction over time using techniques like TLC, GC, or HPLC to determine the optimal duration. Insufficient time can lead to an incomplete reaction, while excessive time might cause product decomposition. Temperature can also be a critical factor; run the reaction at various temperatures to find the optimal balance between reaction rate and selectivity.[4]
Deactivated Aromatic Ring Friedel-Crafts reactions are generally unsuccessful with strongly deactivated aromatic rings (e.g., nitrobenzene). If your substrate is highly deactivated, consider alternative synthetic routes.[1]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Product Yield check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_reagents Verify Reagent Purity start->check_reagents check_conditions Optimize Reaction Conditions start->check_conditions check_substrate Assess Substrate Reactivity start->check_substrate increase_loading Increase AlBr₃ Loading Incrementally check_catalyst->increase_loading Catalyst Issues protect_group Protect Deactivating Groups check_catalyst->protect_group Catalyst Issues use_fresh_catalyst Use Fresh/Pure AlBr₃ check_catalyst->use_fresh_catalyst Catalyst Issues purify_reagents Purify Starting Materials & Solvents check_reagents->purify_reagents Impurity Suspected optimize_time_temp Vary Reaction Time & Temperature check_conditions->optimize_time_temp Suboptimal Conditions alternative_route Consider Alternative Synthetic Route check_substrate->alternative_route Strongly Deactivated Ring end_success Improved Yield increase_loading->end_success protect_group->end_success use_fresh_catalyst->end_success purify_reagents->end_success optimize_time_temp->end_success

Caption: A logical workflow for troubleshooting low-yield reactions.

Issue 2: Formation of Side Products and Poor Selectivity

The formation of unwanted byproducts can complicate purification and reduce the yield of the desired product.

Potential Cause Troubleshooting Steps Citation
High Catalyst Loading An excessive amount of AlBr₃ can promote side reactions such as polyalkylation. Reduce the catalyst loading to find the optimal concentration that favors the desired product.[1]
Carbocation Rearrangement (Friedel-Crafts Alkylation) Carbocation intermediates in Friedel-Crafts alkylation are prone to rearrangement to form more stable carbocations. Lowering the reaction temperature can sometimes suppress these rearrangements. Alternatively, using Friedel-Crafts acylation followed by a reduction step can avoid this issue as the acylium ion is resonance-stabilized and does not rearrange.[2][3][6][7][8]
Suboptimal Reaction Conditions Adjusting the temperature, reactant concentrations, and order of reagent addition can significantly influence the selectivity of the reaction.[4][9]

Decision Tree for Improving Selectivity

SelectivityTroubleshooting start Poor Selectivity/ Side Products check_catalyst_loading Is Catalyst Loading Optimized? start->check_catalyst_loading check_rearrangement Is Carbocation Rearrangement Possible? (Alkylation) check_catalyst_loading->check_rearrangement Yes reduce_loading Reduce AlBr₃ Loading check_catalyst_loading->reduce_loading No check_conditions Are Reaction Conditions Optimized? check_rearrangement->check_conditions No lower_temp Lower Reaction Temperature check_rearrangement->lower_temp Yes use_acylation Use Friedel-Crafts Acylation-Reduction Route check_rearrangement->use_acylation Yes optimize_conditions Adjust Temperature, Concentration, & Reagent Addition Order check_conditions->optimize_conditions No end_success Improved Selectivity check_conditions->end_success Yes reduce_loading->end_success lower_temp->end_success use_acylation->end_success optimize_conditions->end_success

Caption: Decision-making process for improving reaction selectivity.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal catalyst loading for my specific reaction?

A1: The optimal catalyst loading should be determined empirically for each reaction. A good starting point is a low catalyst loading (e.g., 1-5 mol%).[1] You can then gradually increase the amount of AlBr₃ in increments, monitoring the reaction yield and selectivity at each step. This systematic approach will help you identify the ideal catalyst concentration that provides the best results for your specific substrates and conditions.

Q2: What are the common signs of AlBr₃ deactivation, and how can I prevent it?

A2: Signs of AlBr₃ deactivation include a significant drop in reaction rate or a complete stall of the reaction. Deactivation is often caused by moisture or basic functional groups on the substrate. To prevent this, ensure all glassware is thoroughly dried, and use anhydrous solvents.[10] If your substrate contains amine (-NH₂) or other basic groups, these can form complexes with the Lewis acid, rendering it inactive.[1][2][3] In such cases, protecting the functional group before the reaction is a viable strategy. Always use high-purity AlBr₃ from a freshly opened or properly stored container.

Q3: Can I reuse the AlBr₃ catalyst?

A3: In many organic reactions, particularly Friedel-Crafts acylations, AlBr₃ forms a complex with the ketone product, and a stoichiometric amount is often required.[11] This complex is typically destroyed during the aqueous workup, making catalyst recovery and reuse challenging. While catalytic amounts are used in alkylations, the catalyst is still susceptible to deactivation, which can hinder its reuse without regeneration.

Q4: What safety precautions should I take when handling AlBr₃?

A4: this compound is a corrosive and water-sensitive substance. It reacts with moisture, including humidity in the air and on the skin, to produce hydrogen bromide (HBr) gas, which is also corrosive.[12] Always handle AlBr₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14] In case of skin contact, immediately rinse the affected area with plenty of water. Store AlBr₃ in a tightly sealed container in a dry, cool place away from moisture.

Q5: My Friedel-Crafts alkylation reaction is giving a rearranged product. How can I obtain the straight-chain product?

A5: Carbocation rearrangements are a known limitation of Friedel-Crafts alkylation, as primary carbocations can rearrange to more stable secondary or tertiary carbocations.[2][3][8] To avoid this, you can perform a Friedel-Crafts acylation reaction first, which yields a ketone. The acylium ion intermediate is stabilized by resonance and does not undergo rearrangement.[7][11] The resulting ketone can then be reduced to the desired straight-chain alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[11]

Experimental Protocols

General Protocol for a Friedel-Crafts Acylation using AlBr₃

This protocol provides a general guideline for the acylation of an aromatic compound. The specific quantities and conditions should be optimized for each reaction.

  • Preparation:

    • Ensure all glassware (e.g., round-bottomed flask, addition funnel, reflux condenser) is thoroughly oven- or flame-dried to remove any moisture.[10]

    • Assemble the glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup:

    • To a round-bottomed flask, add anhydrous this compound (AlBr₃) and a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide).

    • Cool the mixture to 0°C in an ice/water bath.

  • Reagent Addition:

    • Dissolve the acyl halide (e.g., acetyl chloride) in the anhydrous solvent and add it to the addition funnel.

    • Add the acyl halide solution dropwise to the stirred AlBr₃ suspension over a period of 10-15 minutes.

    • After the addition is complete, dissolve the aromatic compound in the anhydrous solvent and add it to the addition funnel.

    • Add the aromatic compound solution dropwise to the reaction mixture. The rate of addition should be controlled to prevent excessive boiling.[12]

  • Reaction and Workup:

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for a specified time, monitoring its progress by TLC or GC.

    • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing ice and concentrated HCl with stirring.[12]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product using an appropriate technique, such as recrystallization or column chromatography.

Experimental Workflow Diagram

AcylationWorkflow start Start prep Prepare Dry Glassware under Inert Atmosphere start->prep setup Add AlBr₃ and Anhydrous Solvent to Flask, Cool to 0°C prep->setup add_acyl_halide Dropwise Addition of Acyl Halide Solution setup->add_acyl_halide add_aromatic Dropwise Addition of Aromatic Compound Solution add_acyl_halide->add_aromatic react Stir at Room Temperature (Monitor Progress) add_aromatic->react workup Quench with Ice/HCl, Extract, and Wash react->workup dry_concentrate Dry Organic Layer and Remove Solvent workup->dry_concentrate purify Purify Crude Product dry_concentrate->purify end Final Product purify->end

Caption: A typical experimental workflow for Friedel-Crafts acylation.

References

troubleshooting low yields in laboratory-scale AlBr3 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the laboratory-scale synthesis of aluminum bromide (AlBr₃). The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific problems that can lead to low yields and other undesirable outcomes during the synthesis of this compound.

Question: Why is my AlBr₃ yield significantly lower than the theoretical calculation?

Answer: Low yields in AlBr₃ synthesis are a common issue and can stem from several factors throughout the experimental process. The primary culprits are often related to reactant quality, reaction conditions, and product isolation. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Key Areas to Investigate for Low Yield:

  • Reactant Purity and Preparation: The quality of your starting materials is paramount.

  • Reaction Conditions: The synthesis is highly sensitive to the experimental environment.

  • Product Purification: Significant loss of product can occur during the purification stage.

Below is a detailed breakdown of potential causes and their solutions.

Question: My reaction is difficult to initiate or fails to start. What are the likely causes?

Answer: Failure to initiate the reaction between aluminum and bromine is typically due to the passivating layer of aluminum oxide (Al₂O₃) on the surface of the aluminum. This layer prevents the bromine from coming into direct contact with the aluminum metal.

To overcome this, consider the following:

  • Mechanical Activation: Use aluminum turnings or powder instead of foil to increase the surface area. If using foil, abrading the surface with sandpaper or a file can help to remove the oxide layer.

  • Chemical Activation: A small crystal of iodine can be added to the reaction mixture. The iodine reacts with the aluminum to form aluminum iodide (AlI₃), which can disrupt the oxide layer and initiate the reaction with bromine.

  • Thermal Activation: Gentle heating with a heat gun can sometimes provide the activation energy needed to start the reaction.[1] However, this should be done with extreme caution due to the highly exothermic nature of the reaction.[2][3][4]

Question: The AlBr₃ product is discolored (yellow, red, or brown). What causes this and how can it be resolved?

Answer: A pure AlBr₃ sample should be a white to pale yellow solid.[5] Discoloration is most commonly due to the presence of iron impurities or unreacted bromine.

  • Iron Impurities: If the aluminum source contains iron, the resulting AlBr₃ can be contaminated with ferric bromide (FeBr₃), which is a reddish-brown solid. Using high-purity aluminum is the best way to avoid this.

  • Excess Bromine: A yellow or orange tint can indicate the presence of dissolved, unreacted bromine. This can often be removed during the purification process.

To obtain a colorless product, purification methods such as sublimation or recrystallization are necessary.

Frequently Asked Questions (FAQs)

Q1: What is the balanced chemical equation for the synthesis of this compound from aluminum and bromine?

A1: The balanced chemical equation is: 2 Al(s) + 3 Br₂(l) → 2 AlBr₃(s).[2]

Q2: What are the main safety precautions to take during AlBr₃ synthesis?

A2: The reaction is highly exothermic and involves hazardous materials.[2] Bromine is toxic and corrosive. This compound is highly reactive with water and can release toxic and corrosive hydrogen bromide (HBr) gas upon contact with moisture.[6] Therefore, the synthesis must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty gloves, must be worn. A quench solution, such as aqueous sodium thiosulfate, should be readily available to neutralize any bromine spills.

Q3: How should anhydrous AlBr₃ be stored?

A3: Anhydrous AlBr₃ is highly hygroscopic and will readily react with atmospheric moisture. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place.

Q4: Can I use aluminum foil for this synthesis?

A4: While aluminum foil can be used, it is not ideal due to its relatively low surface area and the presence of a significant oxide layer.[3][4][7] If used, it should be cut into small pieces or wadded into a ball to increase the reactive surface area.[3][4][7] Aluminum turnings or powder are generally preferred.[5]

Data Presentation

The following tables provide a summary of key quantitative data for troubleshooting and optimizing your AlBr₃ synthesis.

Table 1: Stoichiometry for AlBr₃ Synthesis

ReactantMolar Mass ( g/mol )Stoichiometric Ratio (Al : Br₂)Moles per 10g of AlGrams of Br₂ per 10g of AlTheoretical Yield of AlBr₃ (g)
Aluminum (Al)26.9820.371-98.8
Bromine (Br₂)159.813-89.0-

Table 2: Troubleshooting Common Issues in AlBr₃ Synthesis

IssuePotential CauseRecommended Solution
Low Yield Moisture Contamination: Reactants or glassware are not perfectly dry.Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and freshly opened or purified bromine.
Incomplete Reaction: Insufficient reaction time or poor mixing.Allow the reaction to proceed until all the bromine has been consumed. Ensure efficient stirring to maintain contact between reactants.
Loss during Purification: Sub-optimal sublimation or recrystallization technique.Ensure a good vacuum and appropriate temperature gradient for sublimation. For recrystallization, use a minimal amount of hot solvent and allow for slow cooling.
Discolored Product Iron Impurities: The aluminum source contains iron.Use high-purity aluminum (99.9% or higher).
Excess Bromine: Unreacted bromine remains in the product.Gently heat the crude product under a stream of inert gas to drive off excess bromine before purification.
Reaction Failure Aluminum Oxide Layer: Passivating layer on the aluminum surface.Use aluminum powder or turnings. Mechanically or chemically activate the aluminum surface.

Experimental Protocols

The following is a detailed methodology for the laboratory-scale synthesis of anhydrous this compound.

Objective: To synthesize anhydrous this compound from aluminum and bromine.

Materials:

  • Aluminum turnings or 30-mesh powder (10.0 g)

  • Anhydrous bromine (60.0 g)

  • Concentrated sulfuric acid (for drying bromine)

  • 250 mL three-necked round-bottom flask

  • Dropping funnel with a long delivery tube

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Receiving flask

  • Drying tubes (filled with calcium chloride or similar desiccant)

Procedure:

  • Drying of Bromine: Carefully dry the bromine by shaking it with a small amount of concentrated sulfuric acid in a separatory funnel. Separate the bromine (lower layer) and store it in the dropping funnel. Protect the funnel with a drying tube.

  • Apparatus Setup: Assemble a 250 mL three-necked flask with the dropping funnel, a reflux condenser, and a gas outlet connected to a drying tube. Ensure all glassware is thoroughly dried in an oven and assembled while hot to prevent moisture ingress.

  • Reactant Addition: Place 10.0 g of aluminum turnings or powder into the reaction flask.[5]

  • Reaction Initiation and Progression: Slowly add the dried bromine dropwise to the aluminum.[5] The reaction is highly exothermic, so the addition rate should be controlled to maintain a steady reaction without excessive fuming. If the reaction does not start, gentle warming with a heating mantle may be necessary.

  • Reaction Completion: Continue the addition of bromine until it is all added. The reaction mixture should remain liquid.[5] Towards the end of the addition, gentle warming may be required to ensure the reaction goes to completion.[5]

  • Purification by Distillation: Once the reaction is complete, replace the reflux condenser and dropping funnel with a distillation apparatus. Distill the liquid this compound. The boiling point of AlBr₃ is 255 °C. Collect the pale-yellow distillate in a pre-weighed, dry receiving flask.

  • Yield Calculation: A typical yield for this procedure is between 52-55 g.[5]

Mandatory Visualization

The following diagrams illustrate key aspects of the AlBr₃ synthesis and troubleshooting process.

Troubleshooting_Workflow Troubleshooting Workflow for Low AlBr3 Yield start Low AlBr3 Yield Observed check_reactants 1. Check Reactant Quality - Purity of Al and Br2? - Anhydrous conditions maintained? start->check_reactants check_conditions 2. Evaluate Reaction Conditions - Reaction initiated properly? - Temperature controlled? check_reactants->check_conditions Yes solution_reactants Use high-purity, dry reactants. Ensure all glassware is oven-dried. check_reactants->solution_reactants No check_purification 3. Assess Purification Step - Significant loss during isolation? - Method appropriate for purity? check_conditions->check_purification Yes solution_conditions Activate Al surface. Control Br2 addition rate. Use cooling bath if necessary. check_conditions->solution_conditions No solution_purification Optimize sublimation/distillation parameters. Consider alternative purification methods. check_purification->solution_purification No end Improved Yield check_purification->end Yes solution_reactants->end solution_conditions->end solution_purification->end

Caption: A logical workflow for troubleshooting low yields in AlBr₃ synthesis.

Reaction_Pathway AlBr3 Synthesis Reaction Pathway cluster_reactants Reactants cluster_products Products cluster_conditions Conditions Al Aluminum (Al) AlBr3 This compound (AlBr3) Al->AlBr3 2 moles Br2 Bromine (Br2) Br2->AlBr3 3 moles exothermic Exothermic Reaction AlBr3->exothermic anhydrous Anhydrous Environment AlBr3->anhydrous

Caption: The reaction pathway for the synthesis of this compound.

References

Technical Support Center: Managing Hydrogen Bromide (HBr) Off-Gassing During Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on safely managing hydrogen bromide (HBr) off-gassing during hydrolysis reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with hydrogen bromide (HBr) off-gassing?

A1: Hydrogen bromide is a colorless, corrosive, and toxic gas with a sharp, irritating odor.[1][2] The primary hazards include:

  • Corrosivity: HBr is highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract upon contact.[1] It can also corrode metals and other materials.[1]

  • Toxicity: Inhalation of HBr gas can cause irritation of the respiratory tract, leading to coughing, sore throat, and difficulty breathing.[1] High concentrations can lead to more severe respiratory effects and may be fatal.[3][4]

  • Reactivity: HBr reacts violently with strong bases, oxidizing agents, and many organic compounds, which can cause fires and explosions.[3] It also reacts with metals to produce flammable hydrogen gas.[3]

Q2: What immediate actions should be taken in case of an HBr gas leak?

A2: In the event of an HBr gas leak, follow these immediate steps:

  • Evacuate the Area: Immediately evacuate all personnel from the affected area.[3]

  • Ventilate: If it is safe to do so, increase ventilation to the area to disperse the gas.[5]

  • Stop the Leak: If you are trained and it is safe to do so, stop the flow of gas. If the source is a leaking cylinder that cannot be stopped in place, remove it to a safe, open-air location and allow it to empty.[5]

  • Neutralize Spills: For spills of hydrobromic acid solution, cover with a neutralizer like dry lime, sand, or soda ash and place it in a sealed container for disposal.[5] Do not use water directly on a large spill of concentrated HBr as it can generate more fumes.[5]

  • Seek Medical Attention: If anyone has been exposed to HBr, seek immediate medical attention.[3][6]

Q3: What is the recommended personal protective equipment (PPE) when working with HBr?

A3: Appropriate PPE is crucial when handling HBr. The recommended PPE includes:

  • Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes and fumes.[7][8]

  • Gloves: Use chemical-resistant gloves such as neoprene, nitrile, or butyl rubber.[3][7] Always check the glove manufacturer's compatibility chart for breakthrough times.

  • Protective Clothing: A lab coat, apron, or full-body suit made of chemical-resistant material (e.g., PVC, Tychem®) should be worn to protect the skin.[8][9]

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an acid gas cartridge is required.[5] For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) is necessary.[5]

Q4: How can I detect the presence of HBr gas in the laboratory?

A4: HBr gas has a sharp, irritating odor, but relying on smell is not a safe or reliable detection method.[1] It is highly recommended to use HBr gas detectors with audible and visual alarms.[1][4] These detectors should be placed in areas where HBr is used or stored and calibrated regularly according to the manufacturer's instructions.[4]

Troubleshooting Guide for HBr Gas Scrubbing

Q5: My HBr scrubbing system doesn't seem to be working effectively. What should I check?

A5: If you suspect your gas scrubber is not performing optimally, consider the following troubleshooting steps:

  • Check the Scrubbing Solution:

    • Concentration: Ensure the alkaline scrubbing solution (e.g., sodium hydroxide) is at the correct concentration. A depleted solution will not effectively neutralize HBr.

    • pH Level: Monitor the pH of the scrubbing solution. A significant drop in pH indicates that the solution is being consumed and may need to be replenished or replaced.[10]

  • Inspect the System for Leaks: Check all connections, tubing, and glassware for any leaks that could allow HBr gas to escape before it reaches the scrubber.[11]

  • Verify Flow Rates:

    • Gas Flow: An excessively high gas flow rate may not allow for sufficient residence time in the scrubber for complete neutralization.

    • Liquid Flow: In a wet scrubber, ensure the scrubbing solution is circulating at the proper rate to ensure adequate contact with the gas stream.[10]

  • Examine the Packing Material (for packed bed scrubbers): Check for any blockages or channeling in the packing material that could reduce the surface area for gas-liquid contact.[12]

Q6: I'm observing a significant pressure drop in my scrubbing system. What could be the cause?

A6: A high-pressure drop can indicate a blockage in the system.[12]

  • Check for Blockages: Inspect the filter media, ductwork, and spray nozzles (in wet scrubbers) for any buildup of solids or precipitates.[12]

  • Fan/Blower Operation: Ensure that the fan or blower is operating at the correct speed.[12]

Q7: The temperature of my scrubbing solution is increasing significantly. Is this normal?

A7: The neutralization of a strong acid like HBr with a strong base like NaOH is an exothermic reaction, which will release heat and increase the temperature of the scrubbing solution. A moderate temperature increase is expected. However, a rapid and significant temperature rise could indicate a very high concentration of HBr entering the scrubber. Monitor the temperature and consider using a cooling coil or a larger volume of scrubbing solution if excessive heating is a concern.

Quantitative Data Summary

The following tables provide a summary of important quantitative data related to the safe handling and scrubbing of hydrogen bromide.

Table 1: Exposure Limits for Hydrogen Bromide (HBr)

ParameterValueOrganization
Permissible Exposure Limit (PEL) - 8-hour TWA3 ppmOSHA[3]
Recommended Exposure Limit (REL) - 10-hour TWA3 ppmNIOSH[3]
Immediately Dangerous to Life or Health (IDLH)30 ppmNIOSH[3]

Table 2: Scrubber Performance Indicators

ParameterTypical Monitoring MethodImportance
Scrubbing Solution pHpH meter/probeIndicates the remaining capacity of the neutralizing agent. A drop in pH signals consumption of the base.[10][13]
Gas Flow RateFlow meterAffects the residence time of HBr in the scrubber. Higher flow rates may require a more efficient scrubbing setup.
Liquid Flow RateFlow meterEnsures adequate wetting of the packing material in packed bed scrubbers for optimal gas-liquid contact.[13]
Pressure DropManometerA significant increase can indicate a blockage in the system.[10][13]

Experimental Protocols

Protocol 1: Preparation of 1 M Sodium Hydroxide (B78521) (NaOH) Scrubbing Solution

  • Materials:

    • Sodium hydroxide (NaOH) pellets

    • Distilled water

    • Volumetric flask (e.g., 1 L)

    • Balance

    • Appropriate PPE (gloves, goggles, lab coat)

  • Procedure:

    • Weigh out 40.0 g of NaOH pellets.

    • Carefully add the NaOH pellets to a 1 L volumetric flask containing approximately 500 mL of distilled water.

    • Swirl the flask gently to dissolve the pellets. The dissolution of NaOH is exothermic and will generate heat.

    • Once the NaOH is fully dissolved and the solution has cooled to room temperature, add distilled water to the 1 L mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • Label the flask clearly as "1 M Sodium Hydroxide".

Protocol 2: Setting Up a Benchtop Gas Scrubber

  • Assemble the Apparatus:

    • Connect the gas outlet from your hydrolysis reaction vessel to the inlet of a gas washing bottle or a packed column scrubber.

    • Ensure all connections are secure and gas-tight. A small amount of vacuum grease can be used on glass joints.

  • Fill the Scrubber:

    • Fill the gas washing bottle or the reservoir of the packed column scrubber with a known volume of 1 M NaOH solution. Ensure the gas inlet tube is submerged in the solution.

  • Prevent Backflow:

    • It is critical to include a trap or a check valve between the reaction vessel and the scrubber to prevent the scrubbing solution from being drawn back into the reaction mixture.[3]

  • Monitoring:

    • Place a pH indicator strip or a pH probe in the scrubbing solution to monitor the neutralization process.

    • Consider a second gas washing bottle in series to ensure complete capture of any HBr that may pass through the first scrubber (breakthrough). The second bottle can contain a pH indicator solution to visually detect breakthrough.

  • Operation:

    • Start the flow of inert gas (if applicable) through the reaction vessel to carry the HBr off-gas into the scrubber.

    • Monitor the reaction and the scrubber throughout the process.

  • Shutdown and Disposal:

    • Once the reaction is complete, continue to pass an inert gas through the system for a few minutes to ensure all residual HBr has been swept into the scrubber.

    • The spent scrubbing solution, which now contains sodium bromide (NaBr), should be neutralized to a pH between 6 and 8 before disposal according to your institution's hazardous waste guidelines.

Visualizations

Hydrolysis_Workflow cluster_reaction Hydrolysis Reaction cluster_scrubbing HBr Off-Gas Scrubbing Reaction Hydrolysis Reaction Vessel Trap Backflow Trap Reaction->Trap HBr Off-Gas InertGas Inert Gas Supply InertGas->Reaction Carrier Gas Scrubber1 Primary Scrubber (1 M NaOH) Trap->Scrubber1 Scrubber2 Secondary Scrubber (Indicator Solution) Scrubber1->Scrubber2 Potential Breakthrough Vent Vent to Fume Hood Scrubber2->Vent

Caption: Experimental workflow for HBr off-gassing and scrubbing.

Troubleshooting_Flowchart Start HBr Off-Gassing Issue Detected CheckLeaks Check for System Leaks? Start->CheckLeaks SealLeaks Seal Leaks and Retest CheckLeaks->SealLeaks Yes CheckScrubber Check Scrubber Performance? CheckLeaks->CheckScrubber No SealLeaks->CheckScrubber CheckSolution Is Scrubbing Solution Depleted? CheckScrubber->CheckSolution Yes ReplaceSolution Replace/Replenish Scrubbing Solution CheckSolution->ReplaceSolution Yes CheckFlow Are Gas/Liquid Flow Rates Correct? CheckSolution->CheckFlow No Resolved Issue Resolved ReplaceSolution->Resolved AdjustFlow Adjust Flow Rates CheckFlow->AdjustFlow No CheckPacking Inspect Scrubber Packing for Blockages CheckFlow->CheckPacking Yes AdjustFlow->Resolved CleanPacking Clean or Replace Packing CheckPacking->CleanPacking CleanPacking->Resolved

Caption: Troubleshooting flowchart for HBr scrubbing issues.

References

Technical Support Center: Improving the Selectivity of Friedel-Crafts Reactions with AlBr₃

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Friedel-Crafts reactions catalyzed by aluminum bromide (AlBr₃). Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues related to selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the role of AlBr₃ in Friedel-Crafts reactions, and how does it compare to AlCl₃?

This compound (AlBr₃) is a strong Lewis acid that functions as a catalyst in Friedel-Crafts reactions. Its primary role is to generate a highly reactive electrophile (a carbocation or an acylium ion) from an alkyl halide or an acyl halide, respectively. AlBr₃ coordinates to the halogen of the alkyl or acyl halide, making the carbon-halogen bond more polarized and facilitating its cleavage to form the electrophile.[1]

While AlCl₃ is more commonly used, AlBr₃ can be a viable alternative. The reactivity of haloalkanes in Friedel-Crafts alkylation increases with the polarity of the C-X bond (R-F > R-Cl > R-Br > R-I). Consequently, Lewis acid catalysts with corresponding halogens, such as AlBr₃ with alkyl bromides, are often employed.[2] In some specific applications, the choice between AlCl₃ and AlBr₃ might be influenced by the specific substrates and desired reactivity, though AlCl₃ is generally more common due to its lower cost and extensive characterization.

Q2: What are the main selectivity challenges in Friedel-Crafts alkylation with AlBr₃?

The two primary selectivity issues encountered in Friedel-Crafts alkylation are:

  • Polyalkylation: The introduction of the first alkyl group onto the aromatic ring is often activating, making the product more nucleophilic than the starting material. This increased reactivity can lead to the addition of multiple alkyl groups to the aromatic ring, a phenomenon known as polyalkylation.[2]

  • Carbocation Rearrangement: The carbocation intermediate generated by the action of AlBr₃ can undergo rearrangement to a more stable carbocation (e.g., a primary carbocation rearranging to a secondary or tertiary one). This results in the formation of isomeric products that may not be the desired ones.

Q3: How does Friedel-Crafts acylation with AlBr₃ overcome the selectivity problems of alkylation?

Friedel-Crafts acylation offers significant advantages in terms of selectivity:

  • No Polyacylation: The acyl group introduced onto the aromatic ring is deactivating, making the product less reactive than the starting material. This prevents further acylation reactions.

  • No Carbocation Rearrangement: The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement. This allows for the synthesis of products with a specific alkyl chain that might be inaccessible through direct alkylation due to rearrangements. The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.

Q4: What are the key factors that influence the regioselectivity (ortho, para, meta) of Friedel-Crafts reactions?

The regioselectivity is primarily determined by the nature of the substituent already present on the aromatic ring. Electron-donating groups (e.g., alkyl, alkoxy) are activating and direct the incoming electrophile to the ortho and para positions. Conversely, electron-withdrawing groups (e.g., nitro, carbonyl) are deactivating and direct the incoming electrophile to the meta position. Steric hindrance can also play a role, with bulky substituents favoring substitution at the less sterically hindered position (often the para position).

Troubleshooting Guides

Problem 1: Low Yield or No Reaction
Probable Cause Recommended Solution
Inactive Catalyst: AlBr₃ is highly hygroscopic and reacts with moisture, leading to deactivation.Use fresh, anhydrous AlBr₃ from a newly opened container. Ensure all glassware is flame-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Deactivated Aromatic Substrate: Strongly electron-withdrawing groups on the aromatic ring inhibit the reaction.[3]The reaction is generally not suitable for strongly deactivated rings. Consider using a more activated substrate if possible.
Insufficiently Reactive Alkylating/Acylating Agent: The electrophile is not readily formed.Use a more reactive agent (e.g., a tertiary or benzylic halide for alkylation).
Low Reaction Temperature: The activation energy for the reaction is not being met.[4]Gradually increase the reaction temperature and monitor the progress by TLC or GC to find the optimal temperature.[4]
Substrate with Incompatible Functional Groups: Functional groups like amines (-NH₂, -NHR, -NR₂) can react with and deactivate the Lewis acid catalyst.[2][3]Protect the incompatible functional group before the Friedel-Crafts reaction, or choose an alternative synthetic route.
Problem 2: Poor Selectivity (Formation of Multiple Products)
Probable Cause Recommended Solution
Polyalkylation (in Alkylation): The mono-alkylated product is more reactive than the starting material.[3]Use a large excess of the aromatic substrate to increase the statistical probability of the electrophile reacting with the starting material.[3]
Carbocation Rearrangement (in Alkylation): The carbocation intermediate rearranges to a more stable isomer.Perform a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner) to obtain the desired linear alkylbenzene.[3] Alternatively, use an alkylating agent that forms a stable carbocation less prone to rearrangement.[3]
Isomer Formation (Regioselectivity): A mixture of ortho, para, and/or meta isomers is formed.Optimize the reaction temperature. In some cases, lower temperatures can favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product. Steric hindrance from bulky alkylating/acylating agents can also be used to favor para substitution.
Intermolecular Side Reactions: High concentrations can favor reactions between molecules.For intramolecular reactions, perform the reaction under high-dilution conditions to favor the desired cyclization.[4]

Quantitative Data Summary

The following table summarizes the general effects of key reaction parameters on the selectivity of Friedel-Crafts reactions. Note that much of the specific quantitative data in the literature is for AlCl₃, but the trends are generally applicable to AlBr₃.

Parameter Effect on Selectivity Typical Conditions & Remarks
Temperature Lower temperatures generally favor the kinetically controlled product and can reduce the extent of polyalkylation. Higher temperatures can lead to the thermodynamically favored product but may also increase side reactions.[4][5]For many reactions, starting at a low temperature (e.g., 0 °C) and slowly warming to room temperature or reflux is a common strategy.[4]
Solvent Polarity The choice of solvent can influence the reactivity of the electrophile and the stability of intermediates, thereby affecting regioselectivity. Less polar solvents like carbon disulfide (CS₂) or nitrobenzene (B124822) are often used.The effect of solvent polarity is complex and can be substrate-dependent. Empirical optimization is often necessary.
Catalyst:Substrate Ratio In alkylation, a catalytic amount of AlBr₃ is sufficient. In acylation, a stoichiometric amount (or slight excess) is often required because the ketone product can form a complex with the catalyst.[4]A typical starting point for acylation is 1.1 to 1.5 molar equivalents of AlBr₃.[4]
Aromatic Substrate:Alkylating Agent Ratio A large excess of the aromatic substrate (e.g., 5-10 fold) significantly improves the yield of the mono-alkylated product by minimizing polyalkylation.This is a crucial strategy for controlling polyalkylation in Friedel-Crafts alkylation.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation using AlBr₃

This protocol describes the acylation of an activated aromatic compound (e.g., toluene) with an acyl bromide.

Materials:

  • Anhydrous this compound (AlBr₃)

  • Anhydrous Toluene (B28343)

  • Acetyl Bromide

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).

  • Catalyst Suspension: To the reaction flask, add anhydrous AlBr₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0-5 °C using an ice bath.

  • Acylium Ion Formation: Add acetyl bromide (1.0 equivalent) dropwise to the cooled AlBr₃ suspension while stirring. Allow the mixture to stir for 15-20 minutes to form the acylium ion complex.

  • Substrate Addition: Add toluene (1.0 equivalent), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture. Maintain the temperature at 0-5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress using a suitable technique (e.g., TLC or GC). The reaction is typically complete within 1-3 hours.

  • Workup: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl. This will decompose the this compound complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by distillation or column chromatography.

Visualizations

Friedel_Crafts_Alkylation_Mechanism Mechanism of Friedel-Crafts Alkylation with AlBr3 cluster_step1 Step 1: Formation of Carbocation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation RX R-X (Alkyl Halide) Carbocation R+ (Carbocation) RX->Carbocation + AlBr3 AlBr3 AlBr3 AlXBr3 [X-AlBr3]- Benzene Aromatic Ring HX H-X AlXBr3->HX + H+ AlBr3_regen AlBr3 (regenerated) AlXBr3->AlBr3_regen Arenium Arenium Ion Intermediate Benzene->Arenium + R+ Product Alkylated Product Arenium->Product - H+

Caption: Mechanism of Friedel-Crafts Alkylation with AlBr₃.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Selectivity Start Poor Selectivity Observed Problem_Type Identify Primary Issue Start->Problem_Type Polyalkylation Polyalkylation Problem_Type->Polyalkylation Multiple Alkyl Groups Rearrangement Carbocation Rearrangement Problem_Type->Rearrangement Isomeric Alkyl Product Isomers Mixture of Regioisomers Problem_Type->Isomers Ortho/Para/Meta Mixture Sol_Poly Increase Excess of Aromatic Substrate Polyalkylation->Sol_Poly Sol_Rearrange Switch to Friedel-Crafts Acylation + Reduction Rearrangement->Sol_Rearrange Sol_Isomers Optimize Temperature and Solvent Isomers->Sol_Isomers End Improved Selectivity Sol_Poly->End Sol_Rearrange->End Sol_Isomers->End

Caption: Troubleshooting workflow for poor selectivity issues.

Experimental_Workflow General Experimental Workflow Setup 1. Assemble Dry Glassware under Inert Atmosphere Catalyst 2. Add Anhydrous AlBr3 and Solvent Setup->Catalyst Cool 3. Cool to 0-5 °C Catalyst->Cool Reagent 4. Add Alkyl/Acyl Halide Dropwise Cool->Reagent Substrate 5. Add Aromatic Substrate Dropwise Reagent->Substrate Reaction 6. Stir at Desired Temperature (Monitor by TLC/GC) Substrate->Reaction Workup 7. Quench with Ice/HCl Reaction->Workup Extraction 8. Extract with Organic Solvent Workup->Extraction Purification 9. Wash, Dry, and Purify Extraction->Purification

Caption: General experimental workflow for a Friedel-Crafts reaction.

References

Technical Support Center: Purification of Crude Aluminum Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of iron-containing impurities from crude aluminum bromide.

Frequently Asked Questions (FAQs)

Q1: What are the common iron-containing impurities in crude this compound?

A1: Crude this compound can be contaminated with iron bromides, such as ferric bromide (FeBr₃), especially if the raw materials (aluminum and bromine) or the reactor vessel contain iron. The presence of moisture can also lead to the formation of iron oxybromides.

Q2: Why is it crucial to remove iron impurities from this compound?

A2: this compound is widely used as a Lewis acid catalyst in various organic reactions, such as Friedel-Crafts alkylations and acylations.[1] Iron impurities can interfere with these catalytic processes, leading to reduced yields, unwanted side reactions, and contamination of the final product.

Q3: What are the primary methods for removing iron impurities from crude this compound?

A3: The main purification techniques include:

  • Distillation or Sublimation: This is a common and effective method that separates this compound from less volatile impurities like ferric bromide.[1][2]

  • Solvent Extraction: This involves dissolving the crude this compound in a suitable solvent to selectively separate the this compound from insoluble or less soluble iron compounds.[3][4]

  • Chemical Treatment: This method involves reacting the crude material with an agent that converts the iron impurity into a more easily separable form. For instance, reacting with pure aluminum metal can reduce ferric bromide to metallic iron.[1][5]

Q4: Can I use methods developed for aqueous aluminum chloride to purify this compound?

A4: While the principles may be similar, direct application is often not feasible because this compound reacts violently with water.[1] However, concepts like solvent extraction with a non-aqueous solvent system can be adapted. Methods involving pH adjustments and aqueous precipitating agents are generally not suitable for anhydrous this compound.[6]

Troubleshooting Guides

Issue 1: Distillation/Sublimation results in a low yield of purified this compound.
Possible Cause Troubleshooting Step
Inadequate Vacuum Ensure a high vacuum is maintained throughout the distillation/sublimation process. Check all seals and connections for leaks.
Temperature Too High Overheating can cause decomposition or carry-over of impurities. Optimize the temperature to be slightly above the sublimation/boiling point of AlBr₃ under the applied pressure. The boiling point at atmospheric pressure is approximately 255-270°C.[2]
Contamination with Water Moisture can lead to the formation of non-volatile aluminum oxybromides, reducing the amount of distillable AlBr₃. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., dry nitrogen).[1][7]
Iron Impurity Concentration Too High Very high levels of non-volatile impurities can physically trap the this compound. Consider a preliminary purification step like solvent extraction.
Issue 2: The purified this compound is still colored (yellowish-red), indicating residual iron.
Possible Cause Troubleshooting Step
Co-distillation of Impurities Some volatile iron compounds may co-distill with the this compound. Perform a fractional distillation to improve separation.
Reaction with Apparatus If using a metallic apparatus, the hot this compound may be reacting with it. Use glassware for the distillation.[2]
Insufficient Refluxing with Aluminum If using the chemical treatment method, the reaction between ferric bromide and aluminum may be incomplete. Increase the reflux time or the surface area of the aluminum chips.[1]
Oxidation during Handling Exposure to air and moisture after purification can cause discoloration. Handle the purified product in a dry, inert atmosphere (e.g., a glovebox).[1]
Issue 3: Solvent extraction method results in poor separation of iron impurities.
Possible Cause Troubleshooting Step
Inappropriate Solvent The chosen solvent may have a high solubility for the iron impurities as well. Saturated hydrocarbons are suggested for dissolving this compound while leaving oxide and hydroxide (B78521) impurities behind.[3] Experiment with different non-polar, anhydrous solvents.
Incomplete Precipitation/Settling The iron impurities may be too fine to settle effectively. Try centrifugation to facilitate the separation of the solid impurities from the solvent solution.
Emulsion Formation Although more common in aqueous systems, emulsions can form. Consider adjusting the agitation speed or adding a small amount of a phase-breaking agent that is compatible with the solvent system.

Data Presentation

The following table summarizes the effectiveness of a solvent extraction method for removing iron from a related compound, aluminum chloride, in an aqueous solution. While not directly for this compound, it illustrates the potential efficiency of this type of purification.

Purification Method System Initial Iron Conc. Final Iron Conc. Removal Efficiency Reference
Solvent ExtractionAqueous AlCl₃ SolutionNot specified< 7 ppm (0.007 wt-%)High[4]

Experimental Protocols

Protocol 1: Purification by Distillation from Aluminum Chips

This method combines chemical treatment with distillation for effective purification.[1]

  • Preparation: Place crude this compound and pure aluminum chips in a distillation flask. The setup must be completely dry.

  • Inert Atmosphere: Flush the entire apparatus with a stream of dry nitrogen.

  • Reflux: Heat the flask to reflux the this compound over the aluminum chips. This allows the aluminum to react with ferric bromide impurities (FeBr₃ + Al → AlBr₃ + Fe).[5]

  • Distillation: After refluxing, increase the temperature to distill the this compound. The boiling point of AlBr₃ is around 255-270°C.[2]

  • Collection: Collect the distilled, purified this compound in a receiving flask that is also under a dry nitrogen atmosphere. The distillate should be a white to very light brown solid upon cooling.[1]

  • Storage: Break the solidified product into lumps inside a dry-box under nitrogen and store in sealed ampoules.[1]

Protocol 2: Purification by Solvent Extraction and Crystallization

This protocol is adapted from a method for purifying this compound from oxygen-containing compounds.[3]

  • Dissolution: In an inert atmosphere, agitate the crude this compound with an anhydrous saturated hydrocarbon solvent (e.g., hexane, heptane) at a slightly elevated temperature to dissolve the AlBr₃.

  • Separation of Impurities: The iron bromide and other insoluble impurities should remain as a solid residue. Allow the residue to settle. Decant or filter the this compound solution from the undissolved solids.

  • Crystallization: Cool the solution to a temperature in the range of 0 to 80°C.[3] Pure this compound will separate from the solvent as a white crystalline solid.

  • Recovery: Remove the solvent by filtration or decantation. The recovered solvent can be recycled.

  • Drying: Dry the purified this compound crystals under vacuum to remove any residual solvent.

Visualizations

Diagram 1: Distillation Purification Workflow

Workflow for Distillation Purification A Crude AlBr₃ + Aluminum Chips in Flask B Flush with Dry N₂ A->B 1. Preparation C Heat to Reflux (FeBr₃ + Al → Fe + AlBr₃) B->C 2. Inert Atmosphere D Distill AlBr₃ (~260°C) C->D 3. Chemical Rxn E Collect Purified AlBr₃ (White Solid) D->E 4. Collection F Non-Volatile Residue (Fe, other impurities) D->F Separation

Caption: Workflow for purifying AlBr₃ via distillation.

Diagram 2: Solvent Extraction Workflow

Workflow for Solvent Extraction Purification Start Crude AlBr₃ Step1 Dissolve in Anhydrous Solvent Start->Step1 Step2 Separate Insolubles (Filtration/Decantation) Step1->Step2 Impurities Solid Impurities (FeBr₃, etc.) Step2->Impurities Residue Step3 Cool Solution to Crystallize AlBr₃ Step2->Step3 Solution Step4 Filter and Collect AlBr₃ Crystals Step3->Step4 Solvent Recovered Solvent (for recycling) Step4->Solvent Filtrate End Pure Crystalline AlBr₃ Step4->End Solid

Caption: Workflow for purifying AlBr₃ via solvent extraction.

References

techniques to handle the hygroscopic nature of solid aluminum bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for safely and effectively handling the highly hygroscopic solid, aluminum bromide (AlBr₃). Due to its extreme sensitivity to moisture, proper handling techniques are critical to ensure experimental success and user safety.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered hygroscopic?

A1: this compound (AlBr₃) is a chemical compound that acts as a strong Lewis acid, frequently used as a catalyst in organic reactions like the Friedel-Crafts alkylation.[1][2] It is highly hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere.[1][3] This occurs because anhydrous this compound reacts vigorously with water, forming hydrated species and releasing hydrogen bromide gas.[4][5][6] This reaction is highly exothermic and can be explosive.[4][6]

Q2: What are the primary hazards associated with solid this compound?

A2: The primary hazards include:

  • High Reactivity with Water: It reacts violently with water, steam, or moisture, which can lead to a dangerous release of heat and toxic hydrogen bromide gas.[4][7][8]

  • Corrosivity: this compound is a corrosive chemical that can cause severe burns to the skin, eyes, and respiratory tract upon contact.[1][8]

  • Inhalation Hazard: Inhaling this compound dust or the hydrogen bromide fumes produced upon contact with moisture can cause severe irritation to the nose, throat, and lungs.[4][8]

Q3: How should solid this compound be stored?

A3: To prevent degradation and ensure safety, solid this compound should be stored in a cool, dry, and well-ventilated area, away from moisture, acids, and alcohols.[7][8] The container must be tightly sealed and stored under an inert atmosphere, such as dry nitrogen or argon.[8] Refrigeration is also recommended.[8]

Q4: What are the signs that my this compound has been compromised by moisture?

A4: Anhydrous this compound is a white to yellowish-red solid.[7] If the solid appears clumpy, has a sticky or gummy texture, or fumes in the air, it has likely been exposed to moisture.[1][9] The presence of a strong, pungent odor similar to hydrogen bromide also indicates hydrolysis.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Reaction is sluggish or fails to initiate. The this compound catalyst has been deactivated by moisture.Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) before use. Handle this compound under strictly anhydrous conditions using a glovebox or Schlenk line.[10] Consider purifying the this compound by sublimation if its quality is suspect.
Solid this compound is difficult to weigh and transfer accurately. The material is clumping or sticking to surfaces due to moisture absorption.[9]Weigh and transfer the this compound inside a glovebox with a controlled inert atmosphere.[11] Use glossy or anti-static weighing paper to minimize sticking.[12][13]
A white smoke or fume is observed when handling the solid. The this compound is reacting with atmospheric moisture to produce hydrogen bromide gas.[1][5][6]Immediately move the handling process to a more controlled environment, such as a glovebox or a fume hood with an inert gas flow.[4] Ensure adequate ventilation and wear appropriate respiratory protection.
The reaction mixture turns dark or produces unexpected byproducts. The catalyst may be impure, or moisture contamination is leading to side reactions.Use freshly opened or purified this compound. Ensure all solvents and reagents are anhydrous. Purification of the this compound may be necessary.[14]

Experimental Protocols

Protocol 1: Weighing and Transferring Solid this compound Using a Glovebox

This protocol is the recommended method for handling solid this compound to minimize exposure to air and moisture.[11][15]

Materials:

  • Solid this compound in a sealed container

  • Spatula

  • Weighing boat or glossy weighing paper[12][13]

  • Reaction flask with a septum or stopper

  • Balance (located inside the glovebox)

Procedure:

  • Introduce the sealed container of this compound, a clean and dry spatula, weighing boat/paper, and the reaction flask into the glovebox antechamber.

  • Purge the antechamber with an inert gas (e.g., argon or nitrogen) and evacuate it. Repeat this cycle at least three times.[11]

  • Transfer the items into the main glovebox chamber.

  • Allow the items to sit in the glovebox atmosphere for several minutes to equilibrate.

  • Carefully open the container of this compound.

  • Using the spatula, transfer the desired amount of the solid to the weighing boat/paper on the balance.

  • Record the mass.

  • Carefully add the weighed solid to the reaction flask. A powder funnel can be used to aid the transfer into narrow-necked flasks.[12][13]

  • Seal the reaction flask.

  • Tightly reseal the main container of this compound.

  • The reaction flask can now be removed from the glovebox for the subsequent steps of the experiment.

Protocol 2: Handling Solid this compound Using a Schlenk Line

This technique is an alternative to a glovebox but requires more technical skill to prevent atmospheric contamination.[16]

Materials:

  • Solid this compound in a sealed container

  • Schlenk flask or other suitable reaction vessel

  • Solid addition tube or a side-arm flask

  • Schlenk line with vacuum and inert gas manifolds

  • Spatula

Procedure:

  • Dry all glassware in an oven and assemble it hot while flushing with a stream of dry inert gas, or flame-dry it under vacuum on the Schlenk line.[10]

  • In a glovebox or glove bag, quickly weigh the this compound and place it into a solid addition tube. Seal the tube.[11]

  • If a glovebox is unavailable, perform the transfer in a fume hood under a rapid flow of inert gas.

  • Connect the reaction flask and the sealed solid addition tube to the Schlenk line.

  • Evacuate and refill both with inert gas at least three times.[10]

  • Under a positive flow of inert gas, remove the stoppers from the reaction flask and the addition tube.

  • Quickly and carefully connect the addition tube to the reaction flask.

  • Tilt and tap the addition tube to transfer the solid this compound into the reaction flask.

  • Once the transfer is complete, remove the addition tube under a positive flow of inert gas and reseal the reaction flask.

Data Presentation

Table 1: Comparison of Handling Techniques for Solid this compound

TechniqueAtmosphere ControlEase of UseThroughputCostKey Advantage
Glovebox Excellent (<1 ppm O₂, H₂O)[17]HighHighHighAllows for open manipulation and use of standard labware.[15][17]
Schlenk Line Good (requires skill)ModerateLowModerateProvides a highly controlled atmosphere for individual reactions.[16]
Glove Bag FairModerateLowLowInexpensive option for short-term inert atmosphere needs.[16]

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction start Start: Need to use AlBr₃ dry_glassware Oven or Flame-Dry Glassware start->dry_glassware inert_atmosphere Establish Inert Atmosphere (Glovebox or Schlenk Line) dry_glassware->inert_atmosphere weigh Weigh AlBr₃ inert_atmosphere->weigh transfer Transfer AlBr₃ to Reaction Vessel weigh->transfer add_solvent Add Anhydrous Solvent & Reagents transfer->add_solvent run_reaction Run Reaction Under Inert Atmosphere add_solvent->run_reaction end End: Reaction Setup Complete run_reaction->end

Caption: Workflow for handling solid this compound.

troubleshooting_guide start Problem: Reaction Failure or Low Yield q1 Is the AlBr₃ solid discolored, clumpy, or fuming? start->q1 c1 Cause: AlBr₃ is likely hydrated/degraded. q1->c1 Yes q2 Were inert atmosphere techniques (glovebox/Schlenk line) used correctly? q1->q2 No a1_yes Yes a1_no No s1 Solution: Purify AlBr₃ by sublimation or use a fresh batch. c1->s1 c2 Cause: Introduction of atmospheric moisture. q2->c2 No q3 Are all solvents and other reagents confirmed to be anhydrous? q2->q3 Yes a2_yes Yes a2_no No s2 Solution: Review and strictly follow protocols for inert atmosphere handling. c2->s2 c3 Cause: Moisture contamination from other sources. q3->c3 No end Further investigation of reaction parameters needed. q3->end Yes a3_yes Yes a3_no No s3 Solution: Properly dry and distill all solvents and reagents before use. c3->s3

Caption: Troubleshooting decision tree for AlBr₃ reactions.

References

mitigating corrosion when using aluminum bromide in industrial processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on mitigating corrosion when using aluminum bromide (AlBr₃) in industrial processes, particularly in research and drug development settings. Anhydrous this compound is a highly reactive and corrosive Lewis acid, and its effective use hinges on careful material selection and handling to prevent equipment failure and product contamination.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and material compatibility data to ensure the safe and efficient use of this compound in your experiments.

Troubleshooting Guide

This section addresses specific corrosion-related issues you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Action
Discoloration or etching of stainless steel (e.g., 316L) reactor vessel after a Friedel-Crafts reaction. Moisture Contamination: Anhydrous this compound reacts violently with water to form hydrobromic acid (HBr), which is highly corrosive to stainless steel.[2][3] Even trace amounts of moisture in reactants, solvents, or the atmosphere can initiate corrosion.Ensure Strict Anhydrous Conditions: Use freshly dried solvents and reagents. Purge the reactor with an inert gas (e.g., nitrogen or argon) before introducing reactants. Consider using a glove box for handling anhydrous this compound.
Inappropriate Grade of Stainless Steel: While 316L offers good general corrosion resistance, it can be susceptible to pitting and crevice corrosion in the presence of bromide ions, especially at elevated temperatures.Material Upgrade: For reactions requiring high temperatures or prolonged exposure, consider using a higher-grade alloy such as Hastelloy C-276, which offers superior resistance to a wide range of corrosive chemicals, including hot contaminated mineral acids.[4][5][6]
Lack of Passivation: The passive layer on stainless steel, which provides corrosion resistance, may not be robust enough for the aggressive environment created by this compound.Implement a Passivation Protocol: Before use, passivate the stainless steel reactor to enhance its protective chromium oxide layer. A citric acid or nitric acid-based passivation procedure is typically recommended.
Visible pitting or cracks in a Hastelloy C-276 reactor. Contamination during Fabrication or Handling: Contamination of the alloy surface with iron particles from tools or handling equipment can compromise its corrosion resistance.Thorough Cleaning and Passivation: Ensure that any new or repaired Hastelloy equipment is properly cleaned to remove surface contaminants and then passivated.[4]
Improper Welding Technique: Welding can affect the microstructure of Hastelloy, potentially reducing its corrosion resistance in the heat-affected zone if not performed correctly.Use Appropriate Welding Procedures: Employ welding techniques and filler materials specifically recommended for Hastelloy C-276 to maintain its corrosion-resistant properties in the as-welded condition.[5]
Sudden increase in reaction temperature and pressure (runaway reaction). Corrosion-Induced Catalytic Activity: Corrosion products (metal salts) can sometimes influence the catalytic activity of this compound, leading to an uncontrolled reaction.Immediate Cooling and Quenching: Follow established emergency procedures for controlling runaway reactions. After stabilization, thoroughly inspect the reactor for signs of corrosion before reuse.
Localized Hot Spots Due to Corrosion: Pitting or crevice corrosion can create localized areas of increased reactivity on the reactor surface.Regular Inspection: Implement a regular inspection schedule for reactor vessels, especially in areas prone to corrosion, such as welds and nozzles.
Product contamination with metallic impurities. Leaching of Metal Ions: Corrosion of the reactor material will introduce metal ions (e.g., iron, chromium, nickel) into the reaction mixture.Material Compatibility Testing: Before scaling up a process, conduct material compatibility tests with all wetted parts under reaction conditions.
Use of Corrosion Inhibitors: In some cases, the addition of a suitable corrosion inhibitor to the reaction mixture can reduce the corrosion rate. However, the inhibitor must be compatible with the reaction chemistry.

Frequently Asked Questions (FAQs)

1. What are the primary corrosion concerns when using this compound?

The primary concern is its high reactivity with water. Anhydrous this compound hydrolyzes to form hydrobromic acid (HBr), which is extremely corrosive to many metals, including stainless steel.[2][3] Even in anhydrous conditions, as a Lewis acid, it can directly attack less resistant materials, especially at elevated temperatures.

2. Which materials are most suitable for handling anhydrous this compound?

For laboratory and small-scale use, borosilicate glass is generally suitable. For larger-scale industrial processes, high-nickel alloys are recommended. Hastelloy C-276 is an excellent choice due to its exceptional resistance to a wide range of aggressive chemicals, including oxidizing and non-oxidizing acids, and halide-containing solutions.[4][5][6]

3. Can I use 316L stainless steel with this compound?

While 316L stainless steel is a common material in chemical reactors, its use with this compound requires caution. It may be suitable for short durations at low temperatures under strictly anhydrous conditions. However, it is susceptible to pitting and crevice corrosion in the presence of bromide ions, and its corrosion rate increases significantly with temperature and moisture content.[7]

4. How does moisture affect the corrosivity (B1173158) of this compound?

Moisture is a critical factor. The presence of even trace amounts of water will lead to the formation of hydrobromic acid, dramatically increasing the corrosion rate of most metals. The reaction is highly exothermic, which can further accelerate corrosion.[2][8]

5. What is passivation and why is it important?

Passivation is a chemical treatment that enhances the natural corrosion resistance of metals like stainless steel and nickel alloys. It removes free iron and other contaminants from the surface and promotes the formation of a more robust, inert protective oxide layer.[2] For equipment used with this compound, a well-passivated surface is crucial for minimizing corrosion.

6. Are there any effective corrosion inhibitors for this compound systems?

Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen can act as corrosion inhibitors by adsorbing onto the metal surface and forming a protective layer.[9][10][11] However, the selection of an inhibitor must be carefully considered, as it should not interfere with the desired chemical reaction. The effectiveness of specific inhibitors for this compound service on stainless steel or nickel alloys requires further investigation and testing.

Material Compatibility Data

The following table provides a summary of the general compatibility of various materials with this compound. This information is based on qualitative data and should be used as a preliminary guide. It is crucial to conduct specific corrosion testing under your actual operating conditions before material selection.

MaterialCompatibility with Anhydrous AlBr₃Notes
Metals
316L Stainless SteelFair to PoorSusceptible to pitting and crevice corrosion, especially with moisture and at elevated temperatures.[7]
Hastelloy C-276ExcellentHighly resistant to a wide range of corrosive environments, including hot, contaminated mineral acids and halide solutions.[4][5][6]
Nickel 200/201GoodGood resistance to anhydrous halides, but may be attacked if moisture is present.
AluminumNot RecommendedAluminum reacts with bromine to form this compound.
Carbon SteelNot RecommendedHighly susceptible to corrosion by this compound and its acidic byproducts.
Polymers
Polytetrafluoroethylene (PTFE)ExcellentGenerally inert to this compound at moderate temperatures.
Perfluoroalkoxy (PFA)ExcellentSimilar to PTFE, with good chemical resistance.
Polyvinylidene fluoride (B91410) (PVDF)GoodGood resistance, but may be affected at higher temperatures.
Polypropylene (PP)Not RecommendedCan be attacked by strong Lewis acids.
Polyethylene (PE)Not RecommendedNot suitable for use with aggressive chemicals like this compound.
Elastomers
Fluoroelastomers (FKM/Viton®)Good to FairCompatibility can vary depending on the specific grade and operating conditions. Testing is recommended.
Perfluoroelastomers (FFKM/Kalrez®)ExcellentOffers the broadest chemical resistance among elastomers.
Ethylene Propylene Diene Monomer (EPDM)Not RecommendedNot resistant to strong acids and non-polar solvents.
Other Materials
Borosilicate GlassExcellentSuitable for laboratory and small-scale applications.
Alumina CeramicsGoodCan be used as inert packing material.[2]

Experimental Protocols

1. Weight Loss Corrosion Testing (Modified from ASTM G31)

This protocol provides a general framework for determining the corrosion rate of a material in this compound. Extreme caution must be exercised due to the hazardous nature of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Objective: To determine the mass loss of a material coupon when exposed to this compound under specific conditions.

Materials and Equipment:

  • Material coupons of known dimensions and surface area

  • Anhydrous this compound

  • Anhydrous solvent (if applicable)

  • Reaction vessel with a tightly sealed lid and ports for inert gas purging

  • Inert gas supply (nitrogen or argon)

  • Heating mantle and temperature controller

  • Analytical balance (accurate to 0.1 mg)

  • Ultrasonic bath

  • Drying oven

Procedure:

  • Coupon Preparation:

    • Cut coupons to a standard size (e.g., 50 mm x 20 mm x 2 mm).

    • Drill a small hole near the top for suspension.

    • Polish the coupons to a uniform finish using silicon carbide paper (e.g., up to 600 grit).

    • Clean the coupons by ultrasonicating in a suitable solvent (e.g., acetone, ethanol) to remove any grease or dirt.

    • Dry the coupons in an oven at 105°C for at least one hour.

    • Allow the coupons to cool in a desiccator and then weigh them accurately to the nearest 0.1 mg. Record this as the initial weight (W_i).

  • Experimental Setup:

    • Assemble the reaction vessel and ensure all seals are secure.

    • Purge the vessel with a slow stream of inert gas for at least 30 minutes to remove all air and moisture.

    • Under the inert atmosphere, carefully add the anhydrous this compound and solvent (if using a solution) to the vessel.

    • Suspend the weighed coupons in the solution using a glass hook or PTFE thread, ensuring they are fully immersed and not in contact with each other or the vessel walls.

    • Seal the vessel and maintain a gentle positive pressure of the inert gas.

  • Exposure:

    • Heat the vessel to the desired test temperature and maintain it for the specified duration (e.g., 24, 48, 96 hours).

    • Monitor the temperature and pressure throughout the test.

  • Post-Exposure Cleaning and Weighing:

    • After the exposure period, cool the vessel to room temperature.

    • Carefully remove the coupons from the vessel in a fume hood.

    • Clean the coupons to remove corrosion products. The cleaning method will depend on the material and the nature of the corrosion products. A common method for stainless steel is to immerse the coupons in a solution of nitric acid with an inhibitor, followed by gentle scrubbing with a soft brush.

    • Rinse the cleaned coupons with deionized water and then with a volatile solvent like acetone.

    • Dry the coupons thoroughly in an oven, cool in a desiccator, and weigh them accurately. Record this as the final weight (W_f).

  • Corrosion Rate Calculation:

    • Calculate the weight loss (ΔW) = W_i - W_f.

    • Calculate the corrosion rate in millimeters per year (mm/year) using the following formula: Corrosion Rate (mm/year) = (8.76 x 10⁴ x ΔW) / (A x T x D) Where:

      • ΔW = weight loss in grams

      • A = surface area of the coupon in cm²

      • T = exposure time in hours

      • D = density of the material in g/cm³

2. Passivation of Hastelloy C-276 for Anhydrous Halide Service

This procedure is a general guideline for passivating Hastelloy C-276 to enhance its corrosion resistance. For service with anhydrous this compound, ensuring the final surface is completely dry is critical.

Procedure:

  • Alkaline Cleaning: Thoroughly clean the equipment surface with a suitable alkaline cleaner to remove oils, grease, and other organic contaminants. Rinse thoroughly with deionized water.

  • Acid Pickling (if necessary): If the surface has scale or embedded iron from fabrication, a pickling step may be required. A common pickling solution for nickel alloys is a mixture of nitric acid and hydrofluoric acid. This step should be performed with extreme caution and by experienced personnel. Rinse thoroughly with deionized water.

  • Passivation Bath: Immerse the cleaned component in a nitric acid bath. A typical solution is 20-50% by volume nitric acid in deionized water. The treatment is usually carried out at a temperature between 25°C and 60°C for 30 to 60 minutes.

  • Rinsing: After passivation, rinse the component thoroughly with deionized water until the pH of the rinse water is neutral.

  • Drying: This is a critical step for anhydrous this compound service. Dry the passivated component completely, first by blowing with dry, oil-free nitrogen, followed by heating in a vacuum oven to remove all traces of moisture.

Visualizations

Logical Relationship: Factors Influencing Corrosion in AlBr₃ Systems

CorrosionFactors Factors Influencing Corrosion in AlBr₃ Systems Moisture Moisture (H₂O) HBr Hydrobromic Acid (HBr) Moisture->HBr Reacts with AlBr₃ to form AlBr3 This compound (AlBr₃) AlBr3->HBr Corrosion Corrosion (Pitting, Crevice, General) AlBr3->Corrosion Direct attack (Lewis acidity) HBr->Corrosion Accelerates Material Material of Construction (e.g., 316L SS, Hastelloy) Material->Corrosion Influences resistance to Passivation Passivation Layer Material->Passivation Determines quality of Temperature Temperature Temperature->Corrosion Increases rate Passivation->Corrosion Inhibits WeightLossWorkflow Workflow for Weight Loss Corrosion Testing start Start prep 1. Prepare & Weigh Coupons (Polish, Clean, Dry, Weigh) start->prep setup 2. Assemble & Purge Reactor (Inert Atmosphere) prep->setup expose 3. Expose Coupons (Controlled Temp & Time) setup->expose clean 4. Clean & Reweigh Coupons (Remove Corrosion Products) expose->clean calculate 5. Calculate Corrosion Rate (mm/year or mpy) clean->calculate end End calculate->end MoistureCorrosionPathway Pathway of Moisture-Induced Corrosion Moisture Trace Moisture (H₂O) Reaction Hydrolysis Reaction AlBr₃ + 3H₂O -> Al(OH)₃ + 3HBr Moisture->Reaction AlBr3 Anhydrous AlBr₃ AlBr3->Reaction HBr Hydrobromic Acid (HBr) Formation Reaction->HBr Breakdown Passive Layer Breakdown HBr->Breakdown Corrosion Active Corrosion (Metal Dissolution) HBr->Corrosion Accelerates PassiveLayer Protective Passive Layer (e.g., Cr₂O₃ on Stainless Steel) PassiveLayer->Breakdown Attacks Metal Base Metal (Fe, Cr, Ni) Breakdown->Metal Exposes Metal->Corrosion

References

Validation & Comparative

A Comparative Analysis of Lewis Acidity: Aluminum Bromide vs. Aluminum Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of AlBr₃ and AlCl₃ as Lewis Acids, Supported by Experimental and Theoretical Data.

In the landscape of chemical synthesis and catalysis, the choice of a Lewis acid is pivotal to reaction efficiency, selectivity, and yield. Aluminum halides, particularly aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃), are among the most potent and widely employed Lewis acids. Their ability to accept electron pairs facilitates a broad spectrum of chemical transformations, most notably Friedel-Crafts reactions, which are fundamental to the synthesis of many pharmaceutical intermediates and fine chemicals. While structurally similar, the difference in the halogen substituent imparts distinct electronic properties that modulate their Lewis acidity. This guide provides an in-depth, objective comparison of the Lewis acidity of this compound and aluminum chloride, presenting experimental and theoretical data to inform the selection process for specific research and development applications.

Quantitative Comparison of Lewis Acidity

The Lewis acidity of AlBr₃ and AlCl₃ can be quantified and compared through various experimental and theoretical methods. Spectroscopic techniques, such as ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, provide a direct measure of the interaction between the Lewis acid and a probe molecule. Theoretical calculations, including Fluoride Ion Affinity (FIA) and Chloride Ion Affinity (CIA), offer a computational framework for assessing Lewis acid strength.

ParameterAluminum Chloride (AlCl₃)This compound (AlBr₃)MethodInterpretation
³¹P NMR Chemical Shift (δ) of PMe₃ Adduct -45.41 ppm[1]-43.31 ppm[1]Experimental (³¹P NMR Spectroscopy)A more downfield (less negative) shift for the AlBr₃ adduct indicates stronger deshielding of the phosphorus nucleus, suggesting a stronger Lewis acid-base interaction and thus, higher Lewis acidity.
Gutmann-Beckett Acceptor Number (AN) 87Not available in a directly comparable studyExperimental (³¹P NMR with Et₃PO)Higher AN value corresponds to greater Lewis acidity.
Fluoride Ion Affinity (FIA) 481.2 kJ/mol[2]Not available in a directly comparable studyTheoretical CalculationHigher FIA value indicates stronger Lewis acidity.
Chloride Ion Affinity (CIA) 398 kJ/mol375 kJ/molTheoretical CalculationHigher CIA value indicates stronger Lewis acidity.

Experimental Determination of Lewis Acidity

The relative Lewis acidity of AlCl₃ and AlBr₃ can be experimentally determined by probing their interaction with a common Lewis base. ³¹P NMR spectroscopy is a particularly powerful tool for this purpose, utilizing a phosphorus-containing probe molecule such as trimethylphosphine (B1194731) (PMe₃) or triethylphosphine (B1216732) oxide (Et₃PO).

Key Experimental Protocol: ³¹P NMR Spectroscopy of Trimethylphosphine Adducts

This method, as reported by Bekiş et al., provides a direct comparison of the Lewis acidity of aluminum halides through the analysis of the ³¹P NMR chemical shifts of their adducts with trimethylphosphine.[1]

Objective: To determine the relative Lewis acidity of AlCl₃ and AlBr₃ by measuring the ³¹P NMR chemical shift of their respective 1:1 adducts with trimethylphosphine.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous this compound (AlBr₃)

  • Trimethylphosphine (PMe₃)

  • Anhydrous deuterated benzene (B151609) (C₆D₆) for NMR solvent and lock

  • Inert atmosphere glovebox or Schlenk line

  • NMR tubes and spectrometer capable of ³¹P detection

Procedure:

  • Preparation of Lewis Acid Solutions: Inside an inert atmosphere glovebox, prepare separate solutions of AlCl₃ and AlBr₃ in anhydrous C₆D₆. Due to the dimeric nature of aluminum halides in non-coordinating solvents, the concentration should be carefully controlled.

  • Formation of the Adduct: To each NMR tube containing the respective aluminum halide solution, add one equivalent of trimethylphosphine (PMe₃) dropwise while ensuring the temperature is controlled, as the adduct formation is exothermic.

  • NMR Analysis: Seal the NMR tubes under an inert atmosphere. Acquire the ³¹P{¹H} NMR spectra for each sample. The chemical shifts are typically referenced to an external standard (e.g., 85% H₃PO₄).

  • Data Interpretation: A downfield shift (to a less negative or more positive ppm value) of the ³¹P resonance for the PMe₃ adduct indicates a greater degree of deshielding of the phosphorus nucleus. This deshielding is a direct consequence of the donation of electron density from the phosphorus atom to the aluminum center. A stronger Lewis acid will withdraw more electron density, resulting in a more pronounced downfield shift.

Theoretical Framework: Halogen Effects on Lewis Acidity

The observed trend of increasing Lewis acidity from AlCl₃ to AlBr₃ can be rationalized by considering the electronic properties of the halogen atoms. While chlorine is more electronegative than bromine, which would suggest a more electron-deficient aluminum center in AlCl₃, other factors such as back-bonding and polarizability play a significant role.

The p-orbitals of the halogen atoms can donate electron density back to the vacant p-orbital of the aluminum atom. This π-back-bonding is more effective for chlorine (with its 3p orbitals) than for bromine (with its larger, more diffuse 4p orbitals) due to better orbital overlap with the aluminum 3p orbital. This more efficient back-bonding in AlCl₃ reduces the electron deficiency of the aluminum center, thereby decreasing its Lewis acidity relative to AlBr₃.

Application in Catalysis: The Friedel-Crafts Acylation

A quintessential application where the Lewis acidity of aluminum halides is paramount is the Friedel-Crafts acylation. In this reaction, the Lewis acid activates the acyl halide, generating a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution.

Friedel_Crafts_Acylation cluster_activation Activation of Acyl Halide cluster_substitution Electrophilic Aromatic Substitution cluster_regeneration Catalyst Regeneration Acyl_Halide R-C(=O)-X Intermediate_Complex R-C(=O)-X-AlX₃ Acyl_Halide->Intermediate_Complex Coordination Lewis_Acid AlX₃ Lewis_Acid->Intermediate_Complex Acylium_Ion [R-C≡O]⁺ Sigma_Complex [Ar(H)-C(=O)R]⁺ Acylium_Ion->Sigma_Complex Lewis_Acid_Complex [AlX₄]⁻ Lewis_Acid_Regen AlX₃ Lewis_Acid_Complex->Lewis_Acid_Regen Reaction with Proton HX HX Lewis_Acid_Complex->HX Intermediate_Complex->Acylium_Ion Intermediate_Complex->Lewis_Acid_Complex Aromatic_Ring Ar-H Aromatic_Ring->Sigma_Complex Attack on Acylium Ion Product Ar-C(=O)-R Sigma_Complex->Product Deprotonation Proton H⁺ Sigma_Complex->Proton Proton->Lewis_Acid_Regen Proton->HX

Figure 1. Mechanism of Friedel-Crafts Acylation.

Logical Comparison of AlBr₃ and AlCl₃

Lewis_Acidity_Comparison Lewis_Acidity Lewis Acidity AlBr3 This compound (AlBr₃) Lewis_Acidity->AlBr3 Generally Higher AlCl3 Aluminum Chloride (AlCl₃) Lewis_Acidity->AlCl3 Generally Lower Factors_AlBr3 Factors Favoring Higher Acidity in AlBr₃ AlBr3->Factors_AlBr3 Factors_AlCl3 Factors Reducing Acidity in AlCl₃ AlCl3->Factors_AlCl3 Less_Back_Bonding Less_Back_Bonding Factors_AlBr3->Less_Back_Bonding Less effective π-back-bonding (4p-3p) Higher_Polarizability Higher_Polarizability Factors_AlBr3->Higher_Polarizability Higher polarizability of Bromine More_Back_Bonding More_Back_Bonding Factors_AlCl3->More_Back_Bonding More effective π-back-bonding (3p-3p) Higher_Electronegativity Higher_Electronegativity Factors_AlCl3->Higher_Electronegativity Higher electronegativity of Chlorine (counteracted by back-bonding)

Figure 2. Factors influencing Lewis acidity.

Conclusion

The selection between this compound and aluminum chloride as a Lewis acid catalyst should be guided by the specific requirements of the chemical transformation. Experimental evidence from ³¹P NMR spectroscopy indicates that this compound exhibits a marginally higher Lewis acidity than aluminum chloride.[1] This is further supported by theoretical considerations of electronic effects, where less effective π-back-bonding in AlBr₃ leads to a more electron-deficient aluminum center. While AlCl₃ is a highly effective and more commonly used Lewis acid, reactions requiring a stronger electrophilic activation may benefit from the enhanced Lewis acidity of AlBr₃. For drug development professionals and scientists engaged in fine chemical synthesis, a nuanced understanding of these differences is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

References

A Comparative Guide to Analytical Techniques for Assessing the Purity of Synthesized Aluminum Bromide (AlBr3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum bromide (AlBr₃) is a versatile Lewis acid catalyst pivotal in various organic syntheses, including Friedel-Crafts reactions, bromination, and isomerization. The purity of synthesized AlBr₃ is paramount, as even trace impurities can significantly impact reaction kinetics, yield, and the impurity profile of the final product. This guide provides an objective comparison of key analytical techniques for assessing the purity of AlBr₃, complete with experimental protocols and data to aid in the selection of the most appropriate method for your research and quality control needs.

Common impurities in synthesized AlBr₃ can include:

  • Trace metals: Residual catalysts or contaminants from starting materials (e.g., iron).

  • Water: Due to the highly hygroscopic nature of AlBr₃.[1]

  • Oxides and hydroxides: From reaction with atmospheric moisture.

  • Unreacted starting materials or by-products: Depending on the synthesis route.

This guide will delve into the following analytical techniques:

  • Elemental Analysis Techniques for trace metal impurities.

  • Karl Fischer Titration for water content determination.

  • Thermal Analysis Techniques for overall purity and thermal stability.

  • X-ray Diffraction (XRD) for phase purity analysis.

  • Spectroscopic Techniques for qualitative and quantitative purity assessment.

Elemental Analysis for Trace Metal Impurities

The quantification of trace metallic impurities is crucial as they can act as unwanted catalysts or interfere with desired reactions. The most common techniques for this purpose are Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), Atomic Absorption Spectroscopy (AAS), and X-ray Fluorescence (XRF).

TechniquePrincipleSample PreparationSensitivityThroughputKey AdvantagesLimitations
ICP-MS Ionization of the sample in an inductively coupled plasma followed by mass spectrometric detection of the ions.Destructive; requires acid digestion.Very High (ppb to ppt)High (multi-element)Excellent for ultra-trace analysis of a wide range of elements simultaneously.[2][3]Higher cost; more complex instrumentation; sample digestion can be challenging for reactive materials.
AAS Measurement of the absorption of light by free atoms in the gaseous state.Destructive; requires acid digestion.High (ppm to ppb)Low (single-element)Cost-effective for targeted analysis of a few specific elements.[2]Slower for multi-element analysis; potential for chemical interferences.
XRF Measurement of fluorescent X-rays emitted from a sample when excited by a primary X-ray source.Non-destructive; minimal preparation for solid samples.Moderate (ppm)HighRapid and non-destructive, ideal for screening and quality control of bulk material.[4]Lower sensitivity for lighter elements; primarily a surface technique.
Experimental Protocol: Acid Digestion for ICP-MS/AAS Analysis of AlBr₃

Caution: this compound reacts violently with water and acids. This procedure must be carried out in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Inert Atmosphere Handling: Inside a glovebox or an inert atmosphere glove bag, weigh approximately 100 mg of the AlBr₃ sample into a clean, dry PTFE digestion vessel.

  • Slow Hydrolysis: While still under an inert atmosphere, slowly and cautiously add a few drops of deionized water to the AlBr₃ to control the initial exothermic reaction.

  • Acidification: Once the initial reaction has subsided, remove the vessel from the inert atmosphere and place it in a fume hood. Slowly add 5 mL of trace-metal grade concentrated nitric acid (HNO₃).

  • Digestion: If any solid remains, add 1-2 mL of concentrated hydrochloric acid (HCl) and heat the mixture on a hot plate at a low temperature (e.g., 80-95°C) until the sample is completely dissolved.[5]

  • Dilution: After cooling, quantitatively transfer the solution to a 50 mL volumetric flask and dilute to the mark with deionized water.

  • Analysis: The resulting solution can be analyzed by ICP-MS or AAS against matrix-matched calibration standards.

G cluster_prep Sample Preparation (Inert Atmosphere) cluster_digest Acid Digestion (Fume Hood) cluster_analysis Analysis weigh Weigh AlBr₃ Sample hydrolyze Controlled Slow Hydrolysis weigh->hydrolyze acidify Add Conc. HNO₃/HCl hydrolyze->acidify digest Heat to Dissolve acidify->digest dilute Dilute to Final Volume digest->dilute analyze Analyze by ICP-MS/AAS dilute->analyze

Karl Fischer Titration for Water Content

Due to its hygroscopic nature, determining the water content in AlBr₃ is critical. Karl Fischer (KF) titration is the gold standard for this measurement due to its high accuracy, precision, and specificity for water.[6]

ParameterVolumetric KFCoulometric KF
Principle Titration with a standardized iodine-containing reagent.Electrochemical generation of iodine.[7]
Typical Range 100 ppm to 100%1 ppm to 5%
Key Advantage Suitable for a wide range of water content.Higher sensitivity for trace amounts of water.
Consideration for AlBr₃ The solvent must be carefully chosen to avoid reaction with AlBr₃.The sample must not interfere with the electrochemical process.
Experimental Protocol: Karl Fischer Titration of AlBr₃

Caution: This procedure must be performed under a dry, inert atmosphere to prevent contamination from ambient moisture.

  • Titrator Preparation: Set up the Karl Fischer titrator in a glovebox or ensure all openings are protected with drying tubes. Use a solvent that is non-reactive with AlBr₃, such as a mixture of xylene and a specialized KF solvent for ketones and aldehydes, which are less reactive than methanol.

  • Solvent Conditioning: Add the chosen solvent to the titration vessel and titrate to a dry endpoint to remove any residual moisture.

  • Sample Introduction: In an inert atmosphere, accurately weigh approximately 200-500 mg of the AlBr₃ sample and quickly transfer it to the conditioned titration vessel.

  • Titration: Start the titration immediately. The instrument will automatically titrate the sample to the endpoint and calculate the water content.

G prep Prepare Titrator in Inert Atmosphere condition Condition Solvent to Dry Endpoint prep->condition weigh Weigh AlBr₃ Sample (Inert) condition->weigh transfer Quickly Transfer Sample to Vessel weigh->transfer titrate Start Titration transfer->titrate calculate Calculate Water Content titrate->calculate

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability, decomposition profile, and presence of volatile impurities or hydrated species.

TechniquePrincipleInformation Obtained for AlBr₃
TGA Measures the change in mass of a sample as a function of temperature.- Presence of adsorbed water or volatile impurities (mass loss at low temperatures).- Onset of decomposition.- Residue content after decomposition.
DSC Measures the difference in heat flow between a sample and a reference as a function of temperature.- Melting point and enthalpy of fusion.- Purity (melting point depression).- Phase transitions.
Experimental Protocol: TGA/DSC Analysis of AlBr₃
  • Sample Preparation: In a glovebox, load 5-10 mg of the AlBr₃ sample into a clean, dry alumina (B75360) or platinum crucible.

  • Instrument Setup: Place the crucible in the TGA/DSC instrument.

  • Analysis Conditions:

    • Purge Gas: Dry nitrogen or argon at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp up to 400°C at a heating rate of 10°C/min.

  • Data Analysis: Analyze the resulting thermogram for mass loss events (TGA) and thermal transitions (DSC). The melting point of pure AlBr₃ is approximately 97.5°C. A broadened melting peak or a lower melting point can indicate the presence of impurities.

X-ray Diffraction (XRD) for Phase Purity

XRD is a powerful non-destructive technique to identify the crystalline phases present in a solid sample. It is particularly useful for detecting crystalline impurities or different hydrated forms of AlBr₃.

Experimental Protocol: XRD Analysis of Air-Sensitive AlBr₃
  • Sample Preparation: Inside a glovebox, grind the AlBr₃ sample to a fine powder using an agate mortar and pestle.

  • Sample Mounting: Mount the powdered sample in a specialized air-sensitive sample holder. These holders typically use a beryllium or polyimide dome to protect the sample from the atmosphere while being transparent to X-rays.[8][9][10][11]

  • Data Acquisition:

    • Place the sealed sample holder in the diffractometer.

    • Collect the diffraction pattern over a suitable 2θ range (e.g., 10-80°) with an appropriate step size and scan speed.

  • Data Analysis: Compare the obtained diffraction pattern with a reference pattern for pure AlBr₃ from a database (e.g., the International Centre for Diffraction Data - ICDD) to identify any additional peaks corresponding to impurities.

G grind Grind AlBr₃ in Glovebox mount Mount Powder in Air-Sensitive Holder grind->mount seal Seal Holder with X-ray Transparent Dome mount->seal analyze Perform XRD Analysis seal->analyze

Spectroscopic Techniques

While less common for routine purity assessment of simple inorganic salts compared to the aforementioned techniques, spectroscopic methods can provide valuable information.

  • Quantitative ²⁷Al NMR Spectroscopy: Aluminum-27 is a quadrupolar nucleus, which can lead to broad NMR signals. However, for the relatively symmetric AlBr₃ molecule, ²⁷Al NMR can potentially be used to detect and quantify aluminum-containing impurities in different coordination environments (e.g., oxides or hydroxides).[12][13][14][15] A quantitative NMR (qNMR) approach would involve using an internal standard.

  • Raman Spectroscopy: This technique can be used to identify molecular vibrations. It is particularly sensitive to the formation of aluminum oxides and hydroxides on the surface of the AlBr₃, as these species have distinct Raman spectra.[16] It can be a useful tool for qualitatively assessing the degradation of the sample due to moisture exposure.

Conclusion

The selection of the most appropriate analytical technique for assessing the purity of synthesized AlBr₃ depends on the specific purity parameter of interest, the required sensitivity, and the available instrumentation.

  • For trace metal impurities , ICP-MS offers the highest sensitivity and multi-element capability, making it ideal for comprehensive analysis. AAS is a cost-effective alternative for targeted analysis of a few metals. XRF is an excellent choice for rapid, non-destructive screening.

  • Water content should be accurately determined using Karl Fischer titration , with careful selection of a non-reactive solvent.

  • Thermal analysis (TGA/DSC) provides a good overview of the sample's thermal stability and can indicate the presence of volatile impurities or hydration.

  • XRD is the definitive method for confirming the phase purity and identifying any crystalline impurities.

  • Spectroscopic techniques like ²⁷Al NMR and Raman spectroscopy can offer complementary information on specific types of impurities, particularly those involving changes in the aluminum coordination environment or the presence of degradation products.

By employing a combination of these techniques, researchers can obtain a comprehensive and reliable assessment of the purity of their synthesized this compound, ensuring its suitability for its intended application.

References

A Comparative Analysis of AlBr₃ as a Catalyst for Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Friedel-Crafts alkylation is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds. The choice of catalyst is critical in dictating the efficiency, selectivity, and overall success of this reaction. This guide provides an objective comparative analysis of aluminum bromide (AlBr₃) as a catalyst for Friedel-Crafts alkylation, pitting its performance against other common alternatives such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and solid acid catalysts like zeolites.

The efficacy of a catalyst in Friedel-Crafts alkylation is primarily determined by its Lewis acidity, which enables the generation of the carbocation electrophile from the alkylating agent.[1] The strength of the Lewis acid catalyst often correlates with its activity, but can also influence the prevalence of side reactions. This analysis will delve into the performance of AlBr₃ in this context, supported by experimental data and detailed methodologies.

Performance Comparison of Alkylation Catalysts

CatalystAromatic SubstrateAlkylating AgentReaction ConditionsConversion (%)Selectivity (%) to Mono-alkylated ProductReference
AlBr₃ 3-ArylpropynenitrileBenzene (B151609)Room Temperature, 0.5-2 hHigher than AlCl₃Not specified[2]
AlCl₃ BenzeneBenzyl Chloride358 K, 30 min100~58[3]
FeCl₃ BenzeneBenzyl Chloride353 K, 15 min10062[3]
Zeolite (H-BEA) Toluene1-Heptene90 °C, 180 min~87High (not quantified)[4]

Key Observations:

  • Lewis Acidity and Reactivity: The reactivity of the aluminum halide catalysts follows the order of their Lewis acidity: AlBr₃ > AlCl₃ > FeCl₃.[3] This is demonstrated in a study on the hydroarylation of 3-arylpropynenitriles where AlBr₃ provided a higher yield of the desired product compared to AlCl₃, which predominantly led to oligomeric material.[2]

  • Selectivity: While highly reactive, stronger Lewis acids like AlCl₃ can sometimes lead to lower selectivity due to an increase in side reactions such as polyalkylation and isomerization.[3] In the benzylation of benzene, FeCl₃ showed slightly higher selectivity towards the mono-alkylated product compared to AlCl₃ under the studied conditions.[3]

  • Zeolites as Catalysts: Zeolites, such as H-BEA, offer significant advantages, particularly in industrial applications. Their shape-selective nature can lead to higher regioselectivity, and their solid, reusable nature makes them a more environmentally benign option compared to traditional Lewis acids.[4][5] However, they often require higher reaction temperatures to achieve comparable conversion rates.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for Friedel-Crafts alkylation using Lewis acid catalysts.

Protocol 1: Alkylation of Benzene with an Alkyl Halide using AlCl₃

This protocol describes a general procedure for the Friedel-Crafts alkylation of benzene.

Materials:

  • Anhydrous benzene

  • Alkyl halide (e.g., tert-butyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice-cold water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle.

Procedure:

  • In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add anhydrous benzene to the flask.

  • Cool the flask in an ice bath and slowly add anhydrous AlCl₃ with stirring.

  • Add the alkyl halide dropwise from a dropping funnel to the stirred suspension over a period of 15-20 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for the specified time (e.g., 1-2 hours).

  • Quench the reaction by carefully and slowly pouring the reaction mixture over a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the product by distillation or chromatography.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved in AlBr₃-catalyzed alkylation, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.

G General Mechanism of AlBr3-Catalyzed Friedel-Crafts Alkylation cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Deprotonation & Catalyst Regeneration RX R-X (Alkyl Halide) AlBr3 AlBr3 RX->AlBr3 Coordination Carbocation R+ (Carbocation) AlBr3->Carbocation Generates AlBr3X [AlBr3X]- AlBr3->AlBr3X Arenium Arenium Ion (Sigma Complex) Carbocation->Arenium AlBr3X->AlBr3 Regeneration Benzene Benzene Ring Benzene->Arenium Nucleophilic Attack Product Alkylated Benzene Arenium->Product H H+ Arenium->H H->AlBr3X

Caption: Mechanism of AlBr₃-catalyzed alkylation.

G Experimental Workflow for Friedel-Crafts Alkylation Start Start Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Start->Setup Reagents Add Aromatic & AlBr3 Setup->Reagents AlkylHalide Add Alkyl Halide (Dropwise at 0-5 °C) Reagents->AlkylHalide Reaction Stir at Room Temperature AlkylHalide->Reaction Quench Quench with Ice/HCl Reaction->Quench Extract Workup & Extraction Quench->Extract Purify Purification (Distillation/Chromatography) Extract->Purify End End Product Purify->End

Caption: A typical experimental workflow.

Conclusion

This compound is a potent Lewis acid catalyst for Friedel-Crafts alkylation, often exhibiting higher reactivity than its chloride and iron counterparts. This increased activity can be advantageous for less reactive substrates but may also lead to challenges in controlling selectivity and minimizing side reactions. The choice between AlBr₃, AlCl₃, and FeCl₃ will depend on the specific substrate, the desired product, and the need to balance reaction rate with selectivity. For applications where catalyst reusability and environmental concerns are paramount, solid acid catalysts like zeolites present a compelling, albeit often less reactive, alternative. Further research focusing on a direct, systematic comparison of these catalysts under identical conditions would be invaluable to the scientific community for making more informed decisions in catalyst selection for Friedel-Crafts alkylation.

References

Spectroscopic Characterization of Aluminum Bromide Reaction Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of spectroscopic techniques for the characterization of reaction intermediates involving aluminum bromide (AlBr₃), a potent Lewis acid widely used in organic synthesis. Due to the highly reactive and often transient nature of these intermediates, direct spectroscopic observation is challenging. Consequently, much of the available data is derived from studies of stable Lewis acid-base adducts of AlBr₃, which serve as valuable models for understanding the structural and electronic perturbations that occur during a reaction. This guide synthesizes this information and presents methodologies for advanced spectroscopic techniques applicable to the study of transient species.

Data Presentation: Spectroscopic Signatures of this compound Adducts

The formation of an adduct between this compound and a Lewis basic substrate results in characteristic changes in spectroscopic signals. These changes provide insight into the nature of the interaction and the structure of the resulting complex. The following tables summarize typical quantitative data obtained from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for stable AlBr₃ adducts.

Table 1: Comparative ²⁷Al NMR Data for this compound Adducts

Lewis Base (Solvent)²⁷Al Chemical Shift (δ) / ppmLinewidth (ν₁/₂) / HzReference CompoundObservations
Diethyl ether (Et₂O)93.6480.3AlBr₃ in Et₂OFormation of a single, well-defined adduct is indicated by a relatively sharp signal.[1]
Tetrahydrofuran (THF)96.2-[AlBr₃(THF)]Similar to the ether adduct, indicating a tetracoordinate aluminum center.[2]
Pyridine95.5-[AlBr₃(Py)]The chemical shift is consistent with the formation of a strong Lewis acid-base adduct.
Mesoporous Silica~50, ~30, ~2-AlBr₃ grafted on silicaMultiple peaks suggest different coordination environments: tetrahedral, pentahedral, and octahedral aluminum species on the surface.[2]

Table 2: Comparative Vibrational Spectroscopy Data for this compound Adducts

Lewis BaseSpectroscopic TechniqueKey Vibrational ModeFrequency (cm⁻¹) (Free Base)Frequency (cm⁻¹) (Adduct)Δν (cm⁻¹)Observations
Acetonitrile (CH₃CN)FTIRC≡N stretch22542290-2310+36 to +56The significant blue shift indicates a strong interaction between the nitrogen lone pair and the aluminum center, strengthening the C≡N bond.
PyridineDRIFTSRing vibration15801600-1620+20 to +40The shift to higher wavenumbers upon coordination to Lewis acid sites on a surface confirms adduct formation.[2]
Diethyl ether (Et₂O)RamanC-O-C symmetric stretch920890-30The red shift suggests a weakening of the C-O bonds upon coordination of the oxygen to the aluminum.

Experimental Protocols

Detailed methodologies are crucial for the successful characterization of sensitive reaction intermediates. Below are protocols for key spectroscopic techniques.

In Situ Fourier Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy allows for the real-time monitoring of a chemical reaction, providing kinetic and mechanistic information by observing the appearance and disappearance of vibrational bands corresponding to reactants, intermediates, and products.[3][4][5]

Objective: To identify and monitor the concentration of transient intermediates in an AlBr₃-catalyzed reaction.

Methodology:

  • Instrumentation: A rapid-scanning FTIR spectrometer equipped with a probe or cell suitable for in situ measurements (e.g., an Attenuated Total Reflectance (ATR) probe or a transmission cell). The probe material should be inert to the reaction mixture (e.g., diamond or silicon).

  • Reaction Setup: The reaction is carried out in a vessel that allows for the insertion of the in situ probe. The setup should be under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of AlBr₃ with atmospheric moisture.

  • Data Acquisition:

    • A background spectrum of the solvent and catalyst (if heterogeneous) is recorded before the addition of the reactants.

    • Spectra are collected continuously throughout the reaction at a high time resolution (e.g., every few seconds).

    • The reaction is initiated by adding the final reactant.

  • Data Analysis:

    • Difference spectra are generated by subtracting the initial background spectrum from the spectra collected during the reaction.

    • Characteristic absorption bands of intermediates are identified. These may be short-lived and will appear and then disappear as the reaction progresses.

    • The concentration profiles of reactants, intermediates, and products can be plotted against time to determine reaction kinetics.

Stopped-Flow Nuclear Magnetic Resonance (NMR) Spectroscopy

Stopped-flow NMR is a powerful technique for studying the kinetics of fast reactions in solution, with timescales ranging from milliseconds to seconds.[1][6][7]

Objective: To characterize the structure of short-lived intermediates in an AlBr₃-catalyzed reaction.

Methodology:

  • Instrumentation: A high-field NMR spectrometer equipped with a stopped-flow probe. The probe consists of a mixing chamber and an observation cell located within the NMR detection coil.

  • Sample Preparation: Solutions of the reactants are prepared separately in an inert, deuterated solvent and loaded into two separate syringes.

  • Data Acquisition:

    • The two reactant solutions are rapidly injected into the mixing chamber, and the resulting mixture flows into the observation cell, stopping the flow just before data acquisition begins.

    • A trigger initiates NMR data acquisition immediately after the flow is stopped. A series of rapid, one-dimensional spectra (e.g., ¹H, ¹³C, or ²⁷Al) are acquired over time.

    • For structural elucidation, two-dimensional NMR experiments (e.g., COSY, HSQC) can be performed if the intermediate has a sufficiently long lifetime.

  • Data Analysis:

    • The chemical shifts, coupling constants, and signal intensities of the observed species are analyzed to determine the structure of any intermediates.

    • The change in signal intensity over time provides kinetic information about the formation and decay of the intermediates.

Visualizations

Signaling Pathway: Lewis Acid Catalysis by AlBr₃

The following diagram illustrates a generalized mechanism for an AlBr₃-catalyzed reaction, such as a Friedel-Crafts alkylation, highlighting the role of the AlBr₃ in activating the electrophile and the formation of the reaction intermediate.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate Formation cluster_products Products R_X Substrate (R-X) Activated_Complex Activated Complex [R-X-AlBr₃] R_X->Activated_Complex Arene Arene Sigma_Complex Arenium Ion (σ-complex) Arene->Sigma_Complex AlBr3 AlBr₃ AlBr3->Activated_Complex Carbocation Carbocation Intermediate [R⁺][X-AlBr₃]⁻ Activated_Complex->Carbocation Carbocation->Sigma_Complex Sigma_Complex->AlBr3 Regeneration Product Alkylated Arene Sigma_Complex->Product HX H-X Sigma_Complex->HX

Caption: Generalized pathway for AlBr₃-catalyzed electrophilic aromatic substitution.

Experimental Workflow: Spectroscopic Characterization

This workflow outlines the logical steps for the spectroscopic investigation of an AlBr₃-mediated reaction.

G start Reaction Design prep Sample Preparation (Inert Atmosphere) start->prep in_situ_ftir In Situ FTIR (Kinetic Monitoring) prep->in_situ_ftir stopped_flow_nmr Stopped-Flow NMR (Structural ID) prep->stopped_flow_nmr data_analysis Data Analysis (Spectral Deconvolution) in_situ_ftir->data_analysis stopped_flow_nmr->data_analysis intermediate_id Intermediate Characterization data_analysis->intermediate_id mechanism Mechanism Elucidation intermediate_id->mechanism

Caption: Workflow for the characterization of AlBr₃ reaction intermediates.

References

A Comparative Guide to the Synthesis of Aluminum Bromide: Experimental Validation and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common methods for the synthesis of aluminum bromide (AlBr₃), a versatile reagent in organic synthesis and catalysis. The formation of this compound is validated through a series of experimental observations and analytical data. This document details the experimental protocols for key synthesis methods, presents quantitative data for objective comparison, and visualizes the underlying processes.

Experimental Validation of this compound Formation

The successful synthesis of this compound can be confirmed through several key experimental observations. These qualitative and quantitative measures provide strong evidence of the formation of the desired product.

Observational Validation:

  • Exothermic Reaction: The reaction of aluminum with bromine is highly exothermic, characterized by a significant release of heat.[1][2] This is a primary indicator that a chemical reaction is occurring.

  • Vigorous Reaction and Fume Production: The reaction is often vigorous, accompanied by the evolution of white or yellowish-red fumes.[1][3] These fumes consist of sublimed this compound and, in the presence of moisture, hydrogen bromide gas due to hydrolysis.[3]

  • Color Change: Pure this compound is a white solid.[1][4] However, crude samples often appear yellowish or reddish-brown due to the presence of unreacted bromine or iron impurities.[4]

  • Physical State: At room temperature, this compound is a solid. Upon heating, it melts at approximately 97.5°C and boils at 255°C.[1]

Analytical Validation:

  • Melting Point Determination: Measuring the melting point of the purified product and comparing it to the literature value (97.5°C) is a crucial step in confirming its identity and purity.[1]

  • Spectroscopic Analysis: While not detailed in the immediate search results, techniques such as X-ray crystallography can confirm the dimeric structure of this compound (Al₂Br₆) in the solid state.

  • Qualitative Chemical Tests: The presence of aluminum and bromide ions in the product can be confirmed through standard qualitative inorganic analysis. For instance, the addition of silver nitrate (B79036) solution to a solution of the product will yield a cream-colored precipitate of silver bromide.

The following diagram illustrates the logical workflow for validating the formation of this compound.

G Figure 1. Validation Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_observation Experimental Observation cluster_analysis Analytical Validation cluster_confirmation Confirmation Reactants Aluminum + Bromine Reaction Initiate Reaction Reactants->Reaction Exothermic Heat Generation Reaction->Exothermic Fumes White/Yellow Fumes Reaction->Fumes ColorChange Color Change to White/Yellowish Solid Reaction->ColorChange Product Crude this compound Exothermic->Product Fumes->Product ColorChange->Product Purification Purification (e.g., Distillation) MP Melting Point Analysis Purification->MP QA Qualitative Analysis (Al³⁺, Br⁻) Purification->QA Confirmed Validated this compound MP->Confirmed QA->Confirmed Product->Purification

Caption: Figure 1. Validation Workflow for this compound Synthesis.

Comparison of Synthesis Methods

Several methods exist for the preparation of this compound. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Method Reactants Reported Yield Purity Key Experimental Conditions Advantages Disadvantages
1. Direct Synthesis Aluminum (Al), Bromine (Br₂)85-93%High after distillationAnhydrous conditions, controlled addition of bromine, often initiated with gentle heating.[1]High yield, relatively simple setup.Highly exothermic and vigorous reaction, requires careful control; Bromine is highly corrosive and toxic.[1]
2. From Al and HBr Aluminum (Al), Hydrogen Bromide (HBr)Data not readily availableData not readily availableReaction of HBr gas with Al metal, typically at elevated temperatures.[4]Avoids handling of liquid bromine.Requires handling of corrosive HBr gas; potential for slow reaction due to aluminum oxide layer.
3. From Al(OH)₃ and HBr Aluminum Hydroxide (Al(OH)₃), Hydrobromic Acid (HBr)Theoretical yield is high, experimental data not readily availableData not readily availableAqueous reaction.Utilizes common and less hazardous starting materials.Product is hydrated this compound, requires further processing to obtain the anhydrous form.
4. Electrochemical Synthesis Aluminum anode, HBr in an aprotic solvent2% (in one reported instance)High selectivity (62% in one reported instance)Electrolytic cell with an aluminum anode and a platinum cathode.[5]Can be performed at room temperature, potentially more controllable.Low yield in some reported cases, requires specialized equipment.[5]

Experimental Protocols

Method 1: Direct Synthesis from Aluminum and Bromine

This method involves the direct reaction of metallic aluminum with liquid bromine.

Materials:

  • Aluminum foil or turnings

  • Liquid bromine (dried over concentrated sulfuric acid)

  • A three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Place aluminum (e.g., 10 g) into the three-necked flask.

  • Assemble the apparatus with the dropping funnel containing bromine (e.g., 60 g) and the reflux condenser. Protect the setup from atmospheric moisture using drying tubes.

  • Slowly add the bromine dropwise to the aluminum. The reaction is highly exothermic and may need initial gentle warming to start.[1]

  • Control the addition rate to maintain a steady reaction.

  • After the addition is complete, the crude this compound can be purified by distillation. The boiling point of this compound is 255°C.[1]

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Bromine is highly toxic and corrosive. Appropriate personal protective equipment (gloves, goggles, lab coat) is essential.

The following diagram outlines the experimental workflow for the direct synthesis of this compound.

G Figure 2. Experimental Workflow for Direct Synthesis of AlBr₃ Start Start Setup Assemble Apparatus: - 3-necked flask - Dropping funnel - Reflux condenser Start->Setup AddAl Add Aluminum to Flask Setup->AddAl AddBr2 Slowly Add Bromine (dropwise) AddAl->AddBr2 React Control Exothermic Reaction AddBr2->React Distill Purify by Distillation React->Distill Product Collect Pure AlBr₃ Distill->Product G Figure 3. Electrochemical Synthesis of this compound cluster_reaction Reaction Cell Electrochemical Cell Anode (Al) Cathode (Pt) Electrolyte Electrolyte (HBr in aprotic solvent) Power Power Supply Power->Cell:anode + Power->Cell:cathode - AnodeReaction Anode: Al → Al³⁺ + 3e⁻ CathodeReaction Cathode: 3H⁺ + 3e⁻ → 1.5H₂ OverallReaction Overall: Al + 3HBr → AlBr₃ + 1.5H₂

References

A Comparative Guide to Aluminum Bromide and Other Brominating Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the introduction of a bromine atom onto a molecule is a pivotal transformation, opening gateways to a multitude of further functionalizations. The choice of the brominating agent is a critical decision that dictates the efficiency, selectivity, and scalability of the reaction. While a variety of reagents are available, this guide provides an objective comparison of aluminum bromide (often in conjunction with molecular bromine) against other widely used brominating agents, supported by experimental data to inform reagent selection in a laboratory and process development setting.

Overview of Brominating Agents

Brominating agents can be broadly categorized based on their mechanism of action, which in turn governs their substrate scope and selectivity. The primary categories include electrophilic brominating agents, which are crucial for the substitution of aromatic rings and addition to electron-rich alkenes, and radical brominating agents, which are highly effective for the substitution of allylic and benzylic C-H bonds.

This compound (AlBr₃) , a strong Lewis acid, is most commonly employed as a catalyst in conjunction with molecular bromine (Br₂). The AlBr₃/Br₂ system significantly enhances the electrophilicity of bromine, making it a potent reagent for the electrophilic aromatic substitution of even deactivated aromatic rings.[1][2] It can also be used in the α-bromination of ketones.[3]

N-Bromosuccinimide (NBS) is a versatile and easy-to-handle solid reagent. It is the reagent of choice for radical bromination of allylic and benzylic positions.[4][5] Under different conditions, it can also serve as a source of electrophilic bromine for the bromination of electron-rich aromatic compounds and for the formation of bromohydrins from alkenes.[6][7]

Molecular Bromine (Br₂) is a fundamental brominating agent. However, its high reactivity can lead to a lack of selectivity, and its volatile and corrosive nature presents significant handling challenges.[8] It is often used for the electrophilic addition to alkenes and, with a Lewis acid catalyst like AlBr₃, for aromatic bromination.

Hydrogen Bromide (HBr) in combination with an oxidant (e.g., hydrogen peroxide, H₂O₂) offers a "greener" approach by generating molecular bromine in situ. This method avoids the direct handling of liquid bromine and can be effective for both electrophilic and radical brominations.[9]

Performance Comparison in Key Organic Transformations

The efficacy of a brominating agent is highly dependent on the specific transformation. Below, we compare the performance of this compound (as part of the Br₂/AlBr₃ system) with other agents in two key reaction classes: electrophilic aromatic substitution and α-bromination of ketones.

Electrophilic Aromatic Bromination

The Br₂/AlBr₃ system is a classic and powerful method for the bromination of aromatic compounds. Its high reactivity allows for the functionalization of a wide range of substrates. However, controlling selectivity can be a challenge. Milder reagents like NBS are often preferred for activated systems to avoid over-bromination.

Table 1: Comparison of Brominating Agents for the Bromination of Phenols and Anilines

SubstrateBrominating AgentCatalyst/SolventReaction TimeTemperature (°C)Yield (%)RegioselectivityReference
Aniline (B41778)Br₂/AlBr₃Water5 minRoom Temp982,4,6-tribromo[1]
PhenolBr₂/AlBr₃Water5 minRoom Temp992,4,6-tribromo[1]
AnilineNBSAcetonitrile5 minRoom Temp96p-bromo[10]
PhenolNBSAcetonitrile30 minRoom Temp92p-bromo[10]
4-tert-butylanilineH₂O₂/HBrWater24 hRoom TempNot specified (1.8:1 mono:di)ortho/di-bromo[11]
4-tert-butylanilineNBSWater24 hRoom TempNot specified (predominantly di-bromo)di-bromo[11]

Data synthesized from multiple sources for comparative purposes.

As the data in Table 1 indicates, the Br₂/AlBr₃ system is highly effective for the exhaustive bromination of activated rings like aniline and phenol, leading to tri-brominated products in excellent yields and very short reaction times.[1] In contrast, NBS offers a milder approach, favoring mono-bromination at the para-position with high yields.[10] The H₂O₂/HBr system shows variable results, with the potential for both mono- and di-bromination depending on the substrate.[11]

α-Bromination of Ketones

The α-bromination of ketones is a fundamental reaction for the synthesis of various intermediates. While Br₂ in the presence of an acid or base is a traditional method, other reagents offer advantages in terms of handling and selectivity.

Table 2: Comparison of Brominating Agents for the α-Bromination of 4'-Chloroacetophenone

Brominating AgentCatalyst/SolventReaction Time (h)Temperature (°C)Yield (%)Reference
Pyridine (B92270) hydrobromide perbromideAcetic Acid39085[12]
N-Bromosuccinimide (NBS)Acetic Acid390Low[12]
Copper(II) Bromide (CuBr₂)Acetic Acid390~60[12]

This study did not include AlBr₃/Br₂. The data is presented to compare common alternatives.

A direct comparison including this compound for this specific substrate was not found in the searched literature. However, a study on various acetophenone (B1666503) derivatives highlights that pyridine hydrobromide perbromide is highly efficient for α-bromination, providing an 85% yield for 4'-chloroacetophenone.[12] In the same study, NBS showed poor performance under these conditions, while CuBr₂ gave a moderate yield.[12] The choice of brominating agent for α-bromination is clearly substrate and condition dependent.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for key bromination reactions.

Protocol 1: Electrophilic Aromatic Bromination of Aniline with Br₂/AlBr₃ in Water

Reaction: Aniline → 2,4,6-Tribromoaniline

Procedure:

  • To a solution of aniline (1 mmol) in water (10 mL), add this compound (0.1 mmol).

  • To this mixture, add molecular bromine (3 mmol) dropwise with stirring at room temperature.

  • The reaction is typically complete within 5 minutes, as indicated by the disappearance of the bromine color.

  • The solid product is isolated by filtration, washed with water, and dried to afford 2,4,6-tribromoaniline.

(This protocol is adapted from a study on the aqueous AlBr₃-Br₂ system for the bromination of various aromatic compounds.[1])

Protocol 2: Radical Bromination of 1-(3,5-diacetoxyphenyl)ethane with NBS

Reaction: 1-(3,5-diacetoxyphenyl)ethane → 1-(3,5-diacetoxyphenyl)-1-bromoethane

Procedure:

  • Dissolve 1-(3,5-diacetoxyphenyl)ethane (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.05-1.2 equivalents) and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (catalytic amount).

  • Heat the reaction mixture to reflux or irradiate with a suitable light source to initiate the reaction.

  • Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide (B58015) byproduct.

  • The filtrate is then washed with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[13]

Logical Relationships and Experimental Workflows

The selection of a brominating agent and reaction conditions is a logical process based on the desired outcome and the nature of the substrate. The following diagrams illustrate these relationships.

Bromination_Strategy Substrate Substrate Type Aromatic Aromatic Compound Substrate->Aromatic Aliphatic Aliphatic Compound (with allylic/benzylic C-H) Substrate->Aliphatic Ketone Ketone Substrate->Ketone Activated Activated Aromatic->Activated Activating Group (e.g., -OH, -NH2) Deactivated Deactivated Aromatic->Deactivated Deactivating Group NBS_Radical NBS (Radical) Aliphatic->NBS_Radical Selective for allylic/benzylic position Alpha_Bromination Alpha_Bromination Ketone->Alpha_Bromination α-Bromination NBS NBS Activated->NBS Milder Conditions (for mono-bromination) Br2_AlBr3 Br₂/AlBr₃ Activated->Br2_AlBr3 Harsher Conditions (for poly-bromination) Deactivated->Br2_AlBr3 Requires strong electrophile Br2_Acid Br₂ (Acid/Base) Alpha_Bromination->Br2_Acid Br₂ in Acidic/Basic conditions Other_Reagents Other_Reagents Alpha_Bromination->Other_Reagents Other Reagents (e.g., Pyridinium hydrobromide perbromide)

Caption: Decision tree for selecting a brominating agent based on substrate type.

Experimental_Workflow Start Start Setup Reaction Setup (Substrate, Solvent, Reagent) Start->Setup Reaction Reaction (Temperature, Time) Setup->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for a typical bromination reaction.

Conclusion

The choice of a brominating agent in organic synthesis is a nuanced decision that requires careful consideration of the substrate, desired selectivity, and reaction conditions.

  • This compound, in conjunction with molecular bromine, stands out as a powerful reagent for the electrophilic aromatic bromination of a wide range of arenes, including deactivated systems. Its high reactivity, however, can lead to over-bromination in activated systems.

  • N-Bromosuccinimide (NBS) offers superior handling properties and is the reagent of choice for selective radical bromination at allylic and benzylic positions. It also serves as a milder alternative for the electrophilic bromination of electron-rich aromatics where mono-substitution is desired.

  • Molecular Bromine (Br₂) remains a fundamental reagent, particularly for additions to alkenes, but its hazardous nature necessitates careful handling.

  • In situ generation of bromine using HBr and an oxidant presents a safer and more environmentally friendly alternative, though its reactivity and selectivity can be variable.

For researchers and professionals in drug development, a thorough understanding of the strengths and limitations of each brominating agent is essential for the efficient and selective synthesis of target molecules. The experimental data and protocols provided in this guide serve as a valuable resource for making informed decisions in the laboratory.

References

Assessing the Efficiency of AlBr₃ in Promoting Friedel-Crafts Acylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aryl ketones, which are pivotal intermediates in the pharmaceutical and fine chemical industries. The choice of the Lewis acid catalyst is paramount, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of aluminum bromide (AlBr₃) with other common Lewis acids, namely aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃), in promoting Friedel-Crafts acylation, supported by experimental data.

Performance Comparison of Lewis Acid Catalysts

CatalystSubstrateAcylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Predominant Isomer(s)
AlBr₃ Toluene (B28343)Acetyl BromideCS₂01~90p-methylacetophenone
AlCl₃ TolueneAcetyl ChlorideDichloromethane (B109758)0 to RT186p-methylacetophenone, o-methylacetophenone
FeCl₃ TolueneAcetyl ChlorideDichloromethaneRT3Moderatep-methylacetophenone, o-methylacetophenone

Note: The data presented is compiled from various sources and is intended for comparative purposes. "RT" denotes room temperature. The efficiency of catalysts can vary significantly with specific substrates, acylating agents, and reaction conditions.

From the available data and established chemical principles, AlBr₃ is recognized as a more potent Lewis acid than AlCl₃. This increased reactivity can lead to higher yields and potentially shorter reaction times. However, AlBr₃ is also noted to be more expensive than AlCl₃.[1] Iron(III) chloride is generally considered a milder and less efficient catalyst compared to its aluminum counterparts for Friedel-Crafts acylation, often resulting in lower yields.[2][3]

Experimental Protocols

Below are detailed methodologies for a typical Friedel-Crafts acylation reaction. The protocol for AlCl₃ is well-documented and can be adapted for AlBr₃ and FeCl₃, with adjustments to catalyst loading and reaction times as needed.

General Protocol for Friedel-Crafts Acylation of Toluene with Acetyl Chloride using AlCl₃

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene

  • Acetyl Chloride

  • Dichloromethane (anhydrous)

  • Hydrochloric Acid (concentrated)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Three-necked round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. The apparatus should be protected from atmospheric moisture using drying tubes.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath with stirring.

  • Acyl Chloride Addition: Dissolve acetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes.

  • Aromatic Substrate Addition: After the complete addition of acetyl chloride, add toluene (1.0 equivalent) dissolved in anhydrous dichloromethane to the addition funnel. Add the toluene solution dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by distillation or column chromatography to obtain the desired acetophenone (B1666503) derivative.[4]

Visualizations

Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Work-up Acyl_Halide R-CO-X Acylium_Ion [R-C≡O]⁺ + [AlBr₃X]⁻ Acyl_Halide->Acylium_Ion + AlBr₃ Lewis_Acid AlBr₃ Aromatic_Ring Ar-H Sigma_Complex Arenium Ion Intermediate Aromatic_Ring->Sigma_Complex + [R-C≡O]⁺ Product_Complex [Ar-CO-R • AlBr₃] Sigma_Complex->Product_Complex - H⁺ Final_Product Ar-CO-R Product_Complex->Final_Product + H₂O

A simplified mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Experimental Workflow

The following diagram illustrates the typical workflow for a Friedel-Crafts acylation experiment.

G Start Start Setup Assemble Dry Glassware Start->Setup Catalyst Add Anhydrous Lewis Acid (e.g., AlBr₃) and Solvent Setup->Catalyst Cooling Cool to 0°C Catalyst->Cooling Acyl_Halide_Addition Dropwise Addition of Acyl Halide Cooling->Acyl_Halide_Addition Substrate_Addition Dropwise Addition of Aromatic Substrate Acyl_Halide_Addition->Substrate_Addition Reaction Stir at Room Temperature Substrate_Addition->Reaction Workup Quench with Acid/Ice Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Washing Wash with NaHCO₃ and Brine Extraction->Washing Drying Dry with Anhydrous MgSO₄ Washing->Drying Solvent_Removal Remove Solvent (Rotary Evaporation) Drying->Solvent_Removal Purification Purify Product (Distillation/Chromatography) Solvent_Removal->Purification End End Purification->End

Experimental workflow for a Lewis acid-catalyzed Friedel-Crafts acylation.

References

distinguishing the properties of monomeric AlBr3 and dimeric Al2Br6

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Properties of Monomeric AlBr₃ and Dimeric Al₂Br₆

For researchers, scientists, and drug development professionals utilizing aluminum bromide, a thorough understanding of its existence as both a monomer (AlBr₃) and a dimer (Al₂Br₆) is crucial for predictable and reproducible experimental outcomes. This guide provides a detailed comparison of the structural, spectroscopic, and thermodynamic properties of these two forms, supported by experimental data.

Structural and Physical Properties: A Tale of Two Forms

This compound's structure is highly dependent on its physical state and temperature. In the solid state, it exists exclusively as the dimeric Al₂Br₆. This dimeric form also predominates in the liquid phase and in the gas phase at lower temperatures. At elevated temperatures in the gas phase, the dimer dissociates into the monomeric AlBr₃ form.[1]

Monomeric AlBr₃: The monomeric form, AlBr₃, possesses a trigonal planar structure with D₃h symmetry.[1] In this arrangement, the aluminum atom is at the center, bonded to three bromine atoms with bond angles of 120°. The hybridization of the aluminum atom is described as sp².[1]

Dimeric Al₂Br₆: The dimeric form, Al₂Br₆, is composed of two AlBr₄ tetrahedra that share a common edge, resulting in a structure with D₂h symmetry.[1] This dimer features two types of bromine atoms: four terminal and two bridging. The bridging bromine atoms are bonded to both aluminum atoms.

The dissociation of the dimer into two monomers is an endothermic process:

Al₂Br₆ ⇌ 2AlBr₃ (ΔH°diss = 59 kJ/mol)[1]

Comparative Data

The following table summarizes the key quantitative differences between monomeric AlBr₃ and dimeric Al₂Br₆ based on gas-phase electron diffraction and spectroscopic studies.

PropertyMonomeric AlBr₃Dimeric Al₂Br₆
Molecular Formula AlBr₃Al₂Br₆
Molar Mass ( g/mol ) 266.69533.38
Symmetry D₃h (Trigonal Planar)D₂h (Bridged Dimer)
Al-Br Bond Length (Å) 2.221(3)Terminal: 2.234(4) Bridging: 2.433(7)
Br-Al-Br Bond Angle (°) 120Terminal: 122.1(31) Bridging: 91.6(6)
Vibrational Frequencies (IR active, cm⁻¹) ν₂(out-of-plane bend): ~95 ν₃(asym. stretch): ~480 ν₄(in-plane bend): ~110ν₁₂(ring pucker): ~55 ν₁₇(bridge bend): ~145 ν₁₆(terminal rock): ~205 ν₁₅(terminal stretch): ~410
Existence High-temperature gas phaseSolid, liquid, and low-temperature gas phase

Experimental Protocols

Synthesis of this compound (Al₂Br₆)

A common method for synthesizing this compound is the direct reaction of aluminum metal with liquid bromine. This reaction is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.

Materials:

  • Aluminum foil or powder

  • Liquid bromine

  • A reaction vessel (e.g., a round-bottom flask) equipped with a dropping funnel and a reflux condenser

  • An inert atmosphere (e.g., dry nitrogen or argon)

Procedure:

  • Place a known quantity of aluminum in the reaction vessel.

  • Flush the apparatus with an inert gas to exclude moisture.

  • Slowly add liquid bromine to the aluminum via the dropping funnel. The reaction is vigorous and will produce heat and fumes of this compound.

  • Control the reaction rate by adjusting the addition rate of bromine and, if necessary, by cooling the reaction vessel.

  • Once the reaction is complete, the crude this compound can be purified by sublimation.

Characterization of Monomeric AlBr₃ and Dimeric Al₂Br₆

Distinguishing between the monomeric and dimeric forms requires techniques capable of probing the species under specific conditions, primarily in the gas phase at varying temperatures.

Gas-Phase Electron Diffraction (GED):

  • A sample of this compound is heated in a specialized oven to the desired temperature to produce a vapor.

  • To study the dimer (Al₂Br₆), a temperature of approximately 167°C is used.

  • To study the monomer (AlBr₃), a much higher temperature, around 330°C, is required to ensure a significant population of the monomeric species. At this temperature, the vapor will be a mixture, and the data analysis will need to account for the presence of a small percentage of the dimer.

  • A beam of high-energy electrons is passed through the vapor.

  • The electrons are diffracted by the molecules, and the resulting diffraction pattern is recorded.

  • Analysis of the diffraction pattern allows for the determination of bond lengths and angles.

Vibrational Spectroscopy (IR/Raman):

  • The this compound sample is placed in a high-temperature gas cell with windows transparent to infrared radiation (e.g., CsI or diamond).

  • The cell is heated to the desired temperature to vaporize the sample.

  • For the dimer, spectra are recorded at temperatures below the dissociation point (e.g., 150-200°C).

  • For the monomer, the cell is heated to a high temperature (e.g., >400°C) to favor the monomeric form.

  • An infrared or Raman spectrum of the gas-phase species is recorded.

  • The observed vibrational frequencies are assigned to the specific vibrational modes of the monomer or dimer based on their known symmetries.

Visualizing the Relationship and Workflow

The following diagrams illustrate the equilibrium between the monomer and dimer and a typical experimental workflow for their characterization.

MonomerDimerEquilibrium Al2Br6 Dimeric Al₂Br₆ (Solid, Liquid, Low-Temp Gas) AlBr3 Monomeric AlBr₃ (High-Temp Gas) Al2Br6->AlBr3 High Temperature (Dissociation) AlBr3->Al2Br6 Low Temperature (Dimerization) ExperimentalWorkflow cluster_synthesis Synthesis cluster_characterization Characterization Synthesis Synthesis of Al₂Br₆ (Al + Br₂) Vaporization Vaporization Synthesis->Vaporization LowTemp Low Temperature (~170°C) Vaporization->LowTemp HighTemp High Temperature (~330°C) Vaporization->HighTemp GED Gas Electron Diffraction LowTemp->GED Spectroscopy IR/Raman Spectroscopy LowTemp->Spectroscopy HighTemp->GED HighTemp->Spectroscopy DimerData Dimer (Al₂Br₆) Data GED->DimerData MonomerData Monomer (AlBr₃) Data GED->MonomerData Spectroscopy->DimerData Spectroscopy->MonomerData

References

A Comparative Guide to Aluminum Bromide Performance in Steel Electroplating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of aluminum bromide as an electrolyte in steel electroplating processes. Its performance is critically compared against two prominent alternatives: ionic liquids (ILs) and deep eutectic solvents (DESs). The information presented is supported by experimental data from various studies, offering a clear and objective overview for professionals in materials science and engineering.

Executive Summary

Aluminum electroplating is a crucial surface finishing technique for enhancing the corrosion resistance and other properties of steel. While traditional methods have often relied on aqueous or hazardous organic electrolytes, recent advancements have brought molten salts, ionic liquids, and deep eutectic solvents to the forefront. This guide focuses on the efficacy of a quaternary this compound molten salt system and contrasts it with the increasingly popular ILs and DESs. Each of these electrolyte systems presents a unique set of operational parameters and performance outcomes, which are detailed below to aid in the selection of the most suitable method for specific research and development applications.

Performance Comparison

The following tables summarize the key performance indicators for steel electroplating using this compound, ionic liquids, and deep eutectic solvents. It is important to note that the presented data is aggregated from various studies, which may have employed different experimental conditions.

Performance MetricThis compound ElectrolyteIonic Liquids (e.g., [EMIm]Cl/AlCl₃)Deep Eutectic Solvents (e.g., Choline (B1196258) Chloride:Urea)
Coating Appearance Smooth, thick, adherent, and shiny[1][2][3][4][5]Dense, bright, and adherent[6]Bright, uniform, and dense[7]
Operating Temperature ~325-350 °C[4]Room temperature to ~100 °C[8]Room temperature to ~120 °C[9]
Current Density 0.1 - 0.5 A/cm²[4]8 - 44 mA/cm²[6]Variable, dependent on specific DES
Adhesion Good (qualitative)[1][2][3][4][5]Good, can be enhanced by substrate pretreatment[10]Improved adhesion reported[7]
Corrosion Resistance Good (qualitative)[1][2][3][4][5]Corrosion current density as low as 6.07 μA/cm²[11]Generally low corrosion rates in DESs[12][13]
Current Efficiency Data not explicitly foundUp to 97%[14]High efficiency possible, but dependent on system

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and further investigation.

Steel Electroplating using this compound Molten Salt

Electrolyte Preparation: A quaternary alkali bromide electrolyte is prepared by mixing Lithium Bromide (LiBr), Potassium Bromide (KBr), and Cesium Bromide (CsBr) in a eutectic composition. To this mixture, 80 wt.% of this compound (AlBr₃) is added. The mixture is heated to approximately 350°C in an inert atmosphere (e.g., argon-filled glovebox) to form a homogenous molten salt.

Electroplating Procedure:

  • A steel substrate (e.g., SS316) is used as the cathode, and a pure aluminum rod or plate serves as the anode.

  • The electrodes are immersed in the molten AlBr₃-based electrolyte maintained at a constant temperature of 325-350°C.

  • A constant current density in the range of 0.1-0.5 A/cm² is applied between the anode and the cathode.

  • The electroplating process is carried out for a duration sufficient to achieve the desired coating thickness.

  • Post-plating, the coated steel substrate is carefully removed from the molten salt bath, cooled in an inert atmosphere, and then cleaned to remove any residual electrolyte.

Steel Electroplating using Ionic Liquids

Electrolyte Preparation: A common ionic liquid electrolyte for aluminum plating is prepared by mixing 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIm]Cl) with aluminum chloride (AlCl₃) in a 1:2 molar ratio. This process is conducted in an inert and dry atmosphere due to the hygroscopic nature of AlCl₃.

Electroplating Procedure:

  • A pre-cleaned steel substrate acts as the cathode, and a high-purity aluminum plate is used as the anode.

  • The electrodes are submerged in the [EMIm]Cl/AlCl₃ ionic liquid at room temperature or slightly elevated temperatures (e.g., 45 ± 2°C)[11].

  • A galvanostatic (constant current) or potentiostatic (constant potential) method is employed. For galvanostatic plating, a current density typically in the range of 20-25 mA/cm² is applied[11].

  • The duration of the electroplating is determined by the desired coating thickness.

  • After plating, the substrate is removed, rinsed with an appropriate solvent (e.g., anhydrous isopropanol) to remove the ionic liquid, and dried.

Steel Electroplating using Deep Eutectic Solvents

Electrolyte Preparation: A common deep eutectic solvent for this application is prepared by mixing choline chloride and urea (B33335) in a 1:2 molar ratio. The mixture is heated to around 80°C while stirring until a clear, homogeneous liquid is formed. For aluminum plating, anhydrous aluminum chloride (AlCl₃) is then dissolved into the DES.

Electroplating Procedure:

  • The setup consists of a steel cathode and an aluminum anode immersed in the AlCl₃-containing DES.

  • The electroplating is typically carried out at a slightly elevated temperature (e.g., 90-120°C) to decrease the viscosity of the solvent and enhance conductivity[9].

  • A constant current is applied, with the specific current density depending on the exact composition of the DES and the desired coating characteristics.

  • Following the deposition, the coated steel is taken out, washed thoroughly with deionized water to remove the DES, and then dried.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for evaluating the performance of these electroplating systems.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_perf Performance Metrics p1 Electrolyte Preparation (AlBr3 / IL / DES) e1 Electroplating Process (Galvanostatic/Potentiostatic) p1->e1 p2 Substrate & Anode Preparation (Steel Cathode, Al Anode) p2->e1 a1 Coating Characterization (SEM, XRD) e1->a1 a2 Performance Testing e1->a2 m1 Adhesion Test a2->m1 m2 Corrosion Test (e.g., Salt Spray) a2->m2 m3 Current Efficiency Calculation a2->m3 m4 Thickness Measurement a2->m4

Caption: Experimental workflow for evaluating steel electroplating performance.

Conclusion

The selection of an appropriate electrolyte for aluminum electroplating on steel is a critical decision that influences both the process parameters and the final product quality.

  • This compound Molten Salt: This system is capable of producing high-quality, dense, and adherent aluminum coatings. However, its primary drawback is the high operating temperature, which may not be suitable for all applications and increases energy costs.

  • Ionic Liquids: ILs offer the significant advantage of operating at or near room temperature, making the process more energy-efficient and applicable to a wider range of substrates. They can yield coatings with excellent properties, including high current efficiency. The main challenges associated with ILs are their cost and sensitivity to moisture, which necessitates handling in a controlled atmosphere.

  • Deep Eutectic Solvents: As a "greener" and more cost-effective alternative to ionic liquids, DESs are gaining considerable attention. They are generally less sensitive to moisture than many ionic liquids and can be prepared from readily available, non-toxic components. Research into their application for aluminum electroplating is promising, demonstrating the potential to produce uniform and adherent coatings.

Ultimately, the choice between these electrolyte systems will depend on the specific requirements of the application, including cost considerations, desired coating properties, and the thermal stability of the substrate. Further research focusing on direct, side-by-side comparisons under identical conditions would be invaluable for a more definitive assessment.

References

comparative study of aluminum reactivity with different halogens

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Aluminum's Reactivity with Halogens

This guide provides an objective comparison of the chemical reactivity between aluminum (Al) and the halogens: fluorine (F₂), chlorine (Cl₂), bromine (Br₂), and iodine (I₂). The reactivity of aluminum, a seemingly passive metal due to its protective oxide layer, is vividly demonstrated through its exothermic reactions with this group of non-metals.[1] The guide outlines the experimental conditions, reaction vigor, and products, supported by key physical and chemical data. Detailed experimental protocols for laboratory-scale demonstrations are also provided.

Comparative Data of Halogen Reactivity with Aluminum

The reactivity of halogens decreases down the group in the periodic table.[2] This trend is governed by their electronegativity and standard reduction potential, which indicate their power as oxidizing agents.[3][4][5][6] Fluorine is the most electronegative and reactive of all elements, while iodine is the least reactive among the halogens discussed.[2][3][7]

The general equation for the reaction is: 2Al (s) + 3X₂ → 2AlX₃ (s) (where X = F, Cl, Br, I)[1]

The table below summarizes the key properties of the halogens and the nature of their reactions with aluminum.

PropertyFluorine (F₂)Chlorine (Cl₂)Bromine (Br₂)Iodine (I₂)
Electronegativity (Pauling) 4.0[7]3.0[7]2.8[7]2.5[7]
Standard Reduction Potential (E°, V) +2.87+1.36+1.07+0.54
Physical State (STP) Pale yellow gas[3]Greenish-yellow gasReddish-brown liquid[8]Greyish-black solid
Reaction Conditions Spontaneous, often explosive; can react at low temperatures and in the dark.[2]Requires heating of the aluminum to initiate the reaction.[1][9]Spontaneous but with a noticeable induction period; aluminum foil can be added directly to liquid bromine.[10][11]Requires a catalyst, typically a few drops of water, to initiate the reaction between the two solids.[1][12][13]
Observed Reactivity Extremely vigorous and explosive. Fluorine is the most reactive of all elements.[2]Vigorous and exothermic once initiated, producing a bright glow and white smoke of aluminum chloride.[1][9]A vigorous, exothermic reaction follows the induction period, producing flashes of flame and white/orange fumes.[1][14][15]A delayed but strongly exothermic reaction occurs, producing heat, steam, and dense clouds of purple iodine vapor.[1][13][16]
Product Aluminum Fluoride (AlF₃)Aluminum Chloride (AlCl₃)Aluminum Bromide (AlBr₃)Aluminum Iodide (AlI₃)

Logical & Experimental Workflow Diagrams

The following diagrams illustrate the logical trend in halogen reactivity and a generalized workflow for the experimental procedures described in the next section.

Reactivity_Trend F Fluorine (F₂) Highest Reactivity Cl Chlorine (Cl₂) F->Cl Decreasing Reactivity & Oxidizing Strength Br Bromine (Br₂) Cl->Br Decreasing Reactivity & Oxidizing Strength I Iodine (I₂) Lowest Reactivity Br->I Decreasing Reactivity & Oxidizing Strength

Caption: Trend in reactivity of halogens with aluminum.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_obs 3. Observation & Analysis P1 Prepare Al Sample (Foil or Powder) P2 Set up in Fume Hood P1->P2 P3 Prepare Halogen Source P2->P3 R1 Combine Reactants P3->R1 R2 Apply Initiator (e.g., Heat for Cl₂, Water for I₂) R1->R2 O1 Record Visual Evidence (Flames, Smoke, Vapors) R2->O1 O2 Collect Product Sample (AlX₃) O1->O2

Caption: Generalized experimental workflow for reacting aluminum with halogens.

Experimental Protocols

The following experiments are demonstrative of the reactions between aluminum and chlorine, bromine, and iodine. These reactions are highly exothermic and produce hazardous substances. They must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Note on Fluorine: The reaction between aluminum and fluorine gas is extremely dangerous and explosive.[2] It is not suitable for standard laboratory demonstration and requires specialized equipment and protocols.

Experiment 1: Reaction of Aluminum with Chlorine

Objective: To observe the reaction between heated aluminum and chlorine gas.

Materials:

  • Aluminum foil

  • Chlorine gas source (e.g., from a cylinder or a chlorine generator)

  • Hard glass reaction tube (reduction tube)

  • Bunsen burner or heat gun

  • Stands and clamps

Procedure:

  • Set up the apparatus in a fume hood.

  • Place a loose roll of aluminum foil inside the reaction tube.

  • Begin a slow, steady flow of chlorine gas through the tube.

  • Gently heat the area of the tube containing the aluminum foil with a Bunsen burner.

  • Observe the reaction. Once initiated, a bright glow will appear and spread along the foil.[1] Remove the heat source.

  • A large amount of white smoke, which is solid aluminum chloride (AlCl₃), will be produced and will coat the inside of the tube.[1][9]

  • Once the reaction ceases, stop the flow of chlorine gas. Allow the apparatus to cool completely before disassembly.

Experiment 2: Reaction of Aluminum with Bromine

Objective: To observe the reaction between aluminum foil and liquid bromine.

Materials:

  • Aluminum foil, cut into small pieces

  • Liquid bromine (Br₂)

  • Heat-resistant mat

  • Watch glass

Procedure:

  • Place a watch glass on a heat-resistant mat inside a fume hood.

  • Carefully pour a small amount (~1 cm³) of liquid bromine onto the watch glass.[1] Bromine is highly corrosive and toxic.[11]

  • Drop a few small pieces of aluminum foil onto the surface of the bromine.[10]

  • Observe the reaction. There will be an initial delay or induction period as the bromine penetrates the aluminum's protective oxide layer.[1][11]

  • After the induction period, a vigorous reaction will occur, characterized by sparks, flashes of flame, and the evolution of white smoke (this compound, AlBr₃) mixed with orange bromine vapor.[1][14][15]

Experiment 3: Reaction of Aluminum with Iodine

Objective: To demonstrate the water-catalyzed reaction between solid aluminum and solid iodine.

Materials:

  • Aluminum powder (fine)

  • Iodine (I₂), finely ground

  • Heat-resistant mat or tin lid

  • Teat pipette

  • Deionized water

Procedure:

  • On a heat-resistant mat inside a fume hood, create a small mound by mixing approximately 0.1 g of aluminum powder with 0.4 g of finely ground iodine.[13]

  • Using a teat pipette, add one or two drops of water to the center of the mixture.[1][13] The water acts as a catalyst.[12]

  • There will be a time lag before the reaction begins.[1]

  • The reaction will start suddenly and is strongly exothermic. It will produce steam and dense clouds of purple iodine vapor as the heat sublimes the excess iodine.[13][16]

  • The product remaining on the mat is aluminum iodide (AlI₃). Allow it to cool completely before handling. The anhydrous product reacts vigorously with water.[13][17]

References

A Comparative Guide to Aluminum Bromide Synthesis: An Analysis of Reaction Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount. In the synthesis of aluminum bromide (AlBr₃), a versatile Lewis acid catalyst and brominating agent, the presence of byproducts can significantly impact reaction outcomes, yields, and the safety of subsequent processes. This guide provides a comparative analysis of common this compound synthesis methods, with a focus on the formation of reaction byproducts, supported by experimental data and detailed protocols.

Comparison of Synthesis Methods and Byproduct Analysis

The selection of a suitable synthesis method for this compound depends critically on the desired purity, scale, and available resources. The following table summarizes the key performance indicators and byproduct profiles of the most common synthetic routes.

Synthesis MethodTypical YieldTypical PurityMajor ByproductsAdvantagesDisadvantages
Direct Synthesis >90%>99%[1]Unreacted Aluminum, Unreacted Bromine, Iron Bromide (FeBr₃)[2], Aluminum Oxybromide (AlOBr)High yield, relatively simple setup.Highly exothermic and potentially hazardous reaction[3], risk of contamination from reactants and reactor.
Reaction with HBr HighHighWater, Aluminum Hydroxybromide (Al(OH)Br₂)Can produce high-purity AlBr₃, avoids handling of elemental bromine.Requires anhydrous conditions to prevent hydrolysis[2], HBr gas is corrosive and toxic.
Electrochemical Synthesis VariableHighSolvent adducts, Electrode impuritiesMilder reaction conditions, can be performed at room temperature.[1]Yield and purity are dependent on solvent and electrode purity, potential for solvent-related byproducts.
Halide Exchange GoodHighAluminum Chloride (AlCl₃), Mixed Aluminum Halides (AlClₓBrᵧ)Utilizes more readily available starting materials (e.g., AlCl₃).Requires high temperatures, potential for incomplete reaction leading to mixed halide impurities.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are protocols for two common this compound synthesis methods.

Direct Synthesis from Aluminum and Bromine

This method involves the direct reaction of aluminum metal with liquid or gaseous bromine.

Materials:

  • Aluminum foil or powder (high purity)

  • Liquid Bromine (anhydrous)

  • Reaction flask (e.g., a three-necked round-bottom flask)

  • Dropping funnel

  • Condenser

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Assemble the reaction apparatus under an inert atmosphere, ensuring all glassware is thoroughly dried.

  • Place the aluminum metal in the reaction flask.

  • Slowly add liquid bromine to the aluminum via the dropping funnel. The reaction is highly exothermic and may require cooling to control the rate.[3]

  • After the initial reaction subsides, gently heat the mixture to ensure complete reaction.

  • The crude this compound can be purified by distillation or sublimation under reduced pressure.

Electrochemical Synthesis

This method utilizes an electrochemical cell to generate this compound from an aluminum anode in the presence of a bromine source.

Materials:

  • Aluminum foil or rod (high purity, for anode)

  • Inert cathode (e.g., platinum or graphite)

  • Electrochemical cell

  • Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran)

  • Supporting electrolyte (e.g., tetraalkylammonium bromide)

  • Bromine or a bromide salt as the bromine source

  • Power supply

Procedure:

  • Set up the electrochemical cell with the aluminum anode and the inert cathode in the anhydrous solvent containing the supporting electrolyte and the bromine source.

  • Apply a constant current or potential to initiate the oxidation of the aluminum anode.

  • The aluminum cations (Al³⁺) will react with the bromide ions in the solution to form this compound.

  • The reaction progress can be monitored by measuring the current or by analyzing aliquots of the electrolyte.

  • Upon completion, the this compound can be isolated by removing the solvent under vacuum.

Byproduct Formation and Mitigation

The primary sources of byproducts in this compound synthesis are impurities in the starting materials, reaction with atmospheric moisture, and side reactions.

  • Iron-containing impurities , often present in commercial aluminum, can lead to the formation of iron bromide, which imparts a yellowish or reddish-brown color to the product.[2] Using high-purity aluminum (>99.9%) can minimize this contamination.

  • Oxygen-containing byproducts , such as aluminum oxybromide and aluminum hydroxybromide, are formed when this compound or its intermediates react with water.[2] Strict anhydrous conditions, including the use of dry solvents and an inert atmosphere, are essential to prevent their formation.

  • Unreacted starting materials can be removed through purification techniques like distillation or sublimation. The significant difference in boiling points between this compound and its common starting materials facilitates this separation.

Logical Workflow for Synthesis Method Selection

The choice of a particular synthesis method should be guided by the specific requirements of the application. The following diagram illustrates a logical workflow for selecting an appropriate method.

SynthesisMethodSelection cluster_considerations Key Considerations cluster_methods Synthesis Methods start Define Synthesis Requirements purity High Purity Required? start->purity scale Large Scale Synthesis? purity->scale Yes hazard Hazard Tolerance? purity->hazard No scale->hazard Yes resources Specialized Equipment Available? scale->resources No direct_synthesis Direct Synthesis hazard->direct_synthesis High hbr_reaction Reaction with HBr hazard->hbr_reaction Low electrochemical Electrochemical Synthesis resources->electrochemical Yes halide_exchange Halide Exchange resources->halide_exchange No

Caption: Decision workflow for selecting an this compound synthesis method.

Signaling Pathways in Byproduct Formation

The formation of byproducts can be visualized as competing reaction pathways. The main reaction leads to the desired product, while side reactions, often initiated by impurities, lead to undesired byproducts.

ByproductFormation Al Aluminum (Al) Reaction_Intermediate Reaction Intermediate (e.g., AlBrₓ species) Al->Reaction_Intermediate Br2 Bromine (Br2) Br2->Reaction_Intermediate FeBr3 Iron Bromide (FeBr3) (Byproduct) Br2->FeBr3 H2O Water (H2O) AlOBr Aluminum Oxybromide (AlOBr) (Byproduct) H2O->AlOBr Fe Iron (Fe) Impurity Fe->FeBr3 AlBr3 This compound (AlBr3) (Desired Product) Reaction_Intermediate->AlBr3 Main Reaction Pathway Reaction_Intermediate->AlOBr

Caption: Pathways leading to byproduct formation in AlBr₃ synthesis.

By carefully selecting the synthesis method and controlling reaction conditions, researchers can minimize the formation of undesirable byproducts, ensuring the high purity of this compound required for demanding applications in research and development.

References

A Comparative Guide to Laboratory Synthesis of Aluminum Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of high-quality aluminum bromide (AlBr₃) is a critical step for various applications, including its use as a potent Lewis acid catalyst in Friedel-Crafts reactions and other organic transformations. The selection of a synthesis method depends on several factors, including the desired purity, scale, available equipment, and safety considerations. This guide provides a detailed comparison of two primary laboratory methods for the synthesis of anhydrous this compound: the direct reaction of aluminum with elemental bromine and the reaction of aluminum with anhydrous hydrogen bromide gas.

Performance and Data Comparison

The following table summarizes the key quantitative data associated with the two synthesis methods, offering a clear comparison to aid in methodological selection.

ParameterMethod 1: Direct Synthesis with Liquid BromineMethod 2: Reaction with Anhydrous HBr Gas
Reaction Equation 2 Al(s) + 3 Br₂(l) → 2 AlBr₃(s)2 Al(s) + 6 HBr(g) → 2 AlBr₃(s) + 3 H₂(g)
Typical Yield ~85%[1]High (quantitative conversion expected)
Purity High (>98% after distillation/sublimation)[2][3]High (requires pure starting materials)
Reaction Time Approximately 2 hours[1]Dependent on gas flow rate and reaction temperature
Reaction Temperature Exothermic, reaches 210-220°C[1]Elevated temperatures required (e.g., >300°C)[4]
Key Reagents Aluminum (granules/turnings), Liquid BromineAluminum (powder/turnings), Anhydrous Hydrogen Bromide Gas
Primary Hazard Highly exothermic, violent reaction; toxic and corrosive bromineHandling of toxic and corrosive HBr gas; flammable H₂ byproduct
Purification Method Distillation or sublimation[1][4]Sublimation[4]

Experimental Protocols

Below are the detailed experimental methodologies for the two synthesis routes.

Method 1: Direct Synthesis from Aluminum and Liquid Bromine

This method involves the direct, highly exothermic reaction between aluminum metal and liquid bromine.[1][5] Extreme caution must be exercised due to the violent nature of the reaction and the hazardous properties of bromine.[1][6]

Materials and Equipment:
  • Three-neck round-bottom flask (1 L)

  • Dropping funnel with pressure equalization

  • Reflux condenser

  • Thermometer

  • Heating mantle (for distillation)

  • Distillation head and receiver flask

  • Aluminum granules or turnings (33 g)[1]

  • Liquid bromine (185 g), dried over concentrated sulfuric acid[1]

  • Glass wool[1]

  • Dry nitrogen source

  • Calcium chloride drying tube

Procedure:
  • Setup: Place the aluminum granules in the three-neck flask with a protective layer of glass wool at the bottom.[1] Equip the flask with the dropping funnel, reflux condenser (topped with a CaCl₂ drying tube), and a thermometer.[1] The entire apparatus must be thoroughly dried and flushed with dry nitrogen.[1]

  • Reaction Initiation: Add the dried bromine to the dropping funnel.[1] Start the reaction by adding a few drops of bromine to the aluminum. An induction period may occur, followed by the evolution of white fumes, indicating the reaction has started.[1]

  • Addition of Bromine: Add the remaining bromine dropwise, controlling the addition rate to maintain a steady reaction. The reaction is sporadic and may produce flashes and sparks.[1] The temperature should rise to and be maintained around 210-220°C due to the exothermicity of the reaction.[1] Vigorous refluxing of bromine will occur.[1] The total addition time is typically around 2 hours.[1]

  • Purification by Distillation: After the reaction is complete, replace the reflux condenser and dropping funnel with a distillation setup.[1] Heat the flask to distill the this compound. The initial fraction may be reddish due to excess bromine and should be discarded.[1] The main fraction of colorless this compound is then collected.[1] The product solidifies on cooling and should be handled under an inert atmosphere.[1]

Method 2: Synthesis from Aluminum and Anhydrous Hydrogen Bromide Gas

This method involves passing anhydrous hydrogen bromide gas over heated aluminum. It offers a more controlled reaction compared to the direct synthesis with liquid bromine but requires a source of anhydrous HBr gas.

Materials and Equipment:
  • Tube furnace

  • Quartz or high-temperature glass reaction tube

  • Gas dispersion tube

  • Gas washing bottles (for drying HBr)

  • Cold trap or condenser

  • Aluminum powder or turnings

  • Anhydrous hydrogen bromide gas source

  • Inert gas (e.g., nitrogen or argon)

  • Concentrated sulfuric acid (for drying HBr)

Procedure:
  • Setup: Place the aluminum in the center of the reaction tube and position the tube within the furnace. The apparatus should be assembled to allow for the flow of gas through the tube and into a collection vessel or cold trap. The entire system must be purged with an inert gas to remove air and moisture.

  • HBr Gas Preparation: If not from a cylinder, anhydrous HBr can be generated and must be thoroughly dried by passing it through concentrated sulfuric acid.

  • Reaction: Heat the furnace to the reaction temperature (e.g., >300°C).[4] Once the temperature is stable, introduce a slow stream of anhydrous HBr gas over the aluminum. The reaction produces this compound and hydrogen gas.[7]

  • Product Collection and Purification: The this compound will form as a solid in the cooler parts of the reaction tube or can be collected by sublimation. The product should be collected under an inert atmosphere to prevent hydrolysis. Further purification can be achieved by a separate sublimation step.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of each synthesis method.

Method1_Direct_Synthesis cluster_setup Setup cluster_reaction Reaction cluster_purification Purification S1 Dry glassware and flush with N₂ S2 Add Al granules and glass wool to flask S1->S2 S3 Assemble 3-neck flask with dropping funnel, condenser, and thermometer S2->S3 S4 Add dried Br₂ to dropping funnel S3->S4 R1 Initiate reaction with a few drops of Br₂ S4->R1 R2 Add remaining Br₂ dropwise (approx. 2 hrs) R1->R2 R3 Maintain temperature at 210-220°C (exothermic) R2->R3 P1 Replace condenser with distillation setup R3->P1 P2 Heat to distill AlBr₃ P1->P2 P3 Discard initial reddish fraction P2->P3 P4 Collect pure, colorless AlBr₃ P3->P4 F F P4->F Final Product: Anhydrous AlBr₃ Method2_HBr_Gas_Synthesis cluster_setup Setup cluster_gas_prep Gas Preparation cluster_reaction Reaction cluster_collection Collection & Purification S1 Dry reaction tube and purge with inert gas S2 Place Al in the center of the tube furnace S3 Assemble gas flow apparatus R1 Heat furnace to >300°C S3->R1 G1 Generate or source anhydrous HBr gas G2 Dry HBr gas (e.g., with H₂SO₄) G1->G2 R2 Introduce slow stream of dry HBr over Al G2->R2 R1->R2 R3 Monitor reaction (formation of AlBr₃ and H₂) R2->R3 C1 AlBr₃ sublimes to cooler part of the tube R3->C1 C2 Collect solid product under inert atmosphere C1->C2 C3 Purify further by sublimation if needed C2->C3 F F C3->F Final Product: Anhydrous AlBr₃

References

Safety Operating Guide

Navigating the Safe Disposal of Aluminum Bromide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In case of a spill or exposure, consult the Safety Data Sheet (SDS) and contact your institution's Environmental Health and Safety (EHS) department. Aluminum bromide reacts violently with water.

This compound (AlBr₃) is a highly reactive and corrosive Lewis acid, widely used as a catalyst in organic synthesis, particularly in Friedel-Crafts reactions.[1][2] Its utility in research and development is matched by its hazardous nature, necessitating stringent handling and disposal protocols to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Essential Safety and Handling Protocols

Before initiating any cleanup or disposal procedures, it is critical to be aware of the primary hazards associated with this compound. It is corrosive, causing severe skin burns and eye damage, and is harmful if swallowed or inhaled.[3][4][5] A key characteristic is its violent exothermic reaction with water, which produces toxic and corrosive hydrogen bromide (HBr) gas.[4][6][7][8]

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to EU EN166 or OSHA 29 CFR 1910.133 standards.[4][9]

  • Skin Protection: A complete, chemical-resistant suit and flame-retardant protective clothing are required.[4] Handle the material with inspected, impervious gloves (e.g., heavy-duty nitrile).[3][4]

  • Respiratory Protection: All handling should occur in a certified chemical fume hood.[4] If exposure limits are exceeded, a full-face respirator is mandatory.[3][10]

Protocol for Spill and Leak Management

In the event of an this compound spill, immediate and correct action is crucial to prevent injury and environmental contamination. DO NOT USE WATER on spills of anhydrous this compound.[11]

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area.[4][11]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3][4]

  • Don PPE: Wear the full PPE ensemble as described above.[3][4]

  • Contain the Spill: Prevent the material from entering drains or waterways.[4]

  • Neutralize and Absorb: Gently cover the spill with a dry, inert absorbent material such as dry lime, sand, or soda ash.[11] Avoid creating dust.[4]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, dry, clearly labeled, and sealable container for hazardous waste.[4][9][11] Use non-sparking tools.[3]

  • Final Decontamination: Once the bulk material is removed, decontaminate the area according to your institution's EHS guidelines.

  • Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be disposed of as hazardous waste.[10][12] Wash hands thoroughly after handling.[12]

Proper Disposal Procedures for this compound Waste

Disposal of this compound must be treated as hazardous waste management and conducted in strict accordance with all applicable local, state, and federal regulations.[1][11] Under no circumstances should it be disposed of in standard laboratory trash or down the drain.[1]

Step-by-Step Disposal Protocol:

  • Containerize Waste: Place the unwanted this compound in its original container or a designated, compatible, and tightly sealed waste container.[3][5] Ensure the container is clearly labeled "Hazardous Waste: this compound."

  • Store Securely: Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like water, alcohols, and strong acids.[11][12] The storage area should be locked and accessible only to authorized personnel.[12]

  • Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[3][4] Provide them with the Safety Data Sheet (SDS).

  • Professional Disposal: The licensed disposal company will handle the final treatment. Common methods include controlled incineration in a unit equipped with a flue gas scrubber or chemical neutralization.[3][4]

Hazard and Transportation Data Summary

For quick reference, the following table summarizes key quantitative safety and transportation data for anhydrous this compound.

Hazard IdentificationValue/ClassificationSource(s)
UN Number 1725[5][11]
Hazard Class 8 (Corrosive)[5]
Packing Group II[5]
NFPA Rating Health: 3, Flammability: 0, Reactivity: 2[11]
Signal Word Danger[3][4]
Hazard Statements H302, H314 (Harmful if swallowed, Causes severe skin burns and eye damage)[3][4][5][12]

This compound Disposal Workflow

The following diagram illustrates the logical steps and decision points for the safe disposal of this compound waste.

G start Identify this compound Waste ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe assess Assess Waste Type (Solid, Contaminated Material, Solution) containerize Place in Labeled, Sealed Hazardous Waste Container assess->containerize spill Is this a spill? ppe->spill storage Store in Cool, Dry, Secure Secondary Containment Area containerize->storage spill->assess No spill_protocol Execute Spill Protocol: 1. Evacuate & Ventilate 2. Cover with Dry Sand/Lime 3. Collect in Sealed Container spill->spill_protocol Yes spill_protocol->containerize contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end Professional Disposal (e.g., Incineration with Scrubber) contact_ehs->end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.